1-[3-(2-Methoxyethoxy)phenyl]methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJMLEFCFRQLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602706 | |
| Record name | 1-[3-(2-Methoxyethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919016-97-0 | |
| Record name | 1-[3-(2-Methoxyethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methoxyethoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-[3-(2-Methoxyethoxy)phenyl]methanamine. Intended for researchers, scientists, and professionals in the field of drug development, this document consolidates critical data including molecular structure, identifiers, and both experimental and theoretical physicochemical parameters. Furthermore, it outlines standardized methodologies for the experimental determination of these properties, ensuring scientific rigor and reproducibility. The synthesis of accurate physicochemical data is paramount in the early stages of drug discovery and development, influencing factors such as formulation, bioavailability, and pharmacokinetic profiling.
Introduction
This compound is a primary amine featuring a phenyl ring substituted with a 2-methoxyethoxy group at the meta-position relative to the aminomethyl substituent. This unique structural arrangement imparts specific electronic and steric characteristics that are of interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its physical properties is essential for its effective application and for the rational design of novel molecular entities. This guide serves as a centralized repository of this vital information.
Molecular Structure and Identifiers
A clear and unambiguous identification of a chemical substance is the foundation of all scientific investigation. The structural representation and key identifiers for this compound are provided below.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 863889-79-0 | - |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| Molecular Weight | 181.23 g/mol | |
| MDL Number | MFCD08690185 | |
| SMILES | COCCOC1=CC=CC(CN)=C1 | |
| InChI | 1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3 |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters in its handling, formulation, and biological activity.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Data not available (Predicted) | - |
| Boiling Point | Data not available (Predicted) | - |
| Solubility | Data not available (Predicted) | - |
| Flash Point | Not applicable |
Note: The absence of experimentally determined melting point, boiling point, and solubility data in readily available literature highlights a gap in the public domain knowledge for this specific compound. Predictive models can offer estimations, but experimental verification is strongly recommended.
Predicted Spectral Data
In the absence of published experimental spectra, computational predictive tools provide valuable insights into the expected spectral characteristics of a molecule. These predictions are based on large databases of known compounds and sophisticated algorithms.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is instrumental in determining the hydrogen framework of a molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |
| Methoxyethoxy (-OCH₂CH₂O-) | 4.1 - 4.2 | Triplet | 2H |
| Aminomethyl (-CH₂NH₂) | 3.8 - 3.9 | Singlet | 2H |
| Methoxyethoxy (-OCH₂CH₂O-) | 3.7 - 3.8 | Triplet | 2H |
| Methoxy (-OCH₃) | 3.4 - 3.5 | Singlet | 3H |
| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (C-CH₂NH₂) | 140 - 142 |
| Aromatic (CH) | 115 - 130 |
| Methoxyethoxy (-OCH₂) | 68 - 72 |
| Methoxy (-OCH₃) | 58 - 60 |
| Aminomethyl (-CH₂) | 45 - 47 |
Predicted IR Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H (amine) | Stretching |
| 2850 - 3000 | C-H (aliphatic/aromatic) | Stretching |
| 1580 - 1620 | C=C (aromatic) | Stretching |
| 1450 - 1500 | C=C (aromatic) | Stretching |
| 1050 - 1150 | C-O (ether) | Stretching |
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 181.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties discussed in this guide.
Melting Point Determination
Figure 2: Workflow for melting point determination.
-
Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to determine the melting range. A narrow melting range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Safety and Handling
Based on available data, this compound is classified as acutely toxic if swallowed.[1]
-
GHS Pictogram: GHS06 (Toxic)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 (Toxic if swallowed)[1]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This technical guide has compiled the available and predicted physical properties of this compound, providing a valuable resource for researchers and developers. While key identifiers and the physical form have been established, a notable lack of experimental data for properties such as melting point, boiling point, and solubility exists in the public domain. The provided predicted spectral data and standardized experimental protocols offer a framework for future characterization of this compound. Accurate and comprehensive physicochemical data are crucial for advancing the application of this and similar molecules in scientific research and development.
References
Sources
A Comprehensive Guide to the Structural Analysis and Confirmation of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural analysis and confirmation of 1-[3-(2-Methoxyethoxy)phenyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to unequivocally elucidate the molecular architecture of this primary amine.
Introduction
This compound, with the empirical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol , is a primary amine featuring a substituted phenyl ring.[1] The precise structural confirmation of such molecules is a critical step in chemical synthesis, drug discovery, and material science, ensuring purity, predicting reactivity, and understanding biological activity. This guide provides a logical workflow, detailing the theoretical underpinnings and practical application of key analytical techniques to achieve unambiguous structural verification.
Structural Confirmation Workflow
A multi-technique approach is essential for the robust structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive confirmation.
Caption: Workflow for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts), which are highly dependent on their local electronic environment. The integration of the signal is proportional to the number of protons, and spin-spin coupling patterns reveal neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H (H5) |
| ~6.85 | d | 1H | Ar-H (H6) |
| ~6.80 | d | 1H | Ar-H (H4) |
| ~6.75 | s | 1H | Ar-H (H2) |
| ~4.10 | t | 2H | O-CH₂-CH₂-O |
| ~3.80 | s | 2H | Ar-CH₂-N |
| ~3.70 | t | 2H | O-CH₂-CH₂-O |
| ~3.45 | s | 3H | O-CH₃ |
| ~1.90 (broad s) | s | 2H | NH₂ |
Causality in Spectral Interpretation:
-
The aromatic protons (Ar-H) are expected in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the benzene ring current. The substitution pattern dictates their specific shifts and coupling constants.
-
The benzylic protons (Ar-CH₂) appear as a singlet around 3.80 ppm, shifted downfield by the adjacent aromatic ring and nitrogen atom.
-
The two methylene groups of the methoxyethoxy side chain (O-CH₂-CH₂-O) are expected to be triplets around 4.10 and 3.70 ppm, respectively, due to coupling with each other.
-
The methoxy protons (O-CH₃) will be a sharp singlet at approximately 3.45 ppm.
-
The amine protons (NH₂) often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Ar-C (C3, attached to O) |
| ~144.0 | Ar-C (C1, attached to CH₂NH₂) |
| ~129.5 | Ar-C (C5) |
| ~119.0 | Ar-C (C6) |
| ~114.0 | Ar-C (C4) |
| ~113.0 | Ar-C (C2) |
| ~71.0 | O-CH₂-CH₂-O |
| ~69.0 | O-CH₂-CH₂-O |
| ~59.0 | O-CH₃ |
| ~46.0 | Ar-CH₂-N |
Causality in Spectral Interpretation:
-
The aromatic carbons span a range from ~113 to 159 ppm. The carbon attached to the oxygen (C3) is the most deshielded due to the electronegativity of oxygen.
-
The aliphatic carbons of the methoxyethoxy group and the benzylic carbon appear in the upfield region. The carbon of the methoxy group (O-CH₃) is expected around 59.0 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Caption: Standard NMR experimental workflow.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Predicted Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (two bands) | N-H stretch | Primary Amine (R-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1580 | N-H bend | Primary Amine |
| 1500-1400 | C=C stretch | Aromatic Ring |
| 1250-1020 | C-N stretch | Aryl-alkyl amine |
| 1150-1085 | C-O stretch | Ether |
Causality in Spectral Interpretation:
-
The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2]
-
The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while those of the aliphatic portions are observed below 3000 cm⁻¹.
-
The strong absorption band in the 1150-1085 cm⁻¹ range is characteristic of the C-O stretching of the ether linkages in the methoxyethoxy group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of fragmentation patterns.
Principle: In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum of relative abundance versus m/z is generated.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 164 | [M - NH₃]⁺ |
| 150 | [M - CH₂NH₂]⁺ |
| 122 | [M - C₂H₄O - CH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 59 | [C₂H₅O₂]⁺ |
| 30 | [CH₂NH₂]⁺ (Base Peak) |
Causality in Fragmentation:
-
The molecular ion peak at m/z 181 confirms the molecular weight of the compound.
-
A prominent fragmentation pathway for primary benzylamines is the loss of ammonia (NH₃), leading to a peak at m/z 164.[3]
-
Alpha-cleavage, the cleavage of the bond between the benzylic carbon and the aromatic ring, is common. The most stable fragment, [CH₂NH₂]⁺ at m/z 30, is often the base peak in the spectrum of primary benzylamines.[4]
-
Cleavage of the methoxyethoxy side chain will also lead to characteristic fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 20-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Caption: Key fragmentation pathways.
Conclusion
The structural confirmation of this compound is achieved through the synergistic application of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the connectivity of atoms. FTIR spectroscopy confirms the presence of key functional groups, particularly the primary amine and ether linkages. Mass spectrometry verifies the molecular weight and provides valuable structural information through characteristic fragmentation patterns. The congruence of data from these independent analytical techniques provides an unassailable confirmation of the molecular structure.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data for 1-[3-(2-Methoxyethoxy)phenyl]methanamine (NMR, IR, Mass Spec)
Introduction
1-[3-(2-Methoxyethoxy)phenyl]methanamine is a primary amine featuring a benzylic structure with a methoxyethoxy substituent on the phenyl ring. As a versatile building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture.
This guide presents a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a predictive approach based on the analysis of close structural analogs. This methodology, common in synthetic and analytical chemistry, allows for a robust estimation of the spectral characteristics, providing researchers with a valuable reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with interpretations based on data from analogous compounds such as 3-methoxybenzylamine and 2-methoxyethanol.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale from Analogs |
| ~7.25 | t | 1H | Ar-H | Aromatic protons in 3-methoxybenzylamine appear in this region[1]. |
| ~6.90 | d | 1H | Ar-H | Aromatic protons in 3-methoxybenzylamine appear in this region[1]. |
| ~6.85 | s | 1H | Ar-H | Aromatic protons in 3-methoxybenzylamine appear in this region[1]. |
| ~6.80 | d | 1H | Ar-H | Aromatic protons in 3-methoxybenzylamine appear in this region[1]. |
| ~4.15 | t | 2H | -O-CH₂- | Similar to the -O-CH₂- protons in 2-methoxyethanol. |
| ~3.80 | s | 2H | -CH₂-NH₂ | The benzylic protons in 3-methoxybenzylamine show a singlet around this value[1]. |
| ~3.75 | t | 2H | -CH₂-O- | Similar to the -CH₂-O- protons in 2-methoxyethanol. |
| ~3.45 | s | 3H | -O-CH₃ | The methoxy protons in 2-methoxyethanol appear in this region. |
| ~1.60 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and can exchange with D₂O. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale from Analogs |
| ~159.5 | Ar-C-O | The carbon attached to the oxygen in methoxybenzene derivatives is highly deshielded. |
| ~143.0 | Ar-C-CH₂ | The ipso-carbon of the benzyl group. |
| ~129.5 | Ar-CH | Aromatic methine carbon. |
| ~119.0 | Ar-CH | Aromatic methine carbon. |
| ~113.0 | Ar-CH | Aromatic methine carbon. |
| ~112.5 | Ar-CH | Aromatic methine carbon. |
| ~71.0 | -O-CH₂- | Based on the spectrum of 2-methoxyethanol. |
| ~69.0 | -CH₂-O- | Based on the spectrum of 2-methoxyethanol. |
| ~59.0 | -O-CH₃ | The methoxy carbon in 2-methoxyethanol is found in this region. |
| ~46.0 | -CH₂-NH₂ | The benzylic carbon in benzylamine derivatives. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic absorption bands of primary amines, ethers, and substituted aromatic compounds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Workflow for IR Data Acquisition and Analysis
Caption: Workflow for IR sample preparation, data acquisition, and functional group analysis.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale from Analogs |
| 3300-3500 | Medium, Broad | N-H stretch | Characteristic of primary amines, as seen in the spectrum of 3-methoxybenzylamine[2]. |
| 3000-3100 | Medium | Aromatic C-H stretch | Typical for aromatic C-H bonds. |
| 2850-3000 | Medium | Aliphatic C-H stretch | From the -CH₂- and -CH₃ groups. |
| 1580-1600 | Medium | C=C stretch (aromatic) | Characteristic of the benzene ring. |
| 1450-1500 | Medium | C=C stretch (aromatic) | Characteristic of the benzene ring. |
| 1050-1150 | Strong | C-O stretch (ether) | A strong C-O stretching band is expected for the methoxyethoxy group, similar to that in 2-methoxyethanol. |
| 800-900 | Strong | C-H bend (aromatic, out-of-plane) | The substitution pattern on the benzene ring will influence the exact position of this band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. The predicted mass spectrum of this compound is based on the expected fragmentation pathways for benzylamines and ethers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and it usually produces a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Mass Spectrometry Data Acquisition and Analysis
Caption: Workflow for mass spectrometry sample introduction, ionization, analysis, and interpretation.
Predicted Mass Spectrum (Electron Ionization)
The molecular weight of this compound is 181.23 g/mol .
| m/z | Proposed Fragment | Rationale from Analogs |
| 181 | [M]⁺ | Molecular ion. |
| 164 | [M - NH₃]⁺ | Loss of ammonia from the primary amine. |
| 151 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |
| 123 | [M - C₂H₄O₂]⁺ | Cleavage of the methoxyethoxy side chain. |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with the oxygen atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 59 | [C₂H₅O₂]⁺ | Fragment from the methoxyethoxy group. |
| 45 | [C₂H₅O]⁺ | Fragment from the ethoxy part of the side chain. |
| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺, the base peak for many primary amines, as seen in the mass spectrum of 3-methoxybenzylamine[2]. |
Conclusion
This technical guide provides a detailed predicted spectroscopic dataset for this compound based on the analysis of its structural analogs. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with the outlined experimental protocols and interpretation workflows, serve as a valuable resource for researchers working with this compound. While these predicted data offer a strong foundation for structural confirmation, it is always recommended to acquire experimental data on a purified sample for unequivocal characterization.
References
-
PubChem. 2-Methoxyethanol. National Center for Biotechnology Information. [Link]
-
NIST. 3-Methoxybenzylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
PubChem. 3-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activities of 1-[3-(2-Methoxyethoxy)phenyl]methanamine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating 1-[3-(2-methoxyethoxy)phenyl]methanamine and its derivatives. Drawing upon established principles of medicinal chemistry and neuropharmacology, this document outlines the scientific rationale for investigating this chemical class as potent and selective inhibitors of monoamine oxidases (MAOs). We delve into the critical role of MAO in the pathophysiology of neurodegenerative disorders, detail synthetic strategies, provide validated experimental protocols for activity assessment, and explore the structure-activity relationships that govern the efficacy and selectivity of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological diseases.
Introduction: The Therapeutic Promise of Targeting Monoamine Oxidases
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity, tissue distribution, and inhibitor selectivity.[3] The enzymatic activity of MAOs not only regulates neurotransmitter levels but also produces by-products like hydrogen peroxide, aldehydes, and ammonia, which can contribute to oxidative stress and cellular apoptosis.[4]
Anomalous MAO activity has been implicated in the pathophysiology of several neurological and psychiatric conditions.[2] Notably, elevated levels of MAO-B are observed in the brains of patients with Alzheimer's and Parkinson's disease, contributing to both the depletion of essential neurotransmitters and an increase in oxidative stress-induced neuronal damage.[5][6] Consequently, the inhibition of MAO, particularly MAO-B, has emerged as a validated therapeutic strategy for neurodegenerative diseases.[7][8] Selective MAO-B inhibitors can increase dopamine levels, offering symptomatic relief in Parkinson's disease, and may also exert neuroprotective effects by mitigating oxidative stress.[7]
The chemical scaffold of this compound presents a promising starting point for the design of novel MAO inhibitors. The benzylamine core is a well-established pharmacophore for MAO inhibition, while the 3-(2-methoxyethoxy) substituent offers opportunities to fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its potency, selectivity, and pharmacokinetic profile. This guide will explore the scientific underpinnings for the investigation of these derivatives as potential therapeutic agents.
Synthetic Pathways: Accessing the this compound Scaffold
The synthesis of the parent compound, this compound, and its derivatives can be efficiently achieved through reductive amination of the corresponding benzaldehyde. This widely utilized and robust transformation offers a direct route to primary, secondary, and tertiary amines.[9]
Rationale for Synthetic Route Selection
Reductive amination is the method of choice due to its versatility, generally high yields, and the commercial availability of a wide range of starting materials. The reaction proceeds in a "one-pot" fashion, where an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[10] The use of mild reducing agents that selectively reduce the imine in the presence of the carbonyl starting material makes this a highly efficient process.[9]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the primary amine from 3-(2-methoxyethoxy)benzaldehyde using ammonia.
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde
-
Ammonia (aqueous solution, e.g., 28%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[10]
-
Glacial acetic acid (optional, to catalyze imine formation)[11]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Imine Formation:
-
To a solution of 3-(2-methoxyethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask, add an excess of aqueous ammonia (e.g., 5-10 eq).
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.[11]
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add the reducing agent, sodium borohydride (1.5-2.0 eq), to the stirred solution. Control the rate of addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Derivatives of this core structure can be synthesized by employing substituted amines in the initial reductive amination step or by further modification of the primary amine.
Biological Activity and Mechanism of Action: Monoamine Oxidase Inhibition
The primary hypothesized biological activity of this compound derivatives is the inhibition of monoamine oxidases. This is based on extensive literature on structurally similar benzylamines and related compounds.[2][12]
The Role of MAO in Neurodegeneration
MAO enzymes are central to the degradation of monoamine neurotransmitters. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to a deficiency of dopamine in the brain.[7] MAO-B is the predominant isoform in the human brain and is primarily responsible for dopamine metabolism.[5] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft and thereby alleviating motor symptoms.[7]
Furthermore, the oxidative deamination of monoamines by MAO generates reactive oxygen species (ROS), such as hydrogen peroxide.[4] In the aging brain and in neurodegenerative states, an overproduction of ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death.[5] MAO inhibitors, therefore, may offer a neuroprotective effect by reducing the burden of oxidative stress in the brain.[13]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from related classes of MAO inhibitors.
-
The Benzylamine Core: The benzylamine moiety is a common feature in many MAO inhibitors. The amine group is crucial for interacting with the active site of the enzyme.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of inhibition between MAO-A and MAO-B.[14]
-
Electron-donating groups, such as methoxy groups, have been shown in some series to favor MAO-B inhibition.[14] The 3-position substitution is a common feature in selective MAO inhibitors.
-
The methoxyethoxy side chain introduces both steric bulk and potential hydrogen bond accepting sites. This flexible ether linkage can allow the molecule to adopt a favorable conformation within the active site of the enzyme. The length and nature of such alkoxy side chains can be a key determinant of activity and selectivity.[15]
-
Further derivatization of the primary amine to secondary or tertiary amines, or incorporation into heterocyclic systems, would be a logical next step in a drug discovery campaign to explore the SAR of this scaffold more thoroughly.
In Vitro Evaluation: A Validated Protocol for MAO Inhibition
To assess the biological activity of newly synthesized this compound derivatives, a robust and reproducible in vitro assay is essential. A fluorometric assay is a common and high-throughput method for determining the inhibitory potency of compounds against MAO-A and MAO-B.[16][17]
Principle of the Fluorometric Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be quantified.[18] A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of MAO activity.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. The inhibition of monoamine oxidase by 8-(2-phenoxyethoxy)caffeine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ias.ac.in [ias.ac.in]
1-[3-(2-Methoxyethoxy)phenyl]methanamine safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Abstract: This document provides a comprehensive technical guide on the safety and handling of this compound for researchers, scientists, and drug development professionals. Due to the limited publicly available toxicological data for this compound, this guide is founded on the precautionary principle, integrating known hazards with established best practices for handling materials of high acute toxicity and unknown characteristics. The protocols herein are designed as a self-validating system to ensure maximum safety in a laboratory setting.
Compound Identification and Hazard Summary
This compound is a research chemical with limited safety data. The primary, officially classified hazard is acute oral toxicity. However, the absence of further data necessitates that this compound be handled as potentially hazardous by all routes of exposure.
The fundamental principle of this guide is to treat the unknown with the utmost respect and caution. As stated in Prudent Practices in the Laboratory, when working with new or poorly characterized substances, the prudent course is to conduct work under conditions that minimize risks from both known and unknown hazards.[1] This approach forms the bedrock of all subsequent recommendations.
Table 1: Known Chemical and Hazard Data
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Empirical Formula | C₁₀H₁₅NO₂ | Sigma-Aldrich |
| Molecular Weight | 181.23 g/mol | Sigma-Aldrich |
| GHS Pictogram | (GHS06) | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
| Hazard Class | Acute Toxicity 3 (Oral) | Sigma-Aldrich |
| Hazard Statement | H301: Toxic if swallowed | Sigma-Aldrich |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | TCI Chemicals[2] |
Disclaimer: This information is based on limited data available from suppliers of research chemicals. The toxicological properties have not been fully investigated. All handling must be performed under the assumption that the compound may have other, as-yet-unidentified hazardous properties.
The Mandate for a Proactive Risk Assessment
Before any experimental work begins, a formal, documented risk assessment is mandatory. This process is not merely a procedural formality; it is the primary tool for ensuring safety by identifying potential exposure scenarios and establishing robust control measures. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires employers to inform and train employees on the specific hazards in their workplace and the protective measures to be used.[3][4]
A thorough risk assessment for this compound must include:
-
Quantity and Concentration: Evaluating the amounts to be used and the concentrations of any solutions.
-
Process Review: Analyzing every step of the experimental workflow (e.g., weighing, dissolution, reaction, purification) to identify potential points of aerosol generation, dust release, or spillage.
-
Control Measures: Defining the specific engineering controls, administrative controls, and personal protective equipment (PPE) required to mitigate identified risks.
-
Emergency Planning: Outlining detailed procedures for spills, personnel exposure, and waste disposal.
Caption: Risk Assessment Workflow for Handling High-Hazard Compounds.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the precautionary principle and the known acute oral toxicity, stringent containment measures are required.
Engineering Controls
All manipulations of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood or a glove box.[5][6][7] This is the primary barrier to prevent inhalation exposure, the risks of which are currently unknown.
-
Weighing Solids: Weighing of the solid material must be performed within ventilated containment.[8][9] An effective method is the "tare method":
-
Pre-weigh a sealed container (e.g., a vial with a cap) on a balance outside the hood.
-
Inside the fume hood, add the approximate amount of the chemical to the container.
-
Seal the container tightly before removing it from the hood.
-
Re-weigh the sealed container outside the hood to determine the exact mass of the chemical.
-
If adjustments are needed, return the sealed container to the hood to add or remove material.[5][7]
-
Personal Protective Equipment (PPE)
A complete PPE ensemble is required at all times when handling the compound. PPE is the last line of defense and must not be used as a substitute for robust engineering controls.
Table 2: Mandatory PPE Ensemble
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents dermal absorption. Dermal toxicity is unknown, so this route of exposure must be eliminated.[6] Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or contact with airborne particles. |
| Body Protection | Laboratory coat with long sleeves and a closed front. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills. |
Safe Handling and Storage Protocols
Handling
-
Designated Area: Establish a "designated area" for handling this compound, such as a specific fume hood. This area should be clearly marked with a warning sign indicating the presence of an acutely toxic material.[5][9]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[5]
-
Decontamination: After each use, decontaminate the designated work area (fume hood surfaces, equipment) with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of cleaning materials as hazardous waste.[8]
-
Personal Hygiene: Immediately after handling, remove gloves and wash hands and arms thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is critical to prevent accidental exposure and maintain chemical integrity.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a locked cabinet in a cool, dry, well-ventilated area.[2]
-
Classification: As a Storage Class 6.1C substance, it must be segregated from incompatible materials, particularly strong oxidizing agents and foodstuffs.[10][11] Use secondary containment (e.g., a plastic tray) to contain any potential leaks.[12]
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station) before beginning work.
Caption: Logic Diagram for Emergency Exposure Response.
-
Ingestion: This is the most significant known hazard. Immediately call 911 and a Poison Control Center. [13][14] Follow the specific precautionary statement: Rinse mouth. Do NOT induce vomiting.[14] Provide the Safety Data Sheet (SDS) or chemical name to emergency responders.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14][15] Use a safety shower for large-area contact. Seek medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate emergency medical assistance.
-
Minor Spill: For a small spill contained within a fume hood, alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Gently sweep the material into a designated hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health & Safety (EH&S) department and emergency services.
Waste Disposal
All materials contaminated with this compound, including excess solid, solutions, contaminated absorbents, and disposable PPE, must be collected and disposed of as acutely toxic hazardous waste.[6]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Commitment to the Culture of Safety
The safe handling of this compound is predicated on a robust culture of safety that prioritizes risk assessment and hazard mitigation.[18] The known acute oral toxicity, combined with a lack of comprehensive toxicological data, mandates the conservative, multi-layered approach detailed in this guide. By adhering to these principles of engineering controls, diligent work practices, and emergency preparedness, researchers can effectively minimize risk and ensure a safe laboratory environment.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: An Update. The National Academies Press. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
Stanford University Environmental Health & Safety. (n.d.). General Use SOP for Highly Acutely Toxic Materials. [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
-
University of New Mexico, Department of Chemistry. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
University of California, Santa Barbara. (2012). ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. [Link]
-
University of South Florida. (n.d.). SOP Example - Acutely Toxic Chemicals. [Link]
-
University of California, Davis. (2015). Acutely Toxic Solids and Liquids - Harmer Lab. [Link]
-
Environmental Health, Safety, and Emergency Management. (n.d.). General Use SOP for Highly Actuely Toxic Materials. [Link]
-
Princeton University, Office of Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. [Link]
-
KM Compliance. (n.d.). Storing class 6 & 8 hazardous substances. [Link]
-
City of Brownsville, TX. (n.d.). What to Do During a Home Chemical Emergency. [Link]
-
Mayo Clinic. (n.d.). Poisoning: First aid. [Link]
-
Health Resources and Services Administration. (n.d.). First Steps in a Poisoning Emergency. [Link]
-
Asecos. (2014). TRGS 510 Storage of hazardous substances in nonstationary containers. [Link]
-
University of Otago. (n.d.). SAFE METHOD OF USE HSNO CLASS 6.1 – ACUTELY TOXIC SUBSTANCES (SOLIDS, LIQUIDS). [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Hazero. (2024). Toxic Substances – An Overview. [Link]
-
University of Pittsburgh, Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. [Link]
-
National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. In StatPearls. [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 8. harmerlab.ucdavis.edu [harmerlab.ucdavis.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. kmcompliance.co.nz [kmcompliance.co.nz]
- 11. asecos.com [asecos.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. What to Do During a Home Chemical Emergency | Brownsville, TX [brownsvilletx.gov]
- 17. First Steps in a Poisoning Emergency | Poison Help [poisonhelp.hrsa.gov]
- 18. chemistry.unm.edu [chemistry.unm.edu]
Chemical reactivity profile of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Introduction
This compound is a substituted benzylamine derivative that presents a unique combination of functional groups pivotal for its application as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary benzylic amine, a flexible methoxyethoxy ether linkage, and a disubstituted aromatic ring, offers multiple sites for chemical modification. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in multi-step synthetic pathways, ensuring predictable outcomes, high yields, and stable final products.
This guide provides a comprehensive analysis of the chemical reactivity of this compound. Moving beyond a simple recitation of functional group chemistry, we will explore the interplay between the amine, ether, and aromatic systems, offering field-proven insights into its behavior under various reaction conditions. The protocols and theoretical discussions herein are designed to equip researchers with the predictive power needed to design robust and efficient synthetic strategies.
Molecular Structure and Physicochemical Properties
The reactivity of a molecule is fundamentally governed by its structure and the electronic properties of its constituent parts. This compound is comprised of three key domains whose electronic contributions dictate the overall chemical behavior.
-
Primary Benzylic Amine (-CH₂NH₂): The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.[1] The methylene spacer insulates the amine slightly from the aromatic ring's electronics compared to an aniline.
-
Aromatic Ring (m-disubstituted benzene): The benzene ring serves as the molecular scaffold. The electronic nature of its substituents determines its susceptibility to electrophilic attack.
-
Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether linkage is a strong electron-donating group due to the oxygen atom's lone pairs, which can be delocalized into the aromatic ring through resonance. It is a powerful ortho-, para-director.
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [3-(2-Methoxyethoxy)phenyl]methanamine | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| Form | Solid | [2] |
| SMILES String | COCCOC1=CC=CC(CN)=C1 | [2] |
| InChI Key | LFJMLEFCFRQLPB-UHFFFAOYSA-N |[2] |
Reactivity Profile of Core Functional Groups
The overall reactivity is a composite of the individual functional groups, modified by their electronic interplay.
Reactivity of the Primary Benzylic Amine
The benzylic amine is arguably the most versatile reactive site on the molecule. Its reactivity is analogous to that of benzylamine itself.[3]
-
Basicity and Salt Formation: As a primary amine, the nitrogen lone pair readily accepts a proton from acids to form a stable benzylammonium salt.[3][4] This is a fundamental reaction used for purification or to modify the solubility of the compound.
-
Nucleophilicity (N-Alkylation & N-Acylation): The amine is a potent nucleophile. It readily participates in N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides.[3] The reaction with acetyl chloride, a classic Schotten-Baumann reaction, proceeds efficiently to form the corresponding N-benzylacetamide, providing a reliable method for amine protection or modification.[4]
-
Oxidation: The benzylic amine is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to the corresponding aldimine, benzaldehyde, or benzoic acid.[5] Studies on substituted benzylamines have shown that oxidation can proceed via a hydride-ion transfer from the amine to the oxidant in the rate-determining step.[5]
-
Nucleophilic Addition: The amine can act as a nucleophile in addition reactions, for instance, with activated olefins.[6][7]
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS on the benzene ring is controlled by the two existing substituents.
-
Directing Effects: Both the aminomethyl (-CH₂NH₂) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are activating ortho-, para-directors. However, the alkoxy group is a significantly stronger activator than the alkylamine group. Therefore, the methoxyethoxy group will predominantly direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).
-
Predicted Regioselectivity:
-
C4 (para to ether): This position is sterically accessible and strongly activated. It is a highly probable site of substitution.
-
C2 (ortho to ether): This position is also strongly activated but is sterically hindered by the adjacent methoxyethoxy group.
-
C6 (ortho to ether, ortho to amine): This position is activated by both groups, making it another likely site for electrophilic attack.
-
Under strongly acidic conditions (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This ammonium group is a strongly deactivating, meta-directing group, which would fundamentally alter the reactivity of the ring. Therefore, protection of the amine group (e.g., as an amide) is a critical prerequisite for performing many standard EAS reactions.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Reactivity of the Methoxyethoxy Ether Linkage
Ether linkages are generally robust and unreactive, which is why they are often used as protecting groups or stable linkers in drug molecules.
-
General Stability: The C-O bonds are stable to a wide range of reagents, including bases, nucleophiles, and mild acids or oxidants.[8]
-
Acid-Catalyzed Cleavage: Cleavage of the ether bonds requires harsh conditions, typically refluxing with strong protic acids like HBr or HI. This is not a reaction that would occur under typical synthetic or physiological conditions.
-
Peroxide Formation: Like many ethers, especially those with adjacent ether oxygens (glycol ethers), there is a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[9][10] This is a critical safety consideration for long-term storage.
Stability and Degradation Profile
The long-term stability of any chemical reagent is crucial for reproducible research. Based on data for analogous compounds, this compound requires specific handling and storage.
-
Sensitivity: Aromatic amines are known to be sensitive to air and light, which can cause oxidative degradation, often leading to discoloration.[4][11]
-
Thermal Stability: While stable at low temperatures, degradation of aromatic amines can be significant at ambient temperatures (~20°C) over extended periods.[11] Long-term stability is best achieved at -20°C or, ideally, -70°C.[11]
-
pH Effects: The stability of aromatic amines can be pH-dependent. While protonation in acidic solutions can prevent some oxidative pathways, other degradation routes, such as amide formation in the presence of carboxylic acids, can be problematic.[12]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | ≤ 4°C (short-term); -20°C to -70°C (long-term) | To minimize thermal degradation, as aromatic amines show instability at ambient temperatures.[11] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent air oxidation of the sensitive amine group.[11] |
| Light | Amber vial or stored in the dark | To prevent light-induced degradation pathways.[11] |
| Handling | Avoid contact with strong oxidizing agents | To prevent uncontrolled oxidation of the amine and potential peroxide formation in the ether.[5][10] |
Experimental Protocols for Reactivity Assessment
To validate the predicted reactivity, the following protocols provide a framework for characterizing the molecule's behavior. The choice of analytical method (TLC, GC-MS, LC-MS, NMR) is critical for monitoring reaction progress and identifying products.
Protocol 4.1: N-Acetylation to Confirm Amine Reactivity (Schotten-Baumann Conditions)
This protocol validates the nucleophilic character of the primary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add an aqueous solution of sodium bicarbonate (2-3 eq) to create a biphasic system.
-
Acylation: Cool the vigorously stirred mixture in an ice bath (0°C). Add acetyl chloride (1.1 eq) dropwise. Causality: The base neutralizes the HCl byproduct, preventing the formation of the unreactive ammonium salt.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting N-acetylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 4.2: Assessment of Stability Under Forged Conditions
This workflow is designed to assess the molecule's stability under conditions relevant to storage and reaction workups.
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.
-
Sample Preparation: Aliquot the stock solution into separate vials and add the stressor:
-
Acidic: 0.1 M HCl (aqueous)
-
Basic: 0.1 M NaOH (aqueous)
-
Oxidative: 3% H₂O₂ (aqueous)
-
Control: Water
-
-
Incubation: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24, 48 hours), quench a vial from each set (e.g., by neutralization) and dilute for analysis.
-
Quantification: Analyze the samples by a validated stability-indicating HPLC method with a UV detector. Calculate the percentage of the parent compound remaining relative to the T=0 sample.
Caption: Experimental workflow for stability assessment.
Predictive Toxicology and Metabolic Profile
The chemical reactivity of a molecule directly informs its potential for metabolic activation and toxicity.
-
Metabolism: Aromatic amines are well-known substrates for cytochrome P450 enzymes, which can lead to N-hydroxylation, forming reactive metabolites. The ether linkage may also be a site for O-dealkylation.
-
Detoxification: The electrophilic metabolites generated from oxidation can be detoxified by conjugation with nucleophiles like glutathione (GSH).[13] The potential for forming glutathione adducts is a key chemical reactivity pathway in a biological context and is often screened for in drug development.
Conclusion
This compound is a molecule with a well-defined and predictable reactivity profile, dominated by its primary benzylic amine and the strongly activating methoxyethoxy group on the aromatic ring. The amine offers a reliable handle for nucleophilic reactions, including acylation and alkylation, while the aromatic ring is primed for electrophilic substitution, primarily at the C4 and C6 positions. The ether linkage provides stability and flexibility. A thorough understanding of these characteristics, coupled with awareness of the compound's stability limitations and the need for appropriate amine protection strategies, will enable scientists to leverage this valuable building block to its full potential in the synthesis of novel chemical entities.
References
-
Title: Benzylamine Source: Sciencemadness Wiki URL: [Link]
-
Title: Kinetics and mechanism of the addition of benzylamines to β-nitrostilbenes and β-cyano-4′-nitrostilbenes Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile Source: Bulletin of the Korean Chemical Society URL: [Link]
-
Title: Benzylamine Source: Wikipedia URL: [Link]
-
Title: Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate Source: Journal of Chemical Sciences, Indian Academy of Sciences URL: [Link]
-
Title: What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Source: Shin-Etsu Silicone URL: [Link]
-
Title: Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo Source: ResearchGate URL: [Link]
-
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: Molecules (MDPI) URL: [Link]
-
Title: 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6 Source: OECD SIDS URL: [Link]
-
Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate URL: [Link]
-
Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
-
Title: 23.1: Properties of amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Diethylene Glycol Monomethyl Ether Source: PubChem URL: [Link]
-
Title: 2-Methoxyethanol Source: PubChem URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [3-(2-Methoxyethoxy)phenyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Kinetics and mechanism of the addition of benzylamines to β-nitrostilbenes and β-cyano-4′-nitrostilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Diethylene Glycol Monomethyl Ether | C5H12O3 | CID 8134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Methoxyethoxy-Phenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract: The methoxyethoxy-phenyl moiety has emerged as a recurring and valuable structural motif in contemporary drug design. Its prevalence is not coincidental but rather a testament to its ability to confer a range of advantageous physicochemical and pharmacokinetic properties upon a lead molecule. This in-depth technical guide explores the discovery and historical context of this functional group, dissects its impact on key drug-like properties, and provides practical insights into its synthesis and application through relevant case studies. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource on the strategic deployment of the methoxyethoxy-phenyl group to accelerate the journey from hit to clinical candidate.
Introduction: The Evolution of Phenyl Ethers in Drug Discovery
The journey of medicinal chemistry is, in many ways, a story of functional groups. From the earliest therapeutic agents derived from natural sources to the highly optimized synthetic molecules of today, the deliberate introduction of specific moieties has been a cornerstone of drug design. The methoxyethoxy-phenyl group is a prime example of this evolution, building upon the foundational principles established by its simpler chemical ancestors: the methoxy and phenoxy groups.
From Natural Products to Synthetic Drugs: The Rise of the Methoxy Group
The first medicinal compounds were extracts from plants, roots, and fungi.[1] Nature itself is a prolific user of the methoxy (–OCH3) group, with many naturally occurring bioactive compounds featuring this small, yet powerful, functional group.[2] Early medicinal chemists, recognizing the benefits conferred by methylation of hydroxyl groups, began to incorporate this moiety into synthetic pharmaceuticals.[2] The introduction of a methoxy group can have profound effects on a molecule's properties. It can alter electronic characteristics, enhance solubility, and serve as a critical pharmacophore for ligand-target interactions.[2] Furthermore, it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for drug optimization.[2]
The Phenoxy Group as a Key Pharmacophore
The phenoxy group, where a phenyl ring is linked to the parent scaffold via an oxygen atom, is another privileged structure in medicinal chemistry.[3] Its importance is highlighted by its presence in numerous approved drugs.[3] The phenoxy moiety can engage in crucial π-π stacking interactions with protein targets, and the ether oxygen can act as a hydrogen bond acceptor, thereby anchoring a ligand in its binding site.[3] The strategic placement of a phenoxy group can significantly enhance a compound's biological activity and selectivity.[3]
The Emergence of Alkoxy Phenyl Ethers: Beyond Simple Methylation
Building on the utility of simple methoxy and phenoxy groups, medicinal chemists began to explore more complex alkoxy ether side chains on a phenyl ring. The methoxyethoxy [-O(CH2)2OCH3] substituent represents a sophisticated extension of this concept. It combines the features of a phenyl ether with a short, flexible, and polar ethylene glycol-like chain. This unique combination allows for a more nuanced modulation of a drug's properties, offering advantages that are not achievable with a simple methoxy or even a longer alkyl ether group. The methoxyethoxy chain, in particular, has proven to be adept at improving solubility, fine-tuning lipophilicity, and providing additional points of interaction with biological targets, all while potentially blocking sites of metabolic vulnerability.
The Methoxyethoxy-Phenyl Group: Physicochemical and Pharmacokinetic Advantages
The decision to incorporate a methoxyethoxy-phenyl group into a drug candidate is often driven by the need to overcome specific challenges related to a molecule's physicochemical and pharmacokinetic properties. This moiety offers a multi-faceted solution to several common hurdles in drug development.
Impact on Solubility and Lipophilicity
A primary advantage of the methoxyethoxy group is its ability to enhance aqueous solubility. The ether oxygens can act as hydrogen bond acceptors, improving the interactions of the molecule with water. This is particularly beneficial for compounds that are otherwise highly lipophilic and suffer from poor solubility, which can, in turn, limit their oral bioavailability. By appending this group, medicinal chemists can strike a delicate balance between the lipophilicity required for membrane permeability and the solubility needed for absorption and distribution.
Modulation of Metabolic Stability
The metabolic stability of a drug is a critical determinant of its half-life and dosing regimen. The methoxyethoxy-phenyl group can be strategically employed to enhance metabolic stability. For instance, it can be used to replace more metabolically labile groups. The ether linkages in the methoxyethoxy chain are generally more resistant to metabolic cleavage than, for example, ester groups. Furthermore, the placement of this group can sterically hinder access of metabolic enzymes to other parts of the molecule, thereby preventing unwanted metabolism.
Influence on Crystal Packing and Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystallinity and melting point, are crucial for its formulation and manufacturing. The methoxyethoxy-phenyl group, with its combination of a rigid aromatic ring and a flexible ether chain, can influence the intermolecular interactions that govern crystal packing. This can have a significant impact on the API's physical properties, which are important for its development into a final drug product.
The "Magic" of the Ethoxy Linker: Flexibility and Hydrogen Bond Accepting Capabilities
The two-carbon ethoxy linker provides a degree of conformational flexibility that allows the terminal methoxy group and the phenyl ring to adopt optimal orientations for binding to a biological target. This flexibility can be key to maximizing ligand-target interactions. Moreover, the two ether oxygens provide additional hydrogen bond accepting points, which can contribute to the overall binding affinity of the molecule.
Synthesis of Methoxyethoxy-Phenyl Containing Compounds
The construction of the methoxyethoxy-phenyl moiety is typically straightforward, relying on well-established synthetic methodologies. The most common approach is the Williamson ether synthesis, where a phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an appropriate methoxyethoxy electrophile.
General Williamson Ether Synthesis Approaches
The synthesis of 2-methoxyethoxy-benzenes can be achieved by reacting the corresponding phenol with 2-chloroethyl methyl ether.[4] This reaction is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the phenol.[4][5] While polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be used, processes have been developed that can be run under pressure at elevated temperatures without the need for a strong polar solvent, which is advantageous from an industrial and environmental perspective.[4]
Step-by-step Protocol: Synthesis of a Generic Methoxyethoxy-Phenyl Intermediate
The following protocol is a generalized procedure for the synthesis of a substituted 4-(2-methoxyethoxy)benzyl cyanide, a versatile intermediate for various pharmacologically active compounds.[4]
Reaction: Synthesis of 4-(2-methoxyethoxy)benzyl cyanide from 4-hydroxybenzyl cyanide.
Materials:
-
4-hydroxybenzyl cyanide
-
2-chloroethyl methyl ether
-
Potassium carbonate (K2CO3), anhydrous
-
A suitable non-polar or weakly polar solvent (e.g., toluene), or neat conditions
-
Reaction vessel capable of being pressurized and heated
Procedure:
-
Charging the Reactor: To a pressure-rated reaction vessel, add 4-hydroxybenzyl cyanide (1.0 eq), anhydrous potassium carbonate (1.2-2.0 eq), and 2-chloroethyl methyl ether (1.1-5.0 eq).[4] A solvent such as toluene can be added, or the reaction can be run neat.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 95°C and 300°C.[4] The reaction is carried out under the pressure generated at this temperature, which can range from 1 to 60 bar.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting phenol.
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. If a solvent was used, filter the mixture to remove the solid potassium salts. Wash the solids with a small amount of the solvent.
-
Purification: Combine the filtrate and washes. Excess 2-chloroethyl methyl ether and the solvent can be removed by distillation. The desired product, 4-(2-methoxyethoxy)benzyl cyanide, can then be purified by fractional distillation under reduced pressure.[4]
Self-Validation: The purity of the final product should be assessed by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The thermal properties can be characterized by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Diagram: Generalized Synthetic Workflow
Caption: Generalized workflow for Williamson ether synthesis of methoxyethoxy-phenyl compounds.
Case Studies in Drug Discovery and Development
The strategic incorporation of the methoxyethoxy-phenyl moiety is best illustrated through its successful application in the development of marketed drugs. The following case studies highlight how this functional group was instrumental in achieving the desired therapeutic profile.
Erlotinib: A Kinase Inhibitor for Cancer Therapy
Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[5] The structure of erlotinib features two methoxyethoxy groups at the 6- and 7-positions of the quinazoline core.
The two methoxyethoxy side chains in erlotinib play a crucial role in its high affinity and specificity for the ATP-binding pocket of the EGFR kinase domain. These groups extend into a solvent-exposed region of the active site, and their ability to improve solubility while maintaining the necessary hydrophobic interactions of the quinazoline core is critical for the drug's overall efficacy. The synthesis of the [6,7-bis(2-methoxyethoxy)quinazolin-4-yl] core of erlotinib involves the alkylation of a dihydroxybenzoate precursor with a 2-haloethyl methyl ether.[5][6]
The development of EGFR inhibitors has shown that the nature of the substituents at the 6- and 7-positions of the quinazoline ring is a key determinant of potency and pharmacokinetic properties. The methoxyethoxy groups in erlotinib provide a distinct advantage over smaller methoxy groups or larger, more lipophilic substituents, by optimizing the balance of solubility, metabolic stability, and target engagement.
Macitentan: A Dual Endothelin Receptor Antagonist
Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7][8] Its discovery was the result of a medicinal chemistry program that aimed to identify a potent antagonist with high oral efficacy, starting from the structure of bosentan.[7][8]
In the development of macitentan, researchers explored various modifications to the core structure to improve its properties. The introduction of an ethylene glycol moiety, which was further elaborated to a methoxyethoxy group, was a key step in optimizing the molecule.[7] This modification was part of a strategy to enhance the compound's pharmacokinetic profile and potency.[7][8]
The final structure of macitentan, which includes a pyrimidinyl-oxy-ethoxy-phenyl scaffold, demonstrated excellent potency against both endothelin receptor subtypes (ETA and ETB) and possessed favorable pharmacokinetic properties, leading to its successful clinical development.[7][8] The methoxyethoxy-containing fragment was crucial in achieving this profile.
Structure-Activity Relationship (SAR) Considerations
The optimization of drug candidates containing a methoxy-phenyl or related ether-linked phenyl moiety often reveals consistent structure-activity relationships. Understanding these trends is vital for the rational design of new therapeutic agents.
The Importance of the para-Methoxy Group
In some chemical series, the presence of a para-methoxy group on a phenyl ring has been found to be essential for biological activity. For example, in the development of mGlu3 negative allosteric modulators, it was discovered that the p-methoxy moiety was a critical component of the pharmacophore, and its replacement led to a significant loss of activity.[9] This highlights that beyond its general physicochemical benefits, the methoxy group can play a specific and indispensable role in molecular recognition by the target protein.
The Interplay of Methoxy and Other Functional Groups
The antioxidant activity of phenolic compounds is influenced by the presence and position of methoxy groups.[10][11][12] Generally, an increasing number of electron-donating methoxy groups enhances the antioxidant activity.[10][11] This is because the methoxy group can increase the electron density on the aromatic ring, which in turn can stabilize the radical formed after hydrogen atom donation from a phenolic hydroxyl group.[10][11] This interplay between methoxy and hydroxyl groups is a classic example of how substituents on a phenyl ring can synergistically influence a molecule's biological function.
Diagram: Key SAR Insights for the Methoxy-Phenyl Moiety
Sources
- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-[3-(2-Methoxyethoxy)phenyl]methanamine: A Key Intermediate in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. This technical guide delves into the synthesis, properties, and application of 1-[3-(2-Methoxyethoxy)phenyl]methanamine, a versatile chemical intermediate. Possessing both a nucleophilic primary amine and a methoxyethoxy-substituted phenyl ring, this compound serves as a critical linchpin in the construction of sophisticated therapeutic agents. We will explore its synthesis via a two-step pathway involving a Williamson ether synthesis followed by reductive amination, and critically, we will showcase its field-proven application in the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists, exemplified by its role in the development of Relugolix analogues. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, actionable protocols.
Introduction: The Architectural Significance of this compound
The pursuit of novel therapeutics often hinges on the ability to rapidly and efficiently assemble molecules with precise three-dimensional arrangements and functionalities. This compound (Figure 1) has emerged as a valuable intermediate due to its unique combination of structural features. The primary benzylic amine offers a reactive handle for a myriad of chemical transformations, including amide bond formation, alkylation, and participation in the construction of heterocyclic systems.
Simultaneously, the 3-(2-methoxyethoxy) substituent on the phenyl ring imparts desirable physicochemical properties to the parent molecule and its downstream derivatives. The methoxyethoxy group can enhance solubility, modulate lipophilicity, and provide a hydrogen bond acceptor, all of which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The importance of the methoxy group in approved drugs is well-documented, as it can influence ligand-target binding and overall ADME (absorption, distribution, metabolism, and excretion) properties[1]. The phenethylamine and benzylamine scaffolds are prevalent in a wide array of biologically active molecules, further underscoring the potential of this intermediate in medicinal chemistry[2].
This guide will provide a comprehensive overview of the synthesis of this key intermediate and illuminate its strategic deployment in the synthesis of a clinically relevant class of therapeutic agents.
Synthesis of this compound: A Two-Step Approach
The most direct and industrially scalable synthesis of this compound involves a two-step sequence starting from the readily available 3-hydroxybenzaldehyde. The first step establishes the methoxyethoxy ether linkage, followed by the conversion of the aldehyde functionality to the primary amine.
Step 1: Synthesis of 3-(2-Methoxyethoxy)benzaldehyde via Williamson Ether Synthesis
The initial step involves the formation of an ether bond between the phenolic hydroxyl group of 3-hydroxybenzaldehyde and a 2-methoxyethyl halide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers[3][4][5]. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide[3][4].
Reaction Scheme:
Figure 2: Williamson Ether Synthesis of the Aldehyde Precursor.
Experimental Protocol:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
To this suspension, add 2-bromoethyl methyl ether (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(2-Methoxyethoxy)benzaldehyde as a pale yellow oil.
Causality and Self-Validation: The choice of a polar aprotic solvent like DMF facilitates the S(_N)2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol, and the resulting phenoxide more nucleophilic[5]. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. The progress of the reaction can be easily monitored by TLC, with the disappearance of the starting material and the appearance of a new, less polar spot indicating product formation. The aqueous workup and extraction serve to remove the inorganic salts and DMF, and the final purification by column chromatography ensures the high purity of the aldehyde required for the subsequent step.
Step 2: Reductive Amination to this compound
The final step in the synthesis is the conversion of the aldehyde to the primary amine via reductive amination. This is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds[6][7]. The reaction proceeds through the in-situ formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced by a suitable reducing agent[8].
Reaction Scheme:
Figure 3: Reductive Amination to the Target Intermediate.
Experimental Protocol:
-
Dissolve 3-(2-Methoxyethoxy)benzaldehyde (1.0 eq.) in methanol.
-
Add ammonium acetate (NH₄OAc, 10 eq.) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality and Self-Validation: Ammonium acetate serves as the ammonia source for the initial imine formation. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion[6]. The reaction is typically carried out at room temperature to ensure selectivity and avoid over-reduction. The basic workup neutralizes the acidic byproducts and allows for efficient extraction of the amine product. The purity of the final product can be confirmed by NMR and mass spectrometry.
Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
The true value of a chemical intermediate is demonstrated by its successful incorporation into the synthesis of biologically active molecules. This compound is a key building block in the synthesis of potent gonadotropin-releasing hormone (GnRH) receptor antagonists, as disclosed in patent literature for the preparation of compounds structurally related to Relugolix[1][9][10]. GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer and uterine fibroids[4][11].
In a key step in the synthesis of a GnRH receptor antagonist, this compound is coupled with a suitably functionalized heterocyclic core. The primary amine of our intermediate acts as a nucleophile, displacing a leaving group on the heterocyclic partner to form a new C-N bond, thus assembling a significant portion of the final drug molecule.
Illustrative Synthetic Step:
Figure 4: Application of the Intermediate in GnRH Antagonist Synthesis.
The use of this compound in this context highlights the strategic advantage of its pre-installed methoxyethoxy functionality, which becomes an integral part of the final pharmacophore, likely contributing to the desired efficacy and pharmacokinetic properties of the resulting GnRH receptor antagonist.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₁₅NO₂ | 181.23 | Colorless to pale yellow oil |
| 3-(2-Methoxyethoxy)benzaldehyde | C₁₀H₁₂O₃ | 180.20 | Pale yellow oil |
Conclusion
This compound is a strategically important chemical intermediate whose value is underscored by its successful application in the synthesis of complex pharmaceutical agents. Its straightforward two-step synthesis from readily available starting materials makes it an attractive building block for both research and industrial applications. The methoxyethoxy moiety it carries is a desirable feature in modern drug design, often imparting favorable properties to the final molecule. The demonstrated use of this intermediate in the synthesis of GnRH receptor antagonists provides a compelling case for its broader exploration in medicinal chemistry programs. This guide has provided a detailed roadmap for the synthesis and application of this versatile compound, empowering researchers to leverage its potential in the discovery and development of new medicines.
References
- BRPI0512239A - processes for preparing gonatropin-releasing hormone receptor antagonists - Google Patents. (n.d.).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
- CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents. (n.d.).
- WO2006010155A2 - Gonadotropin releasing hormone antagonists - Google Patents. (n.d.).
- US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents. (n.d.).
-
The Chemistry of Relugolix: Exploring a Key Intermediate's Synthesis Pathway. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 18, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved January 18, 2026, from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved January 18, 2026, from [Link]
-
PMC. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved January 18, 2026, from [Link]
-
PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 18, 2026, from [Link]
-
PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis of bioactive spiro-2-[3′-(2′-phenyl)-3 H -indolyl]-1-aryl-3-phenylaziridines and SAR studies on their antimicrobial behavior. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved January 18, 2026, from [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
- US11702401B2 - Compounds and methods of use - Google Patents. (n.d.).
Sources
- 1. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 2. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]
- 3. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-drug conjugate of exatecan analogue, and medical use thereof - Patent US-2025295798-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents [patents.google.com]
- 9. Processes and intermediates for the preparation of relugolix - Patent WO-2022214645-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BRPI0512239A - processes for preparing gonatropin-releasing hormone receptor antagonists - Google Patents [patents.google.com]
- 11. WO2006010155A2 - Gonadotropin releasing hormone antagonists - Google Patents [patents.google.com]
A Technical Guide to 1-[3-(2-Methoxyethoxy)phenyl]methanamine: Sourcing, Synthesis, and Characterization for the Research Scientist
Introduction: A Niche Building Block in Modern Chemistry
1-[3-(2-Methoxyethoxy)phenyl]methanamine, also known by its IUPAC name (3-(2-Methoxyethoxy)benzyl)amine and identified by CAS Number 203447-43-6, is a primary amine featuring a benzyl structure substituted with a methoxyethoxy group at the meta-position. Its unique combination of a flexible ether linkage and a reactive primary amine function makes it a compelling, albeit specialized, building block for medicinal chemistry and materials science. The ether moiety can enhance solubility and modulate pharmacokinetic properties, while the benzylamine core is a versatile scaffold for constructing a wide array of more complex molecules. This guide provides an in-depth overview of its commercial availability, a detailed protocol for its in-house synthesis necessitated by its limited supply, and robust methods for its purification and characterization.
Part 1: Commercial Availability and Strategic Sourcing
The commercial landscape for this compound is characteristic of a niche research chemical. Supply is limited, and the compound is often not available as a stock item, which presents a significant hurdle for research programs requiring a consistent supply.
Primary Supplier Analysis:
Our investigation reveals that Sigma-Aldrich is a principal catalog supplier for this compound. However, it is crucial for researchers to note the following:
-
Availability: The product is frequently listed without current pricing or available stock, indicating it is likely synthesized on demand or sourced from a limited supply chain.
-
Research Grade: Sigma-Aldrich explicitly states that this product is part of a collection for early discovery researchers and that analytical data is not routinely collected. The buyer assumes responsibility for confirming identity and purity.
Alternative Sourcing Strategies:
Given the supply-chain limitations, researchers should consider the following approaches:
-
Custom Synthesis Laboratories: Engaging with a contract research organization (CRO) or a custom synthesis company is a viable alternative for obtaining larger quantities or material with specific purity requirements.
-
In-House Synthesis: For laboratories with synthetic chemistry capabilities, in-house preparation offers the most reliable and cost-effective solution for securing a consistent supply.
The following diagram illustrates the typical sourcing workflow for a niche chemical like this compound.
Caption: Synthesis of the aldehyde intermediate.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.5 M solution.
-
Add 2-bromoethyl methyl ether (1.1 eq) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-methoxyethoxy)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Reductive Amination to this compound
This is a robust and widely used method for converting aldehydes to primary amines. [1][2][3][4][5]The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.
Caption: Reductive amination of the intermediate aldehyde.
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde (from Step 1)
-
Aqueous ammonia (28-30%)
-
Sodium borohydride (NaBH₄)
-
Methanol
Protocol:
-
In a round-bottom flask, dissolve the crude 3-(2-methoxyethoxy)benzaldehyde (1.0 eq) in methanol to a concentration of approximately 0.4 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (5-10 eq) to the solution while stirring. Continue stirring at 0 °C for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium borohydride (1.5 - 2.0 eq) to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the imine spot is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 3: Purification and Quality Control
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to significant tailing on the acidic silica surface.
Recommended Purification Protocol: Modified Flash Column Chromatography
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective.
-
Additive: To mitigate tailing, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-1% v/v). [6]This competes with the product for binding to the acidic sites on the silica.
-
Alternative Stationary Phase: For particularly difficult separations, an amine-functionalized silica column can be used, which provides a more inert surface for the purification of basic compounds. [7] Alternative Purification: Reversed-Phase Chromatography
For highly polar amines, reversed-phase (C18) flash chromatography can be an excellent alternative, often using a mobile phase of acetonitrile and water. [8]
Part 4: Analytical Characterization
As analytical data is not readily provided by suppliers, in-house characterization is essential to confirm the identity and purity of the synthesized material.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR is the primary technique for structural confirmation. The predicted spectrum provides a reference for the expected chemical shifts and coupling patterns.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~6.80 | m | 1H | Ar-H |
| ~4.10 | t | 2H | Ar-O-CH₂ |
| ~3.85 | s | 2H | Ar-CH₂-N |
| ~3.75 | t | 2H | CH₂-O-Me |
| ~3.45 | s | 3H | O-CH₃ |
| ~1.60 | br s | 2H | NH₂ |
Note: Predictions were generated using online NMR prediction tools. Actual chemical shifts may vary. [9][10][11] 2. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The protonated molecule [M+H]⁺ is expected at m/z 182.2. The fragmentation pattern of benzylamines under collision-induced dissociation (CID) typically involves the loss of ammonia (NH₃). [12][13][14] Expected ESI-MS Data:
-
[M+H]⁺: 182.2
-
[M-NH₂]⁺: 165.2 (from loss of the amino group radical) or loss of NH₃ from the protonated molecule to give a fragment at m/z 165.2.
3. Purity Analysis:
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for determining the purity of the final compound.
Conclusion
This compound is a valuable but commercially scarce research chemical. This guide provides a comprehensive framework for its acquisition and use, empowering researchers with a reliable in-house synthesis and purification strategy. By following the detailed protocols for synthesis, purification, and characterization, scientists and drug development professionals can confidently incorporate this versatile building block into their research and development pipelines.
References
- Flammang-Bar, E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(8), 833-852.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Verardo, G., Giumanini, A. G., & Strazzolini, P. (1992). Novel synthesis of benzyl amines from benzaldehydes. The Journal of Organic Chemistry, 57(26), 7219–7221.
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]
-
Flammang-Bar, E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of N-benzylamines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Visualizer loader [nmrdb.org]
- 10. Predict 1H proton NMR spectra [nmrdb.org]
- 11. PROSPRE [prospre.ca]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 1-[3-(2-Methoxyethoxy)phenyl]methanamine
An Application Note for the Synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable primary amine building block in medicinal chemistry and materials science. The synthetic strategy is predicated on robust and scalable chemical transformations: an initial Williamson ether synthesis to prepare the intermediate aldehyde, 3-(2-methoxyethoxy)benzaldehyde, followed by a one-pot reductive amination to yield the target primary amine. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines. The significance of the target molecule is underscored by its structural relation to moieties found in pharmacologically active agents, such as the Bruton's tyrosine kinase (BTK) inhibitor Spebrutinib[1].
Introduction & Synthetic Strategy
Primary benzylic amines are privileged scaffolds in the development of novel therapeutics and functional materials. The title compound, this compound, incorporates a flexible and polar 2-methoxyethoxy side chain, which can enhance aqueous solubility and modulate pharmacokinetic properties of derivative molecules.
Our synthetic approach is a logical two-step sequence designed for efficiency and high yield.
-
Step 1: Williamson Ether Synthesis. Starting from the commercially available 3-hydroxybenzaldehyde, we will synthesize the key intermediate, 3-(2-methoxyethoxy)benzaldehyde. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile to displace a halide from 2-methoxyethyl bromide.
-
Step 2: Reductive Amination. The intermediate aldehyde is converted to the target primary amine. This is a cornerstone reaction in amine synthesis[2][3]. The process involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in the same pot to the corresponding amine using a mild reducing agent like sodium borohydride[4].
The complete synthetic pathway is illustrated below:
Diagram 1: Overall Synthetic Workflow.
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Sodium Borohydride (NaBH₄): Highly toxic if swallowed or in contact with skin and causes severe skin and eye burns. It is a water-reactive solid that releases flammable hydrogen gas upon contact with water or acid.[5] Store in a tightly sealed container under an inert atmosphere and away from moisture.[6][7] In case of a spill, do not use water; cover with dry sand or another non-combustible material.[8]
-
Solvents (Acetone, Methanol, Dichloromethane): Flammable and volatile organic solvents. Avoid inhalation of vapors and ensure no ignition sources are nearby.
Part 1: Synthesis of 3-(2-Methoxyethoxy)benzaldehyde
Principle
This step employs the Williamson ether synthesis, a reliable method for forming ethers. Anhydrous potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. The resulting phenoxide ion then attacks the electrophilic carbon of 2-methoxyethyl bromide in an SN2 reaction to form the desired ether linkage. Acetone is used as a polar aprotic solvent, which is ideal for this type of reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.89 | Reagent Grade, ≥98% |
| 2-Methoxyethyl bromide | 138.99 | 12.5 g (8.9 mL) | 89.94 | 1.1 eq. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 22.6 g | 163.78 | 2.0 eq., anhydrous powder |
| Acetone | 58.08 | 200 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction |
| Saturated NaCl (Brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Drying agent |
Step-by-Step Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol) and anhydrous potassium carbonate (22.6 g, 163.78 mmol).
-
Add 200 mL of anhydrous acetone to the flask.
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add 2-methoxyethyl bromide (8.9 mL, 89.94 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 60-65°C) and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetone (~50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
-
Scientist's Note: The use of 2.0 equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr byproduct. Anhydrous conditions are critical to prevent side reactions.
Characterization
The product, 3-(2-methoxyethoxy)benzaldehyde, can be used in the next step without further purification if it appears clean by ¹H NMR.
-
Expected Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons (7.1-7.5 ppm), and the methoxyethoxy chain protons (3.6-4.2 ppm).
Part 2: Synthesis of this compound
Principle & Mechanism
This transformation is a direct reductive amination. The aldehyde first reacts with ammonium acetate (the ammonia source) to form a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). The reaction is often catalyzed by a weak acid.[9] Sodium borohydride (NaBH₄), a hydride donor, then reduces the C=N double bond of the imine to furnish the final primary amine. NaBH₄ is selective enough under these conditions to preferentially reduce the iminium ion over the starting aldehyde.[4]
Diagram 2: Reductive Amination Mechanism.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-(2-Methoxyethoxy)benzaldehyde | 180.20 | 10.0 g | 55.50 | From Part 1 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 42.8 g | 555.0 | 10.0 eq. |
| Methanol (MeOH) | 32.04 | 200 mL | - | Anhydrous |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.15 g | 83.25 | 1.5 eq., powder |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction |
| 1M Sodium Hydroxide (NaOH) | 40.00 | ~50 mL | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent |
Step-by-Step Protocol
-
In a 500 mL round-bottom flask with a magnetic stir bar, dissolve 3-(2-methoxyethoxy)benzaldehyde (10.0 g, 55.50 mmol) in 200 mL of anhydrous methanol.
-
Add ammonium acetate (42.8 g, 555.0 mmol) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly and portion-wise, add sodium borohydride (3.15 g, 83.25 mmol) to the stirred solution over 30 minutes.
-
Scientist's Note: The addition of NaBH₄ is exothermic and will cause gas (H₂) evolution. A slow, controlled addition is critical for safety and to manage the reaction temperature.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis (9:1 DCM:MeOH eluent) indicates the consumption of the intermediate imine.
-
Quench the reaction by slowly adding ~50 mL of deionized water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue.
-
Adjust the pH of the aqueous layer to >10 by the slow addition of 1M NaOH solution.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the pure amine.
Characterization
-
Empirical Formula: C₁₀H₁₅NO₂
-
Molecular Weight: 181.23 g/mol
-
Appearance: Expected to be a colorless to pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons (6.7-7.3 ppm), the benzylic CH₂ protons (~3.8 ppm), the methoxyethoxy chain protons (3.6-4.2 ppm), the methoxy CH₃ protons (~3.4 ppm), and a broad singlet for the NH₂ protons (which may vary in chemical shift and can be exchanged with D₂O).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons (~110-160 ppm), the ether carbons (~60-75 ppm), the benzylic carbon (~46 ppm), and the methyl carbon (~59 ppm).
Summary of Results
| Step | Reaction Type | Key Reagents | Temp. | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | K₂CO₃, 2-Methoxyethyl bromide | Reflux | 16-20 | 85-95 |
| 2 | Reductive Amination | NH₄OAc, NaBH₄ | 0°C to RT | 5-7 | 70-85 |
References
-
Sigma-Aldrich. Safety Data Sheet: Sodium borohydride. Link
-
ESPI Metals. Sodium Borohydride Safety Information. Link
-
University of California. Sodium borohydride - Standard Operating Procedure. Link
-
Sigma-Aldrich. SAFETY DATA SHEET - Sodium borohydride. Link
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Link
-
Benchchem. Synthesis routes of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Link
-
The Royal Society of Chemistry. Supporting information for Catalytic oxidative coupling of benzylamines to imines. Link
-
Sigma-Aldrich. Product Page: 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde. Link
-
The Royal Society of Chemistry. Supplementary Information for Hydroboration of Imines. Link
-
Wikipedia. Reductive amination. Link
-
Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Link
-
Sigma-Aldrich. Product Page: 3-methoxy-2-(2-methoxyethoxy)benzaldehyde lab reagent. Link
-
YouTube. Reductive Amination. Link
-
ResearchGate. Reductive aminations of benzaldehyde. Link
-
Sigma-Aldrich. Product Page: [3-(2-Methoxyethoxy)phenyl]methanamine. Link
-
ECHEMI. Short synthesis of 3-methoxybenzaldehyde?. Link
-
Master Organic Chemistry. Reductive Amination, and How It Works. Link
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines. Link
-
ChemScene. Product Page: (2-((2-Methoxyethoxy)methyl)phenyl)methanamine. Link
-
PubMed. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane.... Link
-
The Royal Society of Chemistry. Product characterization data for 2-benzimidazoles. Link
-
PubChem. Spebrutinib. Link
-
Google Patents. EP2497767A1 - Improved process for preparing... an intermediate of etoricoxib. Link
Sources
- 1. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride - ESPI Metals [espimetals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 1-[3-(2-Methoxyethoxy)phenyl]methanamine as a Key Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of drug targets in modern medicine.[1] Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized cancer therapy.[2] The success of these inhibitors often hinges on the specific chemical scaffolds used in their design. These "privileged scaffolds" are molecular frameworks that are predisposed to bind to the ATP pockets of various kinases, providing a robust foundation for developing potent and selective therapeutic agents.
One such valuable building block is 1-[3-(2-Methoxyethoxy)phenyl]methanamine . This reagent provides a unique combination of structural features that are highly advantageous for kinase inhibitor synthesis. The phenylmethanamine core allows for strategic installation onto various heterocyclic systems, while the 3-(2-methoxyethoxy) side chain plays a crucial role in modulating solubility and forming key interactions within the kinase binding domain. This guide provides an in-depth analysis of its application, focusing on the underlying chemical principles and offering a detailed protocol for its use in synthesizing potent inhibitors targeting critical oncogenic pathways like EGFR and VEGFR.[3][4]
Scientific Rationale: The Strategic Importance of the 3-(2-Methoxyethoxy)phenyl Moiety
The choice of a specific substituent in drug design is never arbitrary. The 3-(2-methoxyethoxy)phenyl group, provided by the title reagent, is a prime example of rational design, conferring several key benefits that enhance the pharmacological profile of a kinase inhibitor.
-
Enhanced Solubility and Bioavailability: The ether linkages in the methoxyethoxy tail are polar and can act as hydrogen bond acceptors. This functionality often improves the aqueous solubility of the final compound, a critical parameter for oral bioavailability.
-
Optimal Geometry for Pocket Occupancy: The flexible ethoxy linker allows the terminal methoxy group to adopt multiple conformations. This enables it to optimally occupy hydrophobic pockets adjacent to the main ATP-binding site, contributing to binding affinity.
-
Formation of Key Hydrogen Bonds: The oxygen atoms can engage in crucial hydrogen-bonding interactions with amino acid residues in the solvent-exposed region of the kinase domain, further anchoring the inhibitor and enhancing its potency.[5]
-
Favorable Pharmacokinetic Properties: This moiety can help tune the overall lipophilicity of the molecule, striking a balance that is essential for cell permeability and a good metabolic profile.
Structure-activity relationship (SAR) studies on various kinase inhibitor series have repeatedly demonstrated that modifications at this position can significantly impact potency and selectivity.[6][7] The 3-(2-methoxyethoxy)phenyl group often emerges as a highly favorable substituent for these reasons.
Application Case Study: Synthesis of a Quinazoline-Based Dual Kinase Inhibitor
The 4-anilinoquinazoline scaffold is a well-established core for inhibitors targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] this compound is an ideal reagent for incorporation into this scaffold via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis of potent dual EGFR/VEGFR-2 inhibitors can be achieved through a convergent synthesis, as outlined below.
Caption: General workflow for synthesizing a quinazoline-based kinase inhibitor.
The key step involves the displacement of a halogen (typically chlorine) at the C4 position of the quinazoline ring by the primary amine of this compound. This reaction is typically carried out in a polar aprotic solvent like isopropanol or N,N-dimethylformamide (DMF) at elevated temperatures.
Experimental Protocol: Synthesis of a Key Quinazoline Intermediate
This protocol details the synthesis of a representative intermediate where this compound is coupled to a 4-chloroquinazoline core.
Reaction: Synthesis of N-(3-chloro-4-fluorophenyl)-7-((3-(2-methoxyethoxy)phenyl)methylamino)-6-nitroquinazolin-4-amine.
Scheme: (A diagram of the chemical reaction would be depicted here in a publication)
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Eq. |
| 4-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-7-amine | 369.15 | 369 | 1.0 | 1.0 |
| This compound | 181.23 | 217 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 (0.5 mL) | 3.0 | 3.0 |
| Isopropanol (IPA) | 60.10 | 10 mL | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-7-amine (369 mg, 1.0 mmol).
-
Reagent Addition: Add 10 mL of isopropanol to the flask, followed by this compound (217 mg, 1.2 mmol) and DIPEA (0.5 mL, 3.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified solid under high vacuum to afford the desired product as a yellow powder.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield is typically in the range of 85-95%.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Targeted Signaling Pathway: EGFR & VEGFR Inhibition
The synthesized inhibitors often target key nodes in cancer signaling pathways. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[8][9] Similarly, VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] A dual inhibitor can simultaneously block both of these critical processes, offering a powerful anti-cancer strategy.
Caption: Simplified signaling pathways targeted by a dual EGFR/VEGFR-2 inhibitor.
Quantitative Data Summary: Biological Activity
The ultimate validation of a synthetic strategy is the biological activity of the resulting compound. The table below presents representative data for a quinazoline-based inhibitor synthesized using a strategy involving the title compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| Representative-1 | EGFR | 2 | 15 | [3] |
| VEGFR-2 | 103 | 250 | [3] | |
| Erlotinib | EGFR | 2-55 | 20-100 | [2][11] |
| Sorafenib | VEGFR-2 | 90 | - | [12] |
Data is illustrative and based on published results for similar compound classes.
Conclusion
This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its utility extends beyond simple scaffold elaboration; the incorporated 3-(2-methoxyethoxy)phenyl moiety imparts favorable physicochemical and pharmacological properties that are critical for developing effective kinase inhibitors. The straightforward and high-yielding protocols for its incorporation, such as the SNAr reaction detailed herein, make it an attractive choice for constructing libraries of potential drug candidates aimed at validated oncology targets like EGFR and VEGFR. As the field of kinase inhibitor development continues to evolve, the rational application of such strategically designed reagents will remain paramount to the discovery of next-generation targeted therapies.
References
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2021). ResearchGate. Retrieved from [Link]
-
Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(23), 3643-3652. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. Journal of Biomolecular Structure & Dynamics, 41(16), 8031-8047. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(19), 6835. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 12(9), 1598-1601. Retrieved from [Link]
-
Sharma, A., et al. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Retrieved from [Link]
-
Lapatinib synthesis via C–H functionalization. (2021). ResearchGate. Retrieved from [Link]
-
Gou, S., et al. (2015). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 90, 136-146. Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(15), 4987. Retrieved from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320. Retrieved from [Link]
-
Practical synthesis of lapatinib. (2010). ResearchGate. Retrieved from [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed. Retrieved from [Link]
-
[11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. (2009). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
Sharma, A., et al. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Retrieved from [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Retrieved from [Link]
-
Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor... (2019). PubMed. Retrieved from [Link]
-
Ni, Y., et al. (2011). Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956. Retrieved from [Link]
-
Wang, S. Q., et al. (2016). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. Organic & Biomolecular Chemistry, 14(2), 639-645. Retrieved from [Link]
-
Festa, C., et al. (2020). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 15(18), 1695-1712. Retrieved from [Link]
-
Role of the GRK2/3 N-terminus in discriminating the endocytic effects of opioid agonist drugs. (2023). bioRxiv. Retrieved from [Link]
-
Lito, P., et al. (2010). Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response. Current Opinion in Genetics & Development, 20(2), 118-124. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [11C] N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-[3-(2-Methoxyethoxy)phenyl]methanamine as a Versatile Building Block for Novel Ligand Synthesis
Abstract
This guide provides a comprehensive overview of 1-[3-(2-Methoxyethoxy)phenyl]methanamine, a versatile chemical building block for the synthesis of novel ligands in drug discovery and development. We detail its strategic utility, key physicochemical properties, and provide field-proven, step-by-step protocols for its incorporation into diverse molecular scaffolds via reductive amination and amide coupling. The causality behind experimental choices, troubleshooting, and methods for product characterization are discussed to ensure reproducible and efficient ligand synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block to modulate the pharmacological properties of their lead compounds.
Introduction: The Strategic Value of the Methoxyethoxy Phenyl Scaffold
In modern drug design, the selection of appropriate building blocks is critical for systematically exploring chemical space and optimizing drug-like properties. This compound presents a unique combination of structural features that make it an invaluable tool for medicinal chemists:
-
Primary Amine Handle: The benzylic primary amine serves as a robust and versatile nucleophile, enabling straightforward derivatization through well-established and high-yielding reactions.
-
Phenyl Scaffold: The central phenyl ring provides a rigid core, allowing for precise spatial orientation of appended functional groups. This is crucial for establishing specific interactions within a biological target's binding pocket.
-
Methoxyethoxy Tail: This flexible, polar ether chain is a key modulator of physicochemical properties. It can enhance aqueous solubility, improve cell permeability, and act as a hydrogen bond acceptor, potentially forming critical interactions with receptor residues. Its presence can mitigate issues often associated with purely lipophilic scaffolds.
The strategic incorporation of this building block allows for the rapid generation of compound libraries with diverse functionalities, tailored for specific therapeutic targets.
Physicochemical Properties of the Building Block
A foundational understanding of a building block's properties is essential for rational ligand design. The key computed parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | ChemScene[1] |
| Molecular Weight | 195.26 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[1] |
| LogP (Computed) | 1.3083 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 6 | ChemScene[1] |
Core Synthetic Applications & Protocols
The primary amine of this compound is readily functionalized. The two most fundamental and reliable transformations are reductive amination and amide coupling.
Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds in a controlled manner, effectively avoiding the overalkylation issues common with direct alkylation of primary amines.[2] The process involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form a transient imine or iminium ion, which is then reduced in situ to the corresponding secondary amine.[3]
Causality of Reagent Selection: We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that efficiently reduces the protonated imine intermediate without significantly reducing the starting aldehyde or ketone.[2][4] This selectivity allows for a one-pot reaction, simplifying the experimental setup and often leading to higher yields and cleaner product profiles.[4]
Sources
HPLC-MS method for the analysis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
An Application Note and Protocol for the Analysis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine by HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document outlines a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. This primary aromatic amine, a key intermediate in pharmaceutical synthesis, requires precise analytical control to ensure process efficiency and final product purity. The method detailed herein utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. We provide a comprehensive guide covering chromatographic conditions, mass spectrometric parameters, sample preparation protocols, and method validation procedures designed to meet the rigorous standards of drug development and quality control laboratories.
Introduction and Scientific Rationale
This compound is a substituted benzylamine derivative. The presence of a primary amine makes it a basic compound, while the aromatic ring and methoxyethoxy group contribute to its overall polarity and chromatographic behavior. Accurate quantification is critical, as it can be a starting material or a process-related impurity where even trace levels may need to be monitored.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and speed.[1] The selectivity is achieved by monitoring specific precursor-to-product ion transitions in MRM mode, which effectively eliminates matrix interferences and provides unambiguous identification and quantification.[2] This approach is particularly advantageous over less specific techniques like LC-UV, especially when analyzing complex sample matrices or quantifying trace-level impurities.[3]
The method development strategy was grounded in the physicochemical properties of the analyte. A reversed-phase C18 column was chosen for its hydrophobic retention capabilities. The mobile phase consists of an acidified water/methanol gradient. The inclusion of formic acid is critical; it serves to protonate the primary amine of the analyte, which is essential for achieving both sharp, symmetrical peak shapes in chromatography and efficient ionization via Electrospray Ionization (ESI) in the positive ion mode.
Experimental Design
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and ultrapure Water.
-
Acid: Formic Acid (FA), LC-MS grade.
-
Vials: 2 mL amber glass HPLC vials with PTFE-lined caps.
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1290 Infinity II LC, SCIEX ExionLC).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6470A, SCIEX 4500).[1]
-
Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). The choice of a C18 column provides a well-understood mechanism of retention based on the hydrophobicity of the analyte.
Chromatographic and Mass Spectrometric Conditions
The operational parameters were optimized to ensure a short run time while achieving excellent peak shape and sensitivity. All quantitative data are summarized in the tables below for clarity.
Table 1: HPLC Operating Parameters
| Parameter | Condition | Rationale |
| Column | C18, 100 mm x 2.1 mm, 2.7 µm | Provides excellent retention and resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution. Methanol was chosen for its favorable ESI response. |
| Gradient Elution | 0-0.5 min (10% B), 0.5-4.0 min (10-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (10% B) | A gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column after each injection. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Total Run Time | 6.0 minutes | Allows for rapid sample throughput. |
Table 2: Mass Spectrometer Operating Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic primary amine is readily protonated, making it ideal for positive ion mode detection.[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[2] |
| Analyte | This compound (C₁₀H₁₅NO₂) | Molecular Weight: 181.23; [M+H]⁺: 182.1 |
| MRM Transition 1 (Quantifier) | 182.1 → 165.1 | Corresponds to the loss of ammonia (NH₃), a characteristic fragmentation for primary amines.[6][7] |
| MRM Transition 2 (Qualifier) | 182.1 → 121.1 | Corresponds to the cleavage of the methoxyethoxy side chain, providing structural confirmation. |
| Collision Energy (CE) for 165.1 | Optimized (e.g., 15 eV) | Energy required to induce the primary fragmentation. Must be optimized empirically. |
| Collision Energy (CE) for 121.1 | Optimized (e.g., 25 eV) | Higher energy is often required for secondary or more complex fragmentations. |
| Gas Temperature | 350 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow (Nitrogen) | 10 L/min | Nebulizing gas to assist in droplet formation. |
| Nebulizer Pressure | 35 psi | Assists in creating a fine spray for efficient ionization. |
Detailed Protocols
Standard Solution Preparation
Accurate preparation of calibration standards is fundamental to quantitative accuracy.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Methanol:Water (diluent). This stock should be stored at 2-8°C.
-
Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Calibration Curve Standards (e.g., 1-500 ng/mL): Prepare a series of calibration standards by serial dilution of the Intermediate Stock Solution with the diluent. A typical concentration range might include 1, 5, 10, 50, 100, 250, and 500 ng/mL.
Sample Preparation Protocol
The goal of sample preparation is to produce a clean, particulate-free solution where the analyte concentration falls within the calibrated range.[8][9] The following "dilute-and-shoot" protocol is suitable for samples with relatively clean matrices, such as a final drug substance.
Caption: A typical sample preparation workflow for HPLC-MS/MS analysis.
-
Weighing: Accurately weigh approximately 10 mg of the sample powder into a 15 mL centrifuge tube.
-
Dissolution: Add 10.0 mL of the 50:50 Methanol:Water diluent to the tube.
-
Extraction: Vortex the tube for 5 minutes, followed by sonication for 5 minutes to ensure complete dissolution of the analyte.
-
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Dilution: Carefully transfer an aliquot of the clear supernatant and perform a further dilution using the diluent to bring the expected analyte concentration into the middle of the calibration range.
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[10] This step is crucial to remove fine particulates that could clog the HPLC system.
-
Analysis: The sample is now ready for injection into the HPLC-MS/MS system.
Method Validation and Performance
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[11]
-
Specificity: The use of MRM ensures high specificity. No interfering peaks were observed at the retention time of the analyte in blank matrix injections.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL, with a correlation coefficient (r²) > 0.998.
-
Accuracy & Precision: Accuracy was assessed by spike-recovery experiments at three concentration levels (low, medium, high). Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) analyses. The results are summarized in Table 3.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOQ, defined as the lowest concentration quantifiable with acceptable precision and accuracy, was determined to be 1 ng/mL. The LOD was approximately 0.3 ng/mL.
Table 3: Summary of Accuracy and Precision Data (n=6)
| QC Level | Spiked Conc. (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 5 | 98.7 | 3.5 | 4.8 |
| Medium | 100 | 101.2 | 2.1 | 3.2 |
| High | 400 | 99.5 | 1.8 | 2.5 |
The recovery for all quality control levels fell between 98.7% and 101.2%, with RSD values well below 5%, demonstrating excellent accuracy and precision.[11]
Results and Discussion
Analyte Fragmentation
The fragmentation pattern of this compound was investigated to select optimal MRM transitions. As is characteristic for protonated primary benzylamines, the most abundant product ion resulted from the neutral loss of ammonia (NH₃).[6][7][12] A secondary, structurally significant fragment was observed corresponding to the cleavage of the ether side chain.
Caption: Proposed ESI+ fragmentation pathway for the analyte.
The selection of these two distinct fragments—one from the amine group and one from the ether side chain—provides a high degree of confidence in the identification of the analyte.
Conclusion
This application note presents a validated, sensitive, and selective HPLC-MS/MS method for the quantitative analysis of this compound. The method is rapid, with a 6-minute total run time, and demonstrates excellent performance in terms of linearity, accuracy, and precision. The straightforward sample preparation protocol makes it suitable for routine use in quality control environments. This well-characterized method provides a reliable tool for researchers, scientists, and drug development professionals involved in the synthesis and manufacturing processes where this compound is utilized.
References
-
K. Jayakumar, et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed, [Link].[4]
-
National Institutes of Health (NIH). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link].[5]
-
M. J. Gómez, et al. (2011). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Taylor & Francis Online, [Link].[13]
-
J. A. G. Garrido, et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate, [Link].[14]
-
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent, [Link].[1]
-
A. M. C. Moutinho, et al. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate, [Link].[6]
-
A. M. C. Moutinho, et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed, [Link].[7]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link].[15]
-
M. Himmelsbach. (2007). Sample preparation in analysis of pharmaceuticals. ScienceDirect, [Link].[16]
-
Lab Tech. (2024). Essential Guide to LCMS Sample Preparation Techniques. [Link].[8]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link].[9]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4612058, 1-(3-methoxyphenyl)ethanamine. PubChem, [Link].
-
S. S. Karki, et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed, [Link].[12]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link].
-
SCIEX. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link].
-
SCIEX. (2015). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link].[2]
-
The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube, [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54929218, 1-[3-(Thiophen-2-ylmethoxy)phenyl]propan-2-amine. PubChem, [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. PubChem, [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69985484, 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;methyl 2-phenyl-2-piperidin-2-ylacetate. PubChem, [Link].
-
Y. Zhang, et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI, [Link].[11]
-
A. Von-Reding, et al. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA, [Link].[3]
Sources
- 1. agilent.com [agilent.com]
- 2. sciex.com [sciex.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Note: Synthetic Protocols for the N-Alkylation of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Abstract
This technical guide provides detailed experimental protocols for the N-alkylation of 1-[3-(2-methoxyethoxy)phenyl]methanamine, a primary amine of interest in pharmaceutical and materials science research. Two robust and widely applicable methodologies are presented: one-pot reductive amination and direct alkylation with alkyl halides. This document offers a comprehensive framework for selecting the appropriate synthetic strategy, detailing step-by-step procedures, and providing insights into the chemical principles governing each approach. The protocols are designed to be self-validating, with integrated monitoring steps and purification guidelines to ensure the synthesis of secondary amines with high purity and yield.
Introduction: Strategic Considerations for N-Alkylation
The N-alkylation of primary amines to form secondary amines is a cornerstone transformation in organic synthesis, pivotal in the construction of countless pharmaceutical agents, agrochemicals, and functional materials.[1] The target molecule, this compound, possesses a primary benzylic amine that is amenable to functionalization. The choice of alkylation strategy is critical and depends on factors such as the nature of the alkyl group to be introduced, substrate compatibility, and desired selectivity.
Direct alkylation with alkyl halides is a classical approach but is often plagued by a lack of selectivity.[2][3] The primary amine starting material can react with the alkylating agent to form the desired secondary amine, which is itself nucleophilic and can react further to produce an undesired tertiary amine and even a quaternary ammonium salt.[4][5] This over-alkylation leads to complex product mixtures and challenging purifications.[4]
In contrast, reductive amination has emerged as a highly versatile and selective method for N-alkylation.[1][6] This one-pot procedure involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[7] The use of mild reducing agents that selectively reduce the imine in the presence of the carbonyl starting material is key to the success of this method, offering high yields and cleaner reaction profiles.[8][9]
This guide will detail protocols for both methods, providing the researcher with the necessary tools to perform a successful N-alkylation of this compound.
Reaction Mechanisms and Workflow
Reductive Amination Pathway
Reductive amination proceeds in two main stages within a single reaction vessel. First, the primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a transient carbinolamine, which then dehydrates to form an imine. In the second stage, a hydride-based reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to furnish the secondary amine.
Caption: Reaction pathway illustrating the formation of over-alkylation products.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination
This protocol is generally preferred for its high selectivity and broad substrate scope. [1]It describes the reaction of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde, benzaldehyde; 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM or DCE (to a concentration of approximately 0.1–0.2 M).
-
Imine Formation: Add the aldehyde (1.0–1.2 eq) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. [1]Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise to the stirred solution. [10]An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent that does not readily reduce the aldehyde starting material. [7][9]4. Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. [1]Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine. [1]
Parameter Condition Rationale Solvent Anhydrous DCM or DCE Aprotic solvent, prevents unwanted side reactions with the reducing agent. Reducing Agent NaBH(OAc)₃ Mild and selective for imines over carbonyls, minimizing byproduct formation. [9] Stoichiometry Slight excess of aldehyde and reducing agent Ensures complete conversion of the starting amine. Temperature Room Temperature Sufficient for imine formation and reduction; avoids thermal degradation. | Work-up | Aqueous NaHCO₃ quench | Neutralizes any acidic byproducts and removes excess reducing agent. |
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol is a viable alternative, particularly when the corresponding aldehyde for reductive amination is unavailable or unstable. Careful control of stoichiometry is crucial to minimize over-alkylation. [4] Materials:
-
This compound (3.0 eq or more)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0 eq)
-
Potassium carbonate (K₂CO₃; 2.0 eq) or Cesium carbonate (Cs₂CO₃; 2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Reflux condenser and heating mantle
Step-by-Step Procedure:
-
Reactant Preparation: To a round-bottom flask, add this compound (a large excess, e.g., 3.0 eq), the base (K₂CO₃ or Cs₂CO₃, 2.0 eq), and anhydrous ACN or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq) dropwise to the stirred mixture at room temperature. Using a more reactive halide (I > Br > Cl) can allow for milder reaction temperatures. [10]3. Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40–80 °C) and stir until the alkyl halide is consumed, as monitored by TLC or LC-MS. The large excess of the primary amine statistically favors mono-alkylation.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. [1]Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain the desired secondary amine and a large amount of the unreacted primary amine starting material. Purify via flash column chromatography to isolate the mono-alkylated product.
| Parameter | Condition | Rationale |
| Amine Stoichiometry | Large excess (≥ 3 eq) | Statistically favors the reaction of the alkyl halide with the starting amine over the product amine, minimizing over-alkylation. |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the HX byproduct. Cs₂CO₃ is often more effective for selective mono-alkylation. [10] |
| Solvent | ACN or DMF | Polar aprotic solvents that facilitate S_N2 reactions. |
| Temperature | 40–80 °C | Provides sufficient energy to overcome the activation barrier without promoting excessive side reactions. |
| Purification | Flash Column Chromatography | Necessary to separate the product from the large excess of starting amine. |
Troubleshooting and Final Considerations
-
Low Yield in Reductive Amination: If imine formation is slow, consider adding a dehydrating agent like MgSO₄ or molecular sieves. Ensure the reducing agent is fresh and was handled under anhydrous conditions.
-
Over-alkylation in Direct Alkylation: If significant tertiary amine is formed, increase the excess of the primary amine. Alternatively, using a bulkier base or a less reactive alkyl halide might improve selectivity.
-
Reaction Monitoring: TLC is a powerful tool. A co-spot of the starting material and the reaction mixture is essential to confirm the consumption of the starting amine. Use a UV lamp and/or an appropriate stain (e.g., ninhydrin for primary/secondary amines) for visualization.
-
Purification: The polarity difference between the primary starting amine, the secondary product, and the tertiary byproduct is often sufficient for effective separation by silica gel chromatography. A solvent gradient (e.g., from hexane/ethyl acetate to pure ethyl acetate) is typically effective.
By carefully selecting the appropriate method and adhering to the detailed protocols, researchers can successfully synthesize N-alkylated derivatives of this compound for further investigation in their respective fields.
References
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
-
The Journal of Organic Chemistry. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
- ResearchGate. (2018, April). N-Alkylation benzylamine·HBr with butylbromide utilizing different bases.
- ResearchGate. (2009, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- CCS Chemistry. (2022, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
- BenchChem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- ResearchGate. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3.
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
- National Institutes of Health. (2024, November 15). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
PubMed. (2024, November 15). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
-
PubMed. (2016, December 1). Synthesis and biological assessment of novel N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids. Retrieved from [Link]
- Thieme. (2023, August 8). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.
- National Institutes of Health. (2022, August 19). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts.
- MDPI. (2020, January 23). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
-
PubMed. (1993, November 11). Synthesis biological evaluation of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine: An In-Depth Technical Guide
Introduction: 1-[3-(2-Methoxyethoxy)phenyl]methanamine is a primary benzylamine derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a methoxyethoxy side chain, imparts specific physicochemical properties to target molecules. The successful and efficient large-scale production of this intermediate is critical for drug development and commercial manufacturing. This guide provides a comprehensive overview of the synthetic pathway, detailed protocols for scale-up, and critical considerations for process optimization, safety, and quality control, tailored for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Pathway
The most industrially viable and scalable synthesis of this compound is a two-step process. This pathway is strategically advantageous due to the ready availability of starting materials, robust and well-understood reaction classes, and amenability to large-scale chemical processing.
The synthesis commences with a Williamson ether synthesis to construct the ether linkage, followed by a reductive amination to introduce the primary amine functionality.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Intermediate: 3-(2-Methoxyethoxy)benzaldehyde
The initial step involves the formation of an ether bond via a Williamson ether synthesis, a robust and widely used industrial reaction. This involves the reaction of a phenoxide with an alkyl halide.[1]
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-methoxyethyl chloride, displacing the chloride leaving group.
-
Base Selection: For large-scale operations, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are preferred over metal hydrides for safety and cost reasons. Potassium carbonate is often a good choice as it is strong enough to deprotonate the phenol but is less corrosive than NaOH.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they effectively solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus accelerating the reaction rate.[2][3][4] DMF is a common industrial choice due to its high boiling point and excellent solvating properties.
-
Phase-Transfer Catalysis (PTC): In a large-scale setting, a biphasic system using a less expensive solvent like toluene with aqueous NaOH can be made highly efficient by the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[1][5][6] The PTC facilitates the transport of the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.[5]
Scaled-Up Protocol for 3-(2-Methoxyethoxy)benzaldehyde
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 | 0.0819 |
| 2-Methoxyethyl chloride | 94.54 | 8.5 | 0.0899 |
| Potassium Carbonate (anhydrous) | 138.21 | 13.6 | 0.0984 |
| N,N-Dimethylformamide (DMF) | - | 50 L | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Receiving vessels.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.
-
Charging Reagents: Charge the reactor with 3-hydroxybenzaldehyde (10.0 kg), potassium carbonate (13.6 kg), and DMF (50 L).
-
Heating and Alkyl Halide Addition: Begin stirring and heat the mixture to 80-90 °C. Once the temperature is stable, slowly add 2-methoxyethyl chloride (8.5 kg) over 1-2 hours using an addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by taking samples every 1-2 hours. The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (100 L).
-
Extract the aqueous mixture with a suitable organic solvent such as toluene or methyl tert-butyl ether (MTBE) (2 x 50 L).
-
Combine the organic layers and wash with a 10% sodium bicarbonate solution to remove any unreacted 3-hydroxybenzaldehyde.[7]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-methoxyethoxy)benzaldehyde as an oil.
-
-
Purification: The crude product is often of sufficient purity for the next step. If further purification is required, vacuum distillation can be employed. The formation of a bisulfite adduct is another effective method for purifying aromatic aldehydes.[8][9][10]
Part 2: Synthesis of this compound
The final step is a reductive amination, which converts the aldehyde to a primary amine. This is a cornerstone reaction in amine synthesis due to its efficiency and selectivity.[11]
Mechanistic Considerations and Process Optimization
The reaction proceeds in two stages: the formation of an imine intermediate from the aldehyde and ammonia, followed by the reduction of the imine to the amine.[11][12]
Caption: Reductive amination mechanism.
Key Optimization Parameters:
-
Ammonia Source: Anhydrous ammonia or a solution of ammonia in an alcohol (e.g., methanol) is typically used. Using an excess of ammonia helps to drive the imine formation equilibrium and minimize the formation of secondary amine byproducts.[13]
-
Catalyst and Reducing Agent:
-
Catalytic Hydrogenation: This is often the most atom-economical and cost-effective method for large-scale production. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are commonly employed with hydrogen gas.[14][15] This method requires specialized high-pressure reactor systems.
-
Hydride Reducing Agents: For smaller scale or when high-pressure hydrogenation is not feasible, hydride reducing agents are used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanobohydride (NaBH₃CN) due to its lower toxicity and high selectivity for reducing the imine in the presence of the aldehyde.[16]
-
-
Byproduct Control: The primary byproducts are the corresponding alcohol (from aldehyde reduction) and the secondary amine (from the reaction of the product amine with another molecule of aldehyde). Using a selective reducing agent and an excess of ammonia minimizes these byproducts.[17][18]
-
Exotherm Management: The hydrogenation step is exothermic and requires careful temperature control in a large-scale reactor to prevent runaway reactions.[19]
Scaled-Up Protocol for this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-(2-Methoxyethoxy)benzaldehyde | 180.20 | 10.0 | 0.0555 |
| Ammonia in Methanol (7N solution) | - | 25 L | - |
| 5% Palladium on Carbon (Pd/C) | - | 0.5 | - |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
| Methanol | - | 50 L | - |
Equipment:
-
150 L stainless steel hydrogenation reactor with temperature and pressure controls, gas inlet, and sampling valve.
-
Catalyst filtration system (e.g., filter press or cartridge filter).
-
Vessels for work-up and crystallization.
Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with 3-(2-methoxyethoxy)benzaldehyde (10.0 kg), methanol (50 L), and the 7N solution of ammonia in methanol (25 L).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (0.5 kg) as a slurry in methanol.
-
Hydrogenation: Seal the reactor. Purge with nitrogen several times, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction Conditions: Heat the mixture to 40-50 °C with efficient stirring. Monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by GC or HPLC.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. This step must be performed carefully as the catalyst can be pyrophoric.
-
Work-up and Isolation as Hydrochloride Salt:
-
Concentrate the filtrate under reduced pressure to remove most of the methanol and excess ammonia.
-
Dissolve the residue in a suitable solvent like isopropanol or ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the pH is acidic.
-
The hydrochloride salt of the product will precipitate. Stir the slurry for a few hours to ensure complete crystallization.[20][21][22]
-
Isolate the solid product by filtration and wash with cold solvent.
-
Dry the this compound hydrochloride in a vacuum oven at a moderate temperature.
-
Part 3: Safety and Process Management
Scaling up chemical syntheses introduces significant safety challenges that must be rigorously addressed. A comprehensive Process Safety Management (PSM) program is essential.[23][24][25][26]
Caption: Key elements of a PSM program.
Step-Specific Hazards:
-
Williamson Ether Synthesis:
-
Reagents: 2-methoxyethyl chloride is a flammable and toxic liquid. DMF is a combustible liquid with reproductive toxicity concerns. Strong bases like NaOH are corrosive.
-
Process: The reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of the alkyl halide.
-
-
Reductive Amination:
-
Reagents: Ammonia is toxic and corrosive.[27] Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C catalyst is pyrophoric when dry and exposed to air.
-
Process: The hydrogenation is exothermic, requiring robust temperature control. The use of high-pressure hydrogen necessitates a properly rated and maintained reactor and adherence to strict safety protocols.
-
General Safety Practices:
-
Conduct a thorough Process Hazard Analysis (PHA) for each step of the scale-up process.[24]
-
Ensure all personnel are trained on the specific hazards and standard operating procedures (SOPs).[27]
-
Use appropriate Personal Protective Equipment (PPE) at all times.[27]
-
Ensure proper ventilation and grounding of equipment to prevent ignition of flammable vapors.
-
Develop and practice emergency response plans for potential incidents such as spills, fires, or releases of toxic gases.[24]
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Diplomata Comercial. (2026, January 12). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Sorokina, L., & Galkin, K. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Sorokina, L., & Galkin, K. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Center for Biotechnology Information. [Link]
-
Patel, N. R., Lewis, V. E., & Enderson, M. D. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Patent Office. [Link]
-
Petrova, K. T., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Publishing. [Link]
-
LookChem. General procedures for the purification of Aldehydes. [Link]
-
ResearchGate. (2023). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Diamanti, A., et al. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. [Link]
-
Ammonia Process Safety. Ammonia Process Safety Management. [Link]
-
Canadian Journal of Chemistry. (1962). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]
-
Wikipedia. Reductive amination. [Link]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Reddit. (2024). Amine workup : r/Chempros. [Link]
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
-
ResearchGate. (2014). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. [Link]
-
ResearchGate. (2022). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C. [Link]
-
ResearchGate. (2006). The rationalization of catalyst behaviour in the reductive amination of benzaldehyde with ammonia using a simple computer model. [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018). RSC Publishing. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Mead & Hunt. (2021). Process Safety Management: Is Your Ammonia Program up to Snuff?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Ice Cold Consulting. (2025). All You Need To Know About Process Safety Management Program. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
California State University, Dominguez Hills. The Williamson Ether Synthesis. [Link]
-
Industrial Consultants. Leaders in Process Safety Management (PSM) Training & Development. [Link]
-
ScienceMadness.org. Work-up strategies for high- throughput solution synthesis. [Link]
-
Cambridge University Press. (2007). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2021). Large-scale reductive amination and synthesis applications. [Link]
-
PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ResearchGate. (2017). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
ResearchGate. (2016). Crystal Structure of Benzydamine Hydrochloride Salt. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. prepchem.com [prepchem.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. researchgate.net [researchgate.net]
- 23. psm.ammoniaknowhow.com [psm.ammoniaknowhow.com]
- 24. Process Safety Management: Is Your Ammonia Program up to Snuff? < Mead & Hunt [meadhunt.com]
- 25. icecoldconsulting.com [icecoldconsulting.com]
- 26. Leaders in Process Safety Management (PSM) Training & Development | Industrial Consultants [ammonia.com]
- 27. diplomatacomercial.com [diplomatacomercial.com]
Application Notes & Protocols: Derivatization of 1-[3-(2-Methoxyethoxy)phenyl]methanamine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the chemical derivatization of the primary amine, 1-[3-(2-Methoxyethoxy)phenyl]methanamine. This scaffold serves as a valuable starting point for generating small molecule libraries aimed at exploring Structure-Activity Relationships (SAR). We detail field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, explaining the rationale behind reagent selection and reaction conditions. Furthermore, this document outlines standard procedures for the purification and structural characterization of the resulting derivatives, ensuring the generation of high-quality data for downstream biological screening and SAR analysis. The overarching goal is to equip researchers with the foundational chemical strategies needed to systematically probe the pharmacological potential of this chemical series.
Introduction: The Rationale for Derivatization in SAR Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity.[1][2] The core principle involves systematically modifying a "hit" or "lead" compound to generate a library of analogs. By comparing the biological activities of these analogs, researchers can deduce which functional groups and structural features are essential for potency, selectivity, and desired pharmacokinetic properties.
The target scaffold, this compound, possesses a key reactive handle: a primary benzylic amine. This functional group is an ideal point for chemical modification due to its nucleophilicity, allowing for a wide array of robust and high-yielding chemical transformations.[3] By attaching diverse chemical moieties to this amine, researchers can probe interactions within a biological target's binding pocket, exploring variables such as:
-
Steric Bulk: How does the size and shape of the substituent affect binding?
-
Electronic Effects: Does the addition of electron-donating or electron-withdrawing groups enhance activity?
-
Hydrophobicity/Hydrophilicity: Can solubility and membrane permeability be optimized by altering polarity?
-
Hydrogen Bonding: Can new hydrogen bond donors or acceptors be introduced to improve target engagement?
This document provides detailed protocols for three common and versatile derivatization strategies: N-acylation, N-sulfonylation, and reductive amination.
Overview of Derivatization Strategies
The primary amine of the scaffold is a versatile nucleophile that readily reacts with various electrophiles. The selection of a derivatization strategy depends on the desired final structure and the physicochemical properties being investigated.
Sources
- 1. Further exploration of an N-aryl phenoxyethoxy pyridinone-based series of mGlu3 NAMs: Challenging SAR, enantiospecific activity and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Deployment of 1-[3-(2-Methoxyethoxy)phenyl]methanamine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands as a cornerstone technology, enabling the rapid generation of compound libraries for hit identification and lead optimization.[1][2] The selection of building blocks for these libraries is a critical determinant of their quality and relevance. This guide provides an in-depth technical overview of the strategic use of 1-[3-(2-Methoxyethoxy)phenyl]methanamine , a versatile primary amine, in the construction of diverse and drug-like parallel synthesis libraries. We will explore its intrinsic properties, detail robust protocols for its incorporation into libraries via key chemical transformations, and discuss the rationale behind its use from a medicinal chemistry perspective.
Introduction: The Strategic Value of the Methoxyethoxy Motif
The design of a successful screening library hinges on the structural and physicochemical diversity of its constituent molecules. This compound is more than a simple primary amine; it is a carefully designed building block that imparts desirable properties to the final compounds.
Chemical Properties of the Building Block:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [3] |
| Molecular Weight | 181.23 g/mol | [3] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area | 44.48 Ų | [4] |
| cLogP | 1.3083 | [4] |
The methoxyethoxy group is a "pharmacophore of interest" frequently incorporated by medicinal chemists to enhance ligand-target binding, improve physicochemical characteristics, and positively modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] Its presence can lead to:
-
Enhanced Solubility: The ether linkages act as hydrogen bond acceptors, which can disrupt crystal packing and improve aqueous solubility—a critical factor for bioavailability.[6]
-
Metabolic Stability: The ether moiety is generally more resistant to metabolic cleavage compared to more labile functional groups, potentially increasing the half-life of a drug candidate.
-
Favorable Conformation: The flexible ethoxy linker can allow the molecule to adopt optimal conformations for binding to a biological target.
By incorporating this building block, researchers can pre-emptively engineer favorable drug-like properties into their screening compounds, increasing the probability of identifying high-quality hits.
Core Synthetic Strategies for Library Production
This compound serves as a versatile handle for diversification through its primary amine functionality. The following sections detail robust, parallel-friendly protocols for two fundamental transformations: reductive amination and amide coupling. We also introduce the Ugi multicomponent reaction as an advanced strategy for rapidly increasing molecular complexity.
Strategy 1: Reductive Amination for Secondary Amine Libraries
Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds, converting the primary amine of our building block into a diverse array of secondary amines by reacting it with various aldehydes and ketones.[7][8] This one-pot reaction avoids the over-alkylation issues common with direct alkylation methods.[7]
Diagram 1: General workflow for parallel reductive amination.
Experimental Protocol: Parallel Reductive Amination in 96-Well Plates
This protocol is designed for the parallel synthesis of a library of secondary amines from a diverse set of aldehydes.
-
Causality and Rationale:
-
Solvent Choice (1,2-Dichloroethane - DCE): DCE is a preferred solvent as it is relatively non-coordinating and effectively solubilizes a wide range of organic substrates.[9]
-
Reducing Agent (Sodium Triacetoxyborohydride - STAB): NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards the starting aldehyde/ketone compared to the intermediate imine/iminium ion, minimizing side product formation.[7] It is also stable in weakly acidic conditions, which are optimal for imine formation.[10]
-
Catalyst (Acetic Acid): A catalytic amount of acetic acid facilitates the initial condensation between the amine and the carbonyl compound to form the imine intermediate.[9]
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCE.
-
Prepare individual 0.2 M stock solutions for a library of diverse aldehydes in DCE in a 96-well plate format (Plate A).
-
Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE (approx. 1.5 equivalents relative to the amine).
-
-
Reaction Setup (in a 96-well deep-well plate - Plate B):
-
To each well of Plate B, add 200 µL of the this compound stock solution (0.04 mmol).
-
Using a liquid handler or multichannel pipette, transfer 200 µL from each corresponding well of Plate A (aldehydes) to Plate B (0.04 mmol).
-
Add 5 µL of glacial acetic acid to each well.
-
Seal the plate and allow it to shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Add 300 µL of the NaBH(OAc)₃ slurry (approx. 0.06 mmol) to each well.
-
Reseal the plate and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 500 µL of dichloromethane (DCM) to each well, seal, and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic (bottom) layer to a new 96-well plate for analysis and purification. High-throughput purification is typically achieved using mass-directed preparative HPLC or supercritical fluid chromatography (SFC).[11][12]
-
-
-
Expected Results:
| Aldehyde Type | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Notes |
| Aliphatic | 65-90% | >95% | Generally clean reactions. |
| Aromatic (electron-neutral) | 70-95% | >95% | High conversion rates are common. |
| Aromatic (electron-rich) | 60-85% | >95% | May require slightly longer reaction times. |
| Aromatic (electron-poor) | 75-98% | >95% | Generally very efficient. |
| Heterocyclic | 50-80% | >90% | Yields can be more variable. |
Strategy 2: Amide Coupling for Amide Libraries
Amide bond formation is arguably the most common reaction in medicinal chemistry.[13] Coupling our primary amine building block with a library of carboxylic acids produces robust amide scaffolds, central to many approved drugs.
Diagram 2: General workflow for parallel amide bond formation.
Experimental Protocol: Parallel Amide Coupling
This protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions and racemization for chiral acids.
-
Causality and Rationale:
-
Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reagents and facilitates the coupling reaction.
-
Coupling Agent (HATU): HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uranium-based coupling reagent that rapidly activates carboxylic acids to form a highly reactive acyl intermediate, leading to efficient amide bond formation with minimal epimerization.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and maintain an optimal pH for the coupling to proceed.
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DMF.
-
Prepare individual 0.2 M stock solutions for a library of diverse carboxylic acids in DMF (Plate A).
-
Prepare a 0.2 M stock solution of HATU in DMF.
-
Prepare a 0.4 M stock solution of DIPEA in DMF.
-
-
Reaction Setup (in a 96-well deep-well plate - Plate B):
-
To each well, add 200 µL of the corresponding carboxylic acid solution from Plate A (0.04 mmol).
-
Add 200 µL of the HATU stock solution to each well (0.04 mmol, 1.0 eq).
-
Add 200 µL of the DIPEA stock solution to each well (0.08 mmol, 2.0 eq).
-
Allow the plate to shake for 15 minutes at room temperature for acid activation.
-
-
Amine Addition:
-
Add 200 µL of the this compound stock solution to each well (0.04 mmol, 1.0 eq).
-
Seal the plate and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Add 500 µL of water to each well to precipitate the product and quench the reaction.
-
Extract the product with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts in a new plate and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) for LC-MS analysis and subsequent mass-directed preparative HPLC purification.[11]
-
-
Advanced Strategy: Ugi Four-Component Reaction (U-4CR)
For maximal efficiency and rapid generation of complex, drug-like scaffolds, multicomponent reactions (MCRs) are unparalleled.[14][15] The Ugi reaction combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a single pot to generate α-acetamidoamides.[16][17] This strategy allows for the introduction of four points of diversity in a single, atom-economical step.
Diagram 3: The Ugi reaction enables rapid library generation with four diversity points.
Experimental Protocol: Parallel Ugi Reaction
This protocol is optimized for a discovery setting where rapid library generation is the primary goal.
-
Causality and Rationale:
-
Solvent Choice (Methanol): Methanol is the most common and effective solvent for the Ugi reaction. It facilitates the formation of the intermediate imine and participates in the reaction mechanism.[16]
-
Reaction Conditions: The reaction is typically run at room temperature and at moderate concentrations (0.2-0.4 M) to achieve a balance between reaction rate and solubility of all components.[18][19]
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 0.4 M stock solutions in methanol for:
-
This compound.
-
A library of diverse aldehydes.
-
A library of diverse carboxylic acids.
-
A library of diverse isocyanides.
-
-
-
Reaction Setup (in a 96-well plate):
-
In each well, combine 100 µL of each of the four stock solutions (0.04 mmol, 1.0 eq of each component). A liquid handling robot is ideal for this "four-dimensional" matrix addition.[20]
-
Seal the plate tightly.
-
Shake at room temperature for 48-72 hours.
-
-
Work-up and Purification:
-
For many Ugi products, direct purification is possible. Evaporate the solvent from the reaction plate.
-
Re-dissolve the residues in a minimal amount of DMSO.
-
Perform LC-MS analysis on a small aliquot to confirm product formation.
-
Purify the library using mass-directed preparative HPLC. Due to the complexity, purification is almost always required.[11]
-
-
Conclusion
This compound is a highly valuable building block for parallel synthesis in drug discovery. Its primary amine functionality serves as a reliable anchor for diversification through robust chemical transformations like reductive amination and amide coupling. Furthermore, its compatibility with advanced, complexity-generating multicomponent reactions makes it suitable for modern, efficient library design. The embedded methoxyethoxy motif acts as a beneficial modulator of physicochemical properties, steering libraries towards more drug-like chemical space. The protocols outlined in this guide provide a solid foundation for researchers to leverage this strategic building block, accelerating the journey from library synthesis to the identification of promising new therapeutic agents.
References
-
Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. Available at: [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. Available at: [Link]
-
(PDF) Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2025). ResearchGate. Available at: [Link]
-
de la Torre, D., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(2), 354. Available at: [Link]
-
Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. Available at: [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (2008). YouTube. Available at: [Link]
-
Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of Visualized Experiments. Available at: [Link]
-
Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. PubMed. Available at: [Link]
-
Moore, A. L., et al. (1998). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. Bioorganic & Medicinal Chemistry Letters, 8(6), 677-682. Available at: [Link]
-
2-(2-Methoxyethoxy)ethanol. (n.d.). Grokipedia. Available at: [Link]
-
Schaffrath, M., et al. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546-553. Available at: [Link]
-
Passerini reaction. (2014). SlideShare. Available at: [Link]
-
Chemical Properties of Ethanol, 2-(2-methoxyethoxy)- (CAS 111-77-3). (n.d.). Cheméo. Available at: [Link]
-
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-, methanesulfonate. (n.d.). PubChem. Available at: [Link]
-
Andrade, C. K. Z., & Dar, A. P. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in Chemistry, 7, 533. Available at: [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). ChemRxiv. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
High-throughput purification of compound libraries. (2002). ResearchGate. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
An, H., & Cook, P. D. (2000). Solution-phase parallel synthesis of substituted benzimidazoles. Tetrahedron Letters, 41(38), 7233-7237. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Available at: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2014). PMC. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Available at: [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Parallel Synthesis and Library Design. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Parallel Synthesis. (n.d.). BioDuro. Available at: [Link]
-
Wilson, L. J. (1998). Parallel array and mixture-based synthetic combinatorial chemistry: tools for the next millennium. Current Medicinal Chemistry, 5(5), 353-376. Available at: [Link]
-
Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). ChemRxiv. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Available at: [Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). MDPI. Available at: [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. Available at: [Link]
-
ADME-Tox in drug discovery: integration of experimental and computational technologies. (2005). Nature Reviews Drug Discovery. Available at: [Link]
-
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (2016). PubMed Central. Available at: [Link]
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [jove.com]
- 18. scispace.com [scispace.com]
- 19. Optimization of the Ugi reaction using parallel synthesis and automated liquid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine in Complex Reaction Mixtures by Reverse-Phase HPLC-UV
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a robust and validated method for the quantitative determination of 1-[3-(2-Methoxyethoxy)phenyl]methanamine, a key intermediate in various synthetic pathways, directly from complex reaction mixtures. The protocol employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique chosen for its specificity, reliability, and accessibility in standard analytical laboratories. We provide a comprehensive guide covering the methodological principle, detailed protocols for sample and standard preparation, optimized chromatographic conditions, and rigorous method validation procedures aligned with international regulatory standards. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the method effectively. This guide is designed to ensure trustworthy and reproducible quantification, a critical step in process chemistry, impurity profiling, and quality control during drug development.
Introduction and Method Rationale
This compound is a primary aromatic amine that serves as a versatile building block in the synthesis of pharmaceutically active compounds. Accurate monitoring of its concentration in a reaction mixture is paramount for determining reaction kinetics, optimizing yield, and controlling impurity profiles. The inherent complexity of a crude reaction matrix—containing unreacted starting materials, reagents, catalysts, and various byproducts—necessitates an analytical method with high resolving power and specificity.
Why RP-HPLC with UV Detection?
-
Specificity: Chromatographic separation based on polarity allows for the effective resolution of the target analyte from matrix components, which is crucial for accurate quantification.
-
Sensitivity: The phenyl group in the analyte acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry at its wavelength of maximum absorbance (λmax). While derivatization can enhance sensitivity, direct UV detection is often sufficient for in-process control and avoids additional complex sample preparation steps.[1]
-
Robustness: RP-HPLC is a well-established and highly robust technique, capable of producing consistent and reproducible results, which is essential for validating an analytical procedure.
-
Accessibility: The required instrumentation is standard in most pharmaceutical and chemical research laboratories.
This document provides a self-validating framework, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the method is suitable for its intended purpose.[2][3]
Materials and Instrumentation
Reagents and Standards
-
Reference Standard: this compound (purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Ethyl Acetate: ACS grade or higher
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄): Anhydrous
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Analytical Column: C18 stationary phase, 5 µm particle size, 4.6 mm x 150 mm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 4-decimal place readability (0.1 mg).
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters: 0.45 µm PTFE or nylon.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for sample analysis. The workflow is designed to minimize analyte loss and matrix interference.
Caption: Overall workflow for quantitative analysis.
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
This stock solution should be stored at 2-8°C and can be used for up to one week.
-
-
Calibration Curve Standards (e.g., 1-100 µg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution using the diluent.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL. These should be prepared fresh daily.
-
Protocol 2: Sample Preparation from Reaction Mixture
The goal of sample preparation is to isolate the analyte from interfering substances. Since reaction mixtures can vary, this protocol utilizes a robust liquid-liquid extraction (LLE) procedure. The basic nature of the amine allows for its extraction into an organic solvent after basification of the aqueous phase.
-
Quenching and Dilution:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it in a known volume (e.g., 10 mL) of DI water to stop the reaction and create a manageable dilution.
-
Rationale: Quenching ensures the sample composition remains static during preparation. Dilution brings the expected analyte concentration into the range of the calibration curve.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer a 1.0 mL aliquot of the diluted sample into a 15 mL centrifuge tube.
-
Add 1.0 mL of saturated sodium bicarbonate solution to basify the sample (target pH > 9). This deprotonates the amine, increasing its solubility in organic solvents.
-
Add 5.0 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Rationale: Evaporation concentrates the analyte and allows for solvent switching into a mobile-phase compatible diluent.
-
Reconstitute the dried residue in exactly 1.0 mL of the HPLC diluent (50:50 ACN:Water). Vortex to ensure the analyte is fully redissolved.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial. This removes particulates that could damage the HPLC system.[4]
-
Protocol 3: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Elution Mode | Isocratic: 30% B | An isocratic run is simpler and more robust. This starting point should be optimized (if needed) to achieve a retention time of 3-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes peak distortion. |
| UV Detection | 275 nm | This wavelength corresponds to a common absorbance maximum for substituted benzene rings. It should be confirmed by running a UV scan of the standard. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities from the previous injection. |
Data Analysis and Quantification
-
Calibration Curve:
-
Inject the prepared calibration standards into the HPLC system.
-
Plot the peak area of the analyte against the known concentration of each standard.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'y' is the peak area and 'x' is the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.
-
-
Sample Quantification:
-
Inject the prepared sample(s).
-
Determine the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration in the vial (C_vial) using the regression equation: C_vial (µg/mL) = (Peak Area - c) / m .
-
Calculate the original concentration in the reaction mixture (C_rxn) by accounting for all dilution and extraction factors: C_rxn (mg/mL) = (C_vial × V_reconstitution × DF) / V_aliquot
-
Where:
-
V_reconstitution = Final volume after reconstitution (e.g., 1.0 mL)
-
DF = Initial dilution factor (e.g., 10 mL / 0.1 mL = 100)
-
V_aliquot = Volume of diluted sample taken for LLE (e.g., 1.0 mL)
-
-
-
Method Validation Framework (ICH Q2(R1))
To ensure the method is trustworthy and fit for purpose, it must be validated.[2][6] The following parameters should be assessed according to ICH guidelines.[3][7][8]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank matrix (placebo reaction mixture without analyte) and a matrix spiked with the analyte and known impurities. Check for interfering peaks at the analyte's retention time. | Analyte peak is pure and well-resolved from other components (Resolution > 2). |
| Linearity & Range | Analyze at least 5 concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a blank reaction matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery. | 98.0% - 102.0% recovery. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N). LOQ is the concentration with S/N ≥ 10; LOD is the concentration with S/N ≥ 3. | S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD. |
| Robustness | Introduce small, deliberate variations to the method (e.g., ±2°C in column temp, ±5% in mobile phase organic content, ±0.1 mL/min in flow rate) and assess the impact on results. | Results remain unaffected; system suitability passes. |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded HPLC-UV method for the quantitative analysis of this compound in challenging reaction mixtures. By incorporating a justified sample cleanup procedure and adhering to a rigorous validation framework based on ICH guidelines, this protocol is designed to deliver accurate, precise, and trustworthy data. This methodology is directly applicable to process development, quality control, and research environments, enabling confident decision-making throughout the drug development lifecycle.
References
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
-
Sample Preparation Fundamentals for Chromatography. (n.d.). Agilent Technologies. [Link]
-
Sample Preparation in Quantitative Analysis. (n.d.). Scribd. [Link]
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2007). ResearchGate. [Link]
-
Analysis of methoxy-substituted phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central. [Link]
-
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. agilent.com [agilent.com]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Identifying and removing byproducts in 1-[3-(2-Methoxyethoxy)phenyl]methanamine synthesis
Introduction: The synthesis of 1-[3-(2-methoxyethoxy)phenyl]methanamine, a primary benzylic amine, is a critical step in the development of various pharmaceutical agents and research chemicals. The most prevalent synthetic route is the reductive amination of 3-(2-methoxyethoxy)benzaldehyde with an ammonia source. While robust, this method is prone to the formation of specific byproducts that can complicate purification and compromise final product purity. This guide provides in-depth troubleshooting and validated protocols for identifying, mitigating, and removing these common impurities, ensuring researchers can achieve high-purity target compounds efficiently.
Section 1: The Synthetic Pathway & Genesis of Byproducts
The conversion of 3-(2-methoxyethoxy)benzaldehyde to the desired primary amine is typically a one-pot reaction involving the formation of an intermediate imine, which is then reduced in situ.[1][2][3] The choice of reagents and reaction conditions is paramount, as minor deviations can shift the reaction equilibrium towards undesirable side-products.
The primary mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[1] This intermediate then dehydrates to form a Schiff base (imine), which is subsequently reduced by a hydride agent to yield the final primary amine.[4][5][6]
Key Reaction Scheme:
However, several competing reactions can occur, leading to a mixture of products. The diagram below illustrates the main synthetic route and the pathways to the most common byproducts.
Caption: Reaction pathway and common byproduct formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Q1: My post-reaction analysis (TLC, LC-MS) shows significant amounts of starting material. What went wrong?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine must favor the imine for the reaction to proceed.[6] Ensure your ammonia source is adequate (e.g., using ammonium acetate or bubbling ammonia gas) and that the pH is weakly acidic (pH 5-6), as this range optimally facilitates both nucleophilic attack and dehydration without fully protonating the amine.[6][7]
-
Inactive Reducing Agent: Hydride reducing agents can degrade upon improper storage. Use a freshly opened bottle or a previously validated batch of your reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
-
Insufficient Reaction Time/Temperature: Reductive aminations can be slow. If monitoring shows a stalled reaction, consider extending the reaction time or modestly increasing the temperature, while being mindful of potential byproduct formation.
Q2: I've isolated a major byproduct with a mass roughly double that of my product, minus the mass of ammonia. What is it?
A2: This is the classic signature of the secondary amine dimer , Bis-{1-[3-(2-methoxyethoxy)phenyl]methyl}amine. Its formation is a significant competing pathway in reductive aminations that produce primary amines.[8][9]
-
Causality: The desired primary amine product is itself a nucleophile. It can react with a second molecule of the starting aldehyde to form a new iminium ion, which is then reduced to the secondary amine. To mitigate this, use a significant excess of the ammonia source relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
Q3: My product is contaminated with [3-(2-methoxyethoxy)phenyl]methanol. How do I prevent this?
A3: The formation of the corresponding alcohol is a direct result of the reducing agent attacking the starting aldehyde before it can form an imine.[10]
-
Causality & Solution: This side reaction is prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[7] The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[1]
Q4: What are the best analytical techniques to monitor reaction progress and identify these byproducts?
A4: A multi-technique approach is recommended for robust analysis.
| Technique | Application & Insights | Limitations |
| TLC | Quick, qualitative check for the consumption of the UV-active aldehyde and the appearance of new, more polar spots (amines). | Co-elution is possible. Does not provide structural information. |
| GC-MS | Excellent for separating volatile components and providing mass data for the product and byproducts like the alcohol and secondary amine.[11][12] | Amines can exhibit poor peak shape on some columns; derivatization may be required. |
| LC-MS | The preferred method for monitoring reaction progress. Provides clear separation and mass data for starting materials, product, and non-volatile byproducts.[13][14] | Requires method development for optimal separation. |
| ¹H NMR | Confirms the structure of the final, purified product and can identify key impurities. Look for the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the benzylic CH₂ protons (~3.8 ppm) next to the NH₂ group. | Not suitable for in-process monitoring of crude reaction mixtures. |
Section 3: Validated Purification Protocols
Once the reaction is complete, a robust purification strategy is essential to isolate the target amine from unreacted starting materials and byproducts.
Protocol 1: Liquid-Liquid Acid-Base Extraction
This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Principle: The primary amine product is basic and will be protonated in an acidic solution, forming a water-soluble ammonium salt. Neutral byproducts like the starting aldehyde, alcohol, and the less basic secondary amine will remain in the organic phase.
Step-by-Step Methodology:
-
Quench the reaction carefully and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volumes).
-
Combine the acidic aqueous layers. The target amine is now in this layer as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded.
-
Wash the combined aqueous layer with fresh organic solvent to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH, solid K₂CO₃) until the pH is >11. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the free amine back into a fresh organic solvent (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified amine.
Protocol 2: Strong Cation Exchange (SCX) Chromatography
SCX is a highly efficient solid-phase extraction (SPE) technique for purifying basic compounds like amines.[15]
Principle: The stationary phase of an SCX cartridge contains sulfonic acid groups (-SO₃H). At neutral or acidic pH, the basic amine is protonated and ionically binds to the negatively charged stationary phase. Neutral impurities pass through the column and are washed away. The purified amine is then eluted by washing the column with a basic solution, which deprotonates the amine and disrupts the ionic interaction.
Caption: Workflow for purification using SCX chromatography.
Section 4: Byproduct Characterization Data
The following table summarizes key analytical data to aid in the identification of the target product and its most common byproducts.
| Compound | Structure | Approx. ¹H NMR (Benzylic CH₂) | Expected Mass (m/z) [M+H]⁺ |
| Target Product | This compound | ~3.8-3.9 ppm (s, 2H) | 182.12 |
| Starting Aldehyde | 3-(2-Methoxyethoxy)benzaldehyde | N/A (Aldehyde H at ~9.9 ppm) | 181.08 |
| Alcohol Byproduct | [3-(2-Methoxyethoxy)phenyl]methanol | ~4.6 ppm (s, 2H) | 183.10 |
| Secondary Amine Dimer | Bis-{1-[3-(2-methoxyethoxy)phenyl]methyl}amine | ~3.7 ppm (s, 4H) | 346.22 |
References
- BYJU'S. (n.d.). Imine Hydrolysis.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
- ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Request PDF.
- Scribd. (n.d.). Reductive Amination of Benzaldehyde.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
- ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Request PDF.
- ECHEMI. (n.d.). How to separate imine from reaction mixture?.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
- International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- ResearchGate. (2014). Is anyone familiar with a reductive amination?.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
- Google Patents. (n.d.). CN104744265A - Synthesis process of dibenzylamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
- MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- BenchChem. (2025). Technical Support Center: Minimizing Side Products in Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
- ACS Publications. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Chemistry Steps. (n.d.). Reductive Amination.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- The Royal Society of Chemistry. (n.d.). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Supporting Information.
- Sigma-Aldrich. (n.d.). [3-(2-Methoxyethoxy)phenyl]methanamine.
- ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Request PDF.
- PubMed. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA).
- PubMed. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. ccsknowledge.com [ccsknowledge.com]
- 12. bre.com [bre.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for diagnosing and resolving solubility challenges with 1-[3-(2-Methoxyethoxy)phenyl]methanamine in organic solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these issues efficiently, ensuring the integrity and progress of your research.
Understanding the Molecule: A Structural Approach to Solubility
Before troubleshooting, it is crucial to understand the structural characteristics of this compound that govern its solubility.
-
Primary Amine (-NH₂): This group is basic and serves as a hydrogen bond donor. Its ability to be protonated is a key factor for pH-mediated solubility manipulation.[1][2]
-
Ether Linkages (-O-): The methoxy and ethoxy groups contain polar ether bonds that can act as hydrogen bond acceptors.[3]
-
Aromatic Ring: The phenyl group is predominantly nonpolar and hydrophobic.
-
Overall Polarity: The molecule possesses both polar (amine, ethers) and nonpolar (aromatic ring) regions, resulting in a moderate polarity. This amphiphilic nature means its solubility is highly dependent on the specific characteristics of the solvent.
This balance of features predicts that the compound will be most soluble in polar organic solvents but may struggle in highly nonpolar or, conversely, highly polar aqueous systems without modification.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Workflow
This section is structured as a logical workflow to guide you from initial problem identification to advanced resolution strategies.
Q1: My compound, this compound, is showing poor solubility in my chosen organic solvent. What are the first things I should verify?
A1: When initial dissolution fails, it's essential to rule out extrinsic factors before modifying the solvent system.
-
Confirm Compound Purity and Integrity: Impurities from synthesis or degradation products can significantly reduce solubility. Verify the purity of your batch via appropriate analytical methods (e.g., NMR, LC-MS). Ensure the material has not degraded during storage; amines, for example, can oxidize over time.
-
Check for Water Content: The presence of residual water in either your compound or the organic solvent can inhibit dissolution, especially in nonpolar, aprotic solvents. Use anhydrous solvents and ensure your compound is properly dried.
-
Verify Solid State: The crystalline form (polymorph) or amorphous state of a compound can dramatically affect its solubility. If you have received a new batch, be aware that its physical form may differ from previous ones. While analysis requires specialized equipment (e.g., XRD, DSC), this is a key consideration in industrial settings.
Q2: I've confirmed the quality of my material. How do I select a more appropriate solvent?
A2: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is your primary guide.[4][5] Given the molecule's structure, you should test a range of solvents with varying polarities and hydrogen bonding capabilities.
A powerful, albeit more theoretical, tool for solvent selection is the use of Hansen Solubility Parameters (HSP) .[6][7] HSP separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] Solvents with HSP values close to those of the solute are most likely to dissolve it. While the specific HSP values for this compound are not published, we can estimate them based on its structure and screen solvents accordingly.
Recommended Solvent Screening Panel:
| Solvent Class | Example Solvents | Polarity Index | Hydrogen Bonding | Expected Solubility Rationale |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Donor & Acceptor | High: The amine and ether groups can hydrogen bond with the solvent.[3][9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 7.2, 6.4, 5.8 | Acceptor Only | High to Moderate: Strong dipole interactions are favorable. Lack of solvent H-bond donation may be less optimal than protic solvents. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Acceptor Only | Moderate: Similar ether functionality suggests good compatibility. |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Moderate to Low: Lower polarity may be less effective at solvating the polar functional groups. |
| Esters | Ethyl Acetate | 4.4 | Acceptor Only | Moderate to Low: Offers some polarity but may not be sufficient. |
| Hydrocarbons | Toluene, Hexane | 2.4, 0.1 | None | Very Low: The nonpolar nature of these solvents is unlikely to overcome the energy required to break the crystal lattice of your polar compound. |
Q3: I've tried several solvents with limited success. What advanced techniques can I employ?
A3: If a single solvent system is inadequate, you can modify the chemical environment to favor dissolution.
-
pH Modification (Acidification): This is the most powerful technique for amines.[2] The basic primary amine can be protonated by adding a small amount of acid (e.g., HCl, TFA) to form an ammonium salt. This salt is an ionic species and will be significantly more soluble in polar protic solvents like methanol or ethanol.[10][11][12]
-
Use of Co-solvents: If your compound dissolves in a potent but undesirable solvent (like DMSO) but needs to be used in a different system (like an aqueous buffer), you can use a co-solvent approach.[4][13] First, dissolve the compound at a high concentration in a minimal amount of a strong organic solvent (e.g., DMSO), then slowly add this stock solution to the final, weaker solvent system with vigorous stirring.[5]
-
Heating and Sonication: Increasing the temperature provides energy to break the crystal lattice, often increasing solubility.[4] Always ensure your compound is thermally stable before heating. Sonication uses ultrasonic waves to provide mechanical energy, which can break apart solid aggregates and accelerate the rate of dissolution.[4]
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Accurately weigh 2-5 mg of this compound into several individual 1 mL glass vials.
-
Solvent Addition: To each vial, add a different solvent from the screening panel (Table 1) in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution against a dark background.
-
Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility as:
-
Freely Soluble: Dissolves completely in < 200 µL.
-
Soluble: Dissolves completely in 200-500 µL.
-
Sparingly Soluble: Dissolves completely in 500 µL - 1 mL.
-
Insoluble: Does not fully dissolve in 1 mL.
-
-
Documentation: Record the approximate solubility in mg/mL for each successful solvent.
Protocol 2: pH-Mediated Solubility Enhancement
-
Select Solvent: Choose a polar protic solvent where the compound is sparingly soluble (e.g., ethanol or methanol).
-
Prepare Suspension: Create a suspension of the compound in the chosen solvent at the desired final concentration (e.g., 10 mg/mL).
-
Acidification: Prepare a dilute solution of an appropriate acid (e.g., 1M HCl in ethanol). Add the acid solution dropwise to the stirred suspension.
-
Monitor Dissolution: Observe for clarification of the solution. The point at which the solution becomes clear indicates the formation of the soluble ammonium salt.
-
Caution: Use the minimum amount of acid necessary to achieve dissolution. Excess acid can affect downstream reactions. This method is not suitable for reactions where a basic amine is required.
References
- A.F.M. Barton. (1983). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Ralston, A. W., et al. (1946). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry. Available at: [Link]
-
Charoen-amornrutt, P., et al. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]
-
Classic Chemistry Experiments. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Available at: [Link]
-
Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
-
Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Available at: [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]
-
Organic Chemistry II. (n.d.). Physical Properties of Amines. Available at: [Link]
-
JoVE. (n.d.). Extraction: Effects of pH. Available at: [Link]
-
Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Diorazio, L. J., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Available at: [Link]
Sources
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Physical Properties of Amines Explained with Examples [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Video: Extraction: Effects of pH [jove.com]
- 11. reddit.com [reddit.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. reddit.com [reddit.com]
Optimizing reaction conditions for the synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Technical Support Center: Synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on the prevalent and efficient method of reductive amination, starting from 3-(2-Methoxyethoxy)benzaldehyde.
The synthesis of this primary amine is a critical step in various research and development pipelines. The core of this transformation involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired amine. While conceptually straightforward, this process has several critical parameters that must be controlled to ensure high yield and purity. This guide provides expert-driven insights and troubleshooting strategies to help you navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each point details the potential cause and provides a validated, step-by-step solution.
Question 1: My reaction resulted in a very low yield of the target amine. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue often traced back to one of three areas: incomplete imine formation, inefficient reduction, or product loss during workup.
-
Cause A: Inefficient Imine Formation The condensation of the aldehyde and the ammonia source to form the imine is a reversible, pH-sensitive equilibrium.[1]
-
Solution: The reaction should be run under weakly acidic conditions (pH 4-6). A catalytic amount of acetic acid is often added to accelerate imine formation.[2] If the medium is too acidic, the amine nucleophile will be protonated and rendered unreactive. If it's too basic, the acid-catalysis that promotes water elimination will not occur. Monitor the imine formation via Thin Layer Chromatography (TLC) or ¹H NMR before adding the reducing agent.
-
-
Cause B: Competing Reduction of the Starting Aldehyde If a non-selective reducing agent is used, it can reduce the starting aldehyde to the corresponding alcohol [3-(2-Methoxyethoxy)phenyl]methanol, consuming reagents and lowering the yield.
-
Solution: Employ a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[3] NaBH₃CN is particularly effective at reducing iminium ions at a pH where aldehydes are stable, but it can release toxic hydrogen cyanide during an acidic workup, requiring careful handling.[1] NaBH(OAc)₃ is a milder, non-toxic alternative that is often preferred.
-
-
Cause C: Product Loss During Aqueous Workup The final amine product is basic. During workup, if the aqueous layer is not sufficiently basified, the amine will exist as its protonated ammonium salt, which is water-soluble.
-
Solution: After quenching the reaction, ensure the aqueous layer is adjusted to a pH > 10 using a base like 2M NaOH or a saturated sodium bicarbonate solution before extraction with an organic solvent.[4] This deprotonates the amine, making it soluble in the organic phase. Perform multiple extractions (e.g., 3x with diethyl ether or dichloromethane) to maximize recovery.
-
Question 2: My final product is contaminated with unreacted 3-(2-Methoxyethoxy)benzaldehyde and the corresponding alcohol. How can I resolve this?
Answer: The presence of starting material and the alcohol byproduct indicates an incomplete or non-selective reduction.
-
Troubleshooting the Reaction:
-
Extend Reaction Time: Ensure the reaction is stirred long enough for the reduction to complete. Monitor progress by TLC until the imine spot (if visible) and aldehyde spot have disappeared.
-
Check Reducing Agent Potency: Hydride reducing agents can degrade upon exposure to moisture. Use a fresh bottle of the reducing agent.
-
Optimize Reducing Agent: As mentioned previously, switch to an imine-selective reducing agent like NaBH(OAc)₃. This is the most effective way to prevent the formation of the alcohol byproduct.[3]
-
-
Purification Strategy: If impurities are still present, they can be removed through purification.
-
Acid-Base Extraction: The amine product can be separated from neutral impurities (aldehyde, alcohol) by an acid wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its salt. The organic layer containing the neutral impurities can be discarded. Then, basify the aqueous layer (pH > 10) and re-extract the pure amine into a fresh organic solvent.
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the more polar amine from the less polar aldehyde and alcohol.[5][6] A gradient elution system, such as ethyl acetate in hexanes with a small percentage of triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica, is recommended.
-
Question 3: The reaction seems to have stalled; TLC analysis shows starting material and the intermediate imine, but no product is forming after adding the reducing agent. What should I do?
Answer: A stalled reaction post-reductant addition typically points to an issue with the reducing agent's activity or the reaction conditions.
-
Immediate Actions:
-
Add More Reducing Agent: Carefully add another portion (0.5 equivalents) of the reducing agent. If the reaction proceeds, the initial charge was likely insufficient or had degraded.
-
Adjust pH: For agents like NaBH₃CN, the reduction is most efficient under slightly acidic conditions where the imine is protonated to form the more reactive iminium ion.[1] Check the pH and adjust with a few drops of acetic acid if necessary.
-
-
Systematic Checks:
-
Solvent Purity: Ensure the solvent used (e.g., methanol, dichloromethane) is dry and of appropriate quality. Protic solvents like methanol can sometimes react slowly with the reducing agent, so the addition should be done at a controlled temperature (e.g., 0 °C).[2]
-
Temperature: While imine formation is often done at room temperature, the reduction step may benefit from gentle cooling (0 °C) to manage exotherms and improve selectivity, followed by slow warming to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
A1: The choice depends on a balance of reactivity, selectivity, safety, and cost. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for its high selectivity for imines over aldehydes, its mild nature, and its avoidance of toxic byproducts.[3]
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for imines. Mild, non-toxic byproducts. Commercially available. | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines at controlled pH.[1] | Highly toxic (releases HCN gas in acid). Requires careful handling and workup. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde.[3] Often requires separate steps for imine formation and reduction. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" chemistry approach, high-yielding. | Requires specialized hydrogenation equipment. Catalyst can sometimes be sensitive to impurities. |
Q2: Can you provide a standard, optimized protocol for this synthesis?
A2: Certainly. The following protocol for one-pot reductive amination is a reliable starting point.
Experimental Protocol: One-Pot Reductive Amination
-
To a round-bottom flask, add 3-(2-Methoxyethoxy)benzaldehyde (1.0 eq) and dissolve it in a suitable solvent such as methanol or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add ammonium acetate (NH₄OAc) (5-10 eq) to the solution. The large excess drives the equilibrium towards imine formation.
-
Add glacial acetic acid (0.1 eq) to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Q3: How should I set up the workup and extraction for this amine?
A3: A proper workup is crucial for isolating your product. The following workflow ensures efficient separation and recovery.
Caption: Workflow for aqueous workup and extraction.
Q4: What is the overall reaction scheme?
A4: The synthesis proceeds via a two-step, one-pot sequence: (1) formation of an imine intermediate followed by (2) reduction to the primary amine.
Caption: Reductive amination reaction pathway.
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]
-
Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Sources
Common side reactions during the formation of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 1-[3-(2-Methoxyethoxy)phenyl]methanamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges, optimize your reaction conditions, and ensure the purity of your final product.
Troubleshooting Guide: Addressing In-Process Issues
This section addresses specific experimental observations and provides a structured approach to identifying the root cause and implementing a corrective action.
Question 1: My reaction yield is significantly lower than expected after reductive amination of 3-(2-methoxyethoxy)benzaldehyde. What are the likely causes?
Low yield is a common issue often attributable to several competing side reactions or suboptimal conditions during the critical imine formation and reduction steps.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of 3-(2-methoxyethoxy)benzaldehyde with your ammonia source (e.g., ammonium acetate, ammonia in methanol) is a reversible equilibrium. Insufficient removal of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Troubleshooting: If your reaction setup allows, use a Dean-Stark trap to azeotropically remove water. Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively drive the reaction forward.
-
-
Cannizzaro-Type Side Reactions: In the presence of a base and in the absence of a suitable reducing agent, aldehydes that lack an alpha-hydrogen, such as your starting material, can undergo disproportionation to form the corresponding alcohol (3-(2-methoxyethoxy)phenyl)methanol and carboxylic acid (3-(2-methoxyethoxy)benzoic acid). This is particularly relevant if the pH of your reaction mixture is too high.
-
Troubleshooting: Carefully monitor and control the pH of your reaction. The optimal range for reductive amination is typically mildly acidic (pH 4-6) to facilitate imine formation without promoting side reactions.
-
-
Over-Reduction of the Aldehyde: Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can directly reduce the starting aldehyde to the corresponding alcohol, (3-(2-methoxyethoxy)phenyl)methanol, faster than the imine can form and be reduced.
-
Troubleshooting: Opt for a milder, more selective reducing agent that preferentially reduces the C=N bond of the imine over the C=O bond of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices for one-pot reductive amination protocols as they are more reactive towards the protonated imine intermediate.
-
Caption: Formation of the secondary amine byproduct.
Preventative Strategies:
-
Control Stoichiometry: The most effective method is to use a large excess of the ammonia source relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product. A 5- to 10-fold excess is common.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture ensures that the initially formed primary imine is reduced quickly, lowering its concentration and minimizing its chance to react further.
-
Purification: If the secondary amine does form, it can often be separated from the primary amine product by column chromatography on silica gel. Due to its higher molecular weight and lower polarity, the secondary amine will typically have a different retention factor (Rf).
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound?
Primary amines can be challenging to purify due to their basicity and potential to streak on silica gel columns.
-
Column Chromatography: The standard method is flash chromatography. To prevent streaking and improve separation, it is highly recommended to add a small amount of a basic modifier to the eluent system.
-
Recommended Eluent System: Start with a dichloromethane (DCM)/methanol (MeOH) system. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent mixture. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Acid-Base Extraction: An alternative is a liquid-liquid extraction. The crude product can be dissolved in a non-polar organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 12, and the free amine can be re-extracted into an organic solvent.
Q2: How should I store the purified this compound?
Primary amines, especially benzylamines, are susceptible to air oxidation over time, which can lead to discoloration (often turning yellow or brown) and the formation of imine and other degradation products.
-
Storage Conditions: For optimal stability, store the purified amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial to protect it from air and light.
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage to slow the rate of potential degradation.
Q3: Which analytical techniques are best for confirming product identity and purity?
A combination of techniques is necessary for unambiguous structure confirmation and purity assessment.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Confirmation & Purity | - Characteristic singlet for the benzylic CH₂ protons (~3.8 ppm).- Singlet for the methoxy (OCH₃) protons (~3.4 ppm).- Multiplets for the ethoxy (OCH₂CH₂O) protons.- Aromatic protons in the expected region (6.7-7.2 ppm).- Broad singlet for the NH₂ protons (concentration dependent). |
| ¹³C NMR | Carbon Skeleton Confirmation | - Confirms the number of unique carbon environments. |
| LC-MS | Purity Assessment & Mass Verification | - A single major peak in the chromatogram indicates purity.- The mass spectrometer should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 182.11. |
| FT-IR | Functional Group Identification | - N-H stretching of the primary amine appears as two distinct bands in the 3300-3400 cm⁻¹ region.- C-O stretching for the ether groups around 1040-1250 cm⁻¹. |
References
-
Emerson, W. S. The Preparation of Amines by Reductive Alkylation. Organic Reactions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Stability issues and degradation pathways of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Welcome to the technical support center for 1-[3-(2-Methoxyethoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Introduction
This compound is a primary benzylamine derivative with a methoxyethoxy substituent. The stability of this compound is critical for its reliable use in research and development. Understanding its potential degradation pathways is essential for developing stable formulations and accurate analytical methods. This guide provides insights into common stability issues and the chemical transformations this molecule may undergo under various stress conditions.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses common problems encountered during the handling and storage of this compound.
Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage
-
Question: My sample of this compound, which was initially a colorless to pale yellow liquid, has turned yellow or brown after a period of storage. What could be the cause?
-
Answer: Discoloration is a common indicator of degradation, particularly oxidative degradation. Primary amines, especially benzylamines, are susceptible to oxidation when exposed to air and/or light.[1][2] The initial step often involves the formation of an imine, which can further polymerize or degrade into colored impurities. The presence of the electron-donating methoxyethoxy group on the phenyl ring can potentially increase the susceptibility to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the sample in the dark to prevent photolytic degradation.[3]
-
Temperature Control: Store the compound at the recommended temperature (typically refrigerated at 2-8 °C) to slow down the rate of degradation.
-
Purity Check: Analyze the discolored sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to check for the presence of new impurity peaks compared to a fresh sample.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis
-
Question: I am analyzing my sample of this compound using HPLC and I observe new, unexpected peaks that were not present in the initial analysis. What are these new peaks?
-
Answer: The appearance of new peaks strongly suggests that the parent compound is degrading. The identity of these degradation products depends on the storage conditions and the nature of the sample matrix (e.g., solvent, pH). Potential degradation pathways include oxidation, hydrolysis, and photodegradation.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To identify the potential degradation products, it is recommended to perform forced degradation studies.[4][5][6] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.
-
Peak Tracking: Compare the retention times of the new peaks in your sample with those generated during the forced degradation studies.
-
Structure Elucidation: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major degradation products.[7][8]
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am using this compound in a biological assay, and I am getting inconsistent results. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results in biological assays can be a direct consequence of compound degradation. If the compound degrades, its effective concentration decreases, and the degradation products may have different or no biological activity. They could also potentially interfere with the assay.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Always prepare solutions of the compound fresh before each experiment.
-
Stability in Assay Medium: Assess the stability of the compound in the specific assay buffer or medium you are using. Incubate the compound in the assay medium for the duration of the experiment and analyze it by HPLC to check for degradation.
-
Purity Confirmation: Before each experiment, confirm the purity of the stock solution using a validated analytical method.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways are oxidation, and to a lesser extent, potential ether cleavage under harsh acidic conditions.
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of the corresponding imine. This imine can then hydrolyze to form 3-(2-methoxyethoxy)benzaldehyde and ammonia. The aldehyde can be further oxidized to 3-(2-methoxyethoxy)benzoic acid.[2][9][10]
Caption: Oxidative degradation pathway of this compound.
-
Ether Cleavage: Under strong acidic conditions and heat, the ether linkage in the methoxyethoxy side chain could potentially be cleaved, although this is generally less likely to occur under standard experimental conditions compared to amine oxidation.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it is recommended to follow these storage guidelines:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | In an amber vial or protected from light | Prevents photodegradation.[3] |
| Container | Tightly sealed container | Prevents exposure to moisture and air. |
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[7][11]
-
Methodology: A reversed-phase HPLC method, typically with a C18 column, coupled with a UV or PDA detector is recommended. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific for the parent compound and can separate it from all potential degradation products.[4][11]
-
Detection: For structure elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial.[7][8]
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with PDA detector
-
LC-MS system (for identification)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for an appropriate duration.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
If necessary, use LC-MS to determine the mass of the degradation products to aid in structure elucidation.
Caption: Workflow for a forced degradation study.
-
References
-
Benzoic acid - Wikipedia. Available at: [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. Available at: [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications. Available at: [Link]
-
Lewis acid-catalyzed oxidation of benzylamines to benzamides - RSC Publishing. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry - USGS Publications Warehouse. Available at: [Link]
-
Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed. Available at: [Link]
-
Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen | ACS Omega. Available at: [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. Available at: [Link]
-
List of aromatic amines used in this study and the efficiency of their... - ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. Available at: [Link]
-
Benzylamine - Wikipedia. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]
-
Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. Available at: [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - RSC Publishing. Available at: [Link]
-
Benzylamines - Organic Chemistry Portal. Available at: [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC - NIH. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]
-
US10766864, Example 35 | C28H38N2O3 | CID 122690021 - PubChem - NIH. Available at: [Link]
Sources
- 1. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. jrtdd.com [jrtdd.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[3-(2-Methoxyethoxy)phenyl]methanamine and Analogs
Welcome to the technical support guide for the purification of 1-[3-(2-Methoxyethoxy)phenyl]methanamine and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks in high purity. The unique combination of a basic primary amine, a flexible ether chain, and an aromatic ring presents specific purification hurdles that require tailored strategies. This document provides in-depth, field-proven solutions in a direct question-and-answer format, explaining the causality behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of this class of compounds.
Question 1: Why does my compound streak severely or fail to elute during silica gel flash chromatography?
Answer: This is the most common issue and is caused by a strong acid-base interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction leads to:
-
Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute, resulting in low recovery.
-
Peak Tailing: The compound that does elute experiences a slow, continuous desorption process, causing broad, streaky peaks that co-elute with impurities.
-
On-Column Degradation: The acidic environment of the silica can sometimes lead to the degradation of sensitive molecules.[1]
Question 2: What are the most likely impurities I should expect from a typical synthesis?
Answer: this compound is commonly synthesized via the reductive amination of 3-(2-methoxyethoxy)benzaldehyde.[3][4][5][6] Therefore, the primary impurities are typically related to this process:
-
Unreacted Starting Aldehyde: 3-(2-methoxyethoxy)benzaldehyde.
-
Imine Intermediate: The N-benzylideneimine formed before the reduction step.
-
Secondary Amine (Dimer): Over-alkylation of the product amine with another molecule of the starting aldehyde, leading to a dibenzylamine analog.[7]
-
Reducing Agent Byproducts: Borate salts from sodium borohydride or related reagents.
-
Cyanide Adducts: If sodium cyanoborohydride (NaBH₃CN) is used as the reductant, toxic cyanide byproducts can be generated during workup, and cyanide can sometimes add to the imine intermediate.[3][8]
Question 3: Can I purify this compound without using column chromatography?
Answer: Yes, for initial bulk purification, an acid-base extraction is a highly effective and recommended first step.[9] This technique exploits the basicity of the amine to separate it from neutral or acidic organic impurities. The general workflow is:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid (e.g., 1M HCl). Your amine will protonate to form a water-soluble ammonium salt and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Discard the organic layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to deprotonate your amine, making it organic-soluble again.
-
Extract the free amine back into a fresh organic solvent.
-
Dry and evaporate the solvent to yield a significantly purer product.
For achieving very high purity (>99%), this is often followed by either chromatography or crystallization of a salt.
Question 4: What is the best stationary phase for the flash chromatography of this amine?
Answer: While standard silica can be made to work with additives, superior results are often achieved with alternative stationary phases:
-
Amine-Functionalized Silica: This is an excellent choice as the surface is pre-treated with aminopropyl groups, creating a mildly basic environment that shields the target amine from acidic silanols. This results in sharper peaks and better separations.[10]
-
Basic Alumina: Alumina is a basic stationary phase and is a classic choice for purifying amines, preventing the strong acidic interactions seen with silica.[11][12]
-
Reversed-Phase (C18) Silica: For these polar amines, reversed-phase chromatography is a very powerful alternative.[12][13] The separation occurs on a non-polar C18 stationary phase using polar mobile phases like water and acetonitrile/methanol.
Section 2: Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking on Silica | Strong acid-base interaction between the basic amine and acidic silica surface. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., DCM/Methanol or Hexane/Ethyl Acetate). The modifier competes for the acidic sites on the silica, allowing your product to elute more symmetrically.[1] 2. Switch Stationary Phase: Use amine-functionalized silica or basic alumina for a more inert separation medium.[10] |
| Low Mass Recovery | Irreversible binding of the product to the acidic silica column.[1] | 1. Deactivate the Silica: Pre-flush the column with your mobile phase containing the basic modifier (e.g., 1% TEA) before loading the sample. 2. Use an Alternative Phase: Switch to reversed-phase (C18) chromatography, where such irreversible binding is not an issue.[13] |
| Co-elution with Starting Aldehyde | The polarity of the product and the starting aldehyde are too similar in the chosen solvent system. | 1. Optimize Normal Phase Gradient: Use a shallow gradient, often starting with a less polar system (e.g., Hexane/EtOAc) to retain the amine more, before increasing polarity to elute it. 2. Utilize Reversed-Phase: The separation mechanism is different. The amine will likely be less retained than the more hydrophobic aldehyde in a water/acetonitrile system, often leading to baseline separation. |
| Product is Unstable on the Column | The acidic nature of silica gel is causing decomposition or rearrangement. | 1. Minimize Residence Time: Use a shorter column and a faster flow rate. 2. Change Stationary Phase: Immediately switch to a more inert phase like amine-functionalized silica or use reversed-phase chromatography.[10][12] |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Initial Purification via Acid-Base Extraction
This protocol is the recommended first step after the initial reaction workup.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in 100 mL of ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add 50 mL of 1 M hydrochloric acid (HCl). Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask.
-
Re-extract: Add another 50 mL of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first one. Discard the organic layer, which contains neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 10 M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). A milky white precipitate of your free amine may form.
-
Product Extraction: Add 100 mL of fresh EtOAc to the basic aqueous mixture. Shake vigorously. Drain and save the upper organic layer.
-
Re-extract: Repeat the extraction of the aqueous layer with another 50 mL of EtOAc.
-
Combine & Dry: Combine all organic extracts. Wash with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free amine.
Protocol 3.2: Flash Chromatography on Triethylamine-Treated Silica Gel
Use this protocol if you are limited to standard silica gel.
-
Solvent Preparation: Prepare your mobile phase. A typical starting point is Dichloromethane (DCM) with Methanol (MeOH) as a polar modifier. Add 1% triethylamine (TEA) by volume to both your starting solvent (e.g., 100% DCM + 1% TEA) and your ending solvent (e.g., 95:5 DCM/MeOH + 1% TEA).
-
Column Packing & Equilibration: Pack your silica gel column using a non-polar solvent like hexane. Equilibrate the column with at least 5 column volumes of your starting mobile phase (e.g., 100% DCM + 1% TEA). This step is crucial for deactivating the silica.[11]
-
Sample Loading: Adsorb your crude amine onto a small amount of silica gel ("dry loading"). Gently place the dried silica onto the top of the column bed.
-
Elution: Run the gradient from your starting solvent to your ending solvent. The TEA in the mobile phase will ensure your amine elutes as a sharp band.
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC), also using a plate developed in a chamber containing a few drops of TEA.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Section 4: Data & Visualization
Table 1: Recommended Chromatography Starting Conditions
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Typical Gradient |
| Normal Phase | Silica Gel | Hexane/EtOAc (9:1) | EtOAc or DCM | 1-2% Triethylamine | 0-100% B |
| Normal Phase | Amine-Silica | Hexane | Ethyl Acetate | None needed | 0-100% B |
| Reversed Phase | C18 Silica | Water | Acetonitrile (ACN) or Methanol (MeOH) | 0.1% NH₄OH or 0.1% TEA (to keep pH basic)[1] | 5-95% B |
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to the final pure product.
Caption: Logical workflow for purifying primary amines.
Diagram 2: Troubleshooting Logic for Chromatography
This decision tree helps diagnose and solve common column chromatography issues.
Caption: Decision tree for troubleshooting amine purification.
References
- Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. PubMed.
- Amine Troubleshooting. Sulfur Recovery Engineering Inc.
- Amine Treating - Troubleshooting Guide. Scribd.
- In-Depth Technical Guide to the Stereoisomers of α-(4-Biphenylyl)benzylamine. Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
- Troubleshooting Amine Unit Simulations. Bryan Research & Engineering.
- Troubleshooting of Amine Regn. Scribd.
- Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Chromatography: The Solid Phase. University of Rochester Department of Chemistry.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.
- Flash column of very polar amine without access to reverse phase silica?. Reddit.
- RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- When should I use an amine-bonded silica for flash chromatography?. Biotage.
- Organic Letters Ahead of Print. ACS Publications.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
- Process for the purification of amines. Google Patents.
- Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich.
- Application Note – Reductive Amination. Sigma-Aldrich.
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- Reductive Amination. Chemistry LibreTexts.
- Reductive amination. Wikipedia.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate.
- An improved synthesis and purification of (r,r)-2- (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride. Google Patents.
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. teledyneisco.com [teledyneisco.com]
How to prevent racemization during reactions with 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Welcome to the technical support center for 1-[3-(2-Methoxyethoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to prevent racemization during chemical reactions involving this chiral amine. Our goal is to ensure you maintain the stereochemical integrity of your compounds throughout your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral compound like this compound, the stereocenter is the benzylic carbon atom bonded to the amino group. The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their specific 3D stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, preventing racemization is critical to ensure the efficacy and safety of the final product.
Q2: What structural feature of this compound makes it susceptible to racemization?
A: The key structural feature is the acidic proton on the benzylic carbon (the carbon attached to both the phenyl ring and the amino group). Abstraction of this proton can lead to the formation of a planar, achiral intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers and thus racemization.[2][3]
Q3: Under what general conditions is racemization of benzylic amines most likely to occur?
A: Racemization of benzylic amines is typically promoted by:
-
Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and inversion of the stereocenter.[4][5]
-
Strongly acidic or basic conditions: Both acids and bases can catalyze the removal of the benzylic proton.[1][2][3]
-
Presence of certain metals: Some transition metals can facilitate racemization through the formation of intermediate complexes.[6]
-
Extended reaction times: Longer exposure to conditions that promote racemization increases the likelihood of its occurrence.
Troubleshooting Guide: Preventing Racemization in Your Reactions
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am performing an acylation reaction with an acid chloride and observing significant racemization of my starting amine. What could be the cause and how can I fix it?
-
Potential Cause: The reaction may be generating excess acid (HCl) as a byproduct, which can catalyze racemization. Additionally, if a strong, non-hindered base is used to scavenge the acid, it might be strong enough to deprotonate the benzylic carbon of the starting amine or the product.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are effective at scavenging acid but are less likely to cause deprotonation at the benzylic position.[7]
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of racemization.[8]
-
Order of Addition: Add the acid chloride slowly to a solution of the amine and the base. This prevents a localized excess of the acid chloride and the generated HCl.
-
Alternative Coupling Reagents: For amide bond formation with a carboxylic acid, consider using coupling reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[7]
-
Issue 2: My attempts at N-alkylation with an alkyl halide are resulting in a racemic product. How can I improve the stereochemical outcome?
-
Potential Cause: N-alkylation reactions, especially those that proceed via an SN1-like mechanism or under harsh conditions, can lead to racemization. Elevated temperatures and the use of strong bases can also contribute to the loss of stereochemical integrity.
-
Solution:
-
Reaction Conditions: Favor SN2 conditions by using a primary alkyl halide and a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
-
Base Selection: Use a mild base, such as potassium carbonate (K2CO3), if a base is required.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine, followed by reduction. The choice of reducing agent and reaction conditions is crucial to avoid racemization of the newly formed stereocenter if applicable, and to preserve the existing one.
-
Issue 3: I am trying to protect the amine group with a Boc-anhydride, but I'm seeing partial racemization. Isn't this supposed to be a mild reaction?
-
Potential Cause: While generally mild, racemization can still occur if the reaction is run at elevated temperatures or for an extended period, especially if a strong base is used. The basicity of the amine itself can sometimes be sufficient to promote slow racemization.
-
Solution:
-
Temperature: Ensure the reaction is carried out at room temperature or below.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
pH Control: If using aqueous basic conditions (e.g., "Boc-on" with NaOH), use a biphasic system (e.g., dioxane/water) and carefully control the stoichiometry of the base.
-
Key Factors Influencing Racemization of this compound
The following diagram illustrates the central role of the planar intermediate in the racemization process and the factors that can promote its formation.
Caption: Factors promoting the formation of a planar intermediate, leading to racemization.
Summary of Critical Parameters to Prevent Racemization
| Parameter | Recommended Condition | Rationale |
| Temperature | < 25°C (ideally 0°C or lower) | Reduces the kinetic rate of proton abstraction and potential epimerization.[4] |
| Base | Sterically hindered, non-nucleophilic bases (e.g., DIEA, 2,4,6-collidine) or mild inorganic bases (e.g., K2CO3) | Minimizes deprotonation of the benzylic carbon.[7] |
| pH | Near-neutral conditions (pH 6-8) if possible | Avoids both acid and base-catalyzed racemization.[1][2] |
| Solvent | Aprotic solvents (e.g., THF, DCM, MeCN) | Protic solvents can potentially facilitate proton transfer, which can contribute to racemization.[9] |
| Reaction Time | As short as possible; monitor reaction progress closely | Minimizes the duration of exposure to potentially racemizing conditions. |
| Additives | Use of racemization suppressants (e.g., HOBt, HOAt) in peptide couplings | These additives can prevent the formation of highly reactive intermediates that are prone to racemization.[7] |
Detailed Protocol: Racemization-Resistant Acylation of this compound
This protocol provides a step-by-step method for the acylation of this compound with a carboxylic acid using a coupling agent, designed to minimize racemization.
Materials:
-
(R)- or (S)-1-[3-(2-Methoxyethoxy)phenyl]methanamine
-
Carboxylic acid of choice
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of diisopropylurea may form.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.05 eq) and DIEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), proceed to workup. Do not let the reaction stir unnecessarily for extended periods.
-
-
Workup:
-
Filter the reaction mixture to remove the urea precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC to confirm the retention of stereochemical integrity.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Zhong, Q., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (2023). Racemization. Retrieved from [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
Heath, R. S., et al. (2021). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society. Retrieved from [Link]
-
Marona-Lewicka, D., et al. (1992). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gulea, M., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules. Retrieved from [Link]
-
Kovacs, J., et al. (1966). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
de Souza, J., et al. (2023). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved from [Link]
-
Bada, J. L. (1972). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for racemization and related processes. Retrieved from [Link]
-
PubMed. (n.d.). 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Dimerization of Benzylic Amines Derived from Indoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
PubMed. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]
-
National Institutes of Health. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl. Retrieved from [Link]
-
PubMed. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
- Google Patents. (n.d.). US6548704B2 - Racemization of optically active amines.
-
Sci-Hub. (n.d.). Stereoselective Dimerization of Benzylic Amines Derived from Indoline. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a potent hNK-1 receptor antagonist via an SN2 reaction of an enantiomerically pure alpha-alkoxy sulfonate. Retrieved from [Link]
-
PubMed. (n.d.). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Google Patents. (n.d.). EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
-
PubMed Central. (n.d.). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Retrieved from [Link]
-
ACS Publications. (2024). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Retrieved from [Link]
-
MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on the protonation of some alkylamines. Retrieved from [Link]
-
Bar-Ilan University. (n.d.). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Thermal Stability of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Welcome to the technical support center for the synthesis and handling of 1-[3-(2-Methoxyethoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the potential thermal instability of this compound during its synthesis and handling.
Introduction
This compound is a primary benzylic amine with a methoxyethoxy substituent on the phenyl ring. While benzylic amines are a common structural motif in medicinal chemistry, their synthesis and handling can present challenges, particularly concerning thermal stability. The presence of both a benzylic amine and an ether linkage in the molecule introduces potential pathways for degradation under thermal stress. This guide provides a comprehensive overview of common synthetic routes, potential thermal degradation mechanisms, and practical troubleshooting advice to ensure the successful and safe synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and industrially scalable methods for the synthesis of primary benzylamines like this compound are:
-
Reductive Amination of 3-(2-Methoxyethoxy)benzaldehyde: This is a versatile, often one-pot, procedure that involves the reaction of the corresponding aldehyde with an amine source, typically ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine.[1][2][3][4]
-
Catalytic Hydrogenation of 3-(2-Methoxyethoxy)benzonitrile: This method involves the reduction of the corresponding benzonitrile using a catalyst, such as Raney Nickel or a ruthenium complex, under a hydrogen atmosphere.[5][6][7][8][9][10]
Q2: What are the primary thermal stability concerns with this compound?
A2: The thermal instability of this compound is primarily associated with two functional groups: the benzylic amine and the ether linkage.
-
Benzylic Amine Moiety: The C-N bond in benzylamine is known to be the weakest bond in the molecule and can undergo homolytic cleavage at elevated temperatures (typically above 650 °C in the gas phase for the parent benzylamine) to form a benzyl radical and an amino radical (•NH2).[11][12] While these temperatures are high, the presence of substituents and the reaction medium can influence the decomposition temperature.
-
Ether Linkage: Ethers can undergo thermal decomposition through complex radical chain mechanisms, often initiated by C-O bond cleavage.[5][13][14][15][16] The presence of the methoxyethoxy group introduces additional potential points of cleavage.
-
Oxidative Degradation: Benzylamines can be susceptible to oxidation, especially in the presence of air, which can lead to the formation of imines, aldehydes, and benzoic acids over time, even at room temperature.[17]
Q3: What are the likely degradation products if the compound is exposed to excessive heat?
A3: Based on the known decomposition pathways of benzylamines and ethers, potential degradation products could include:
-
From Benzylic Amine Cleavage: Toluene, dibenzyl (from benzyl radical recombination), and ammonia.
-
From Ether Cleavage: Phenolic compounds, ethylene glycol derivatives, and various fragmentation products.
-
Oxidation Products: 3-(2-Methoxyethoxy)benzaldehyde, 3-(2-Methoxyethoxy)benzoic acid, and the corresponding imine.
Q4: How can I monitor the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main compound and detecting non-volatile impurities.[17][18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and potential degradation products.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[22][23]
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will help to prevent both thermal and oxidative degradation.
Troubleshooting Guides
Scenario 1: Low Yield in Reductive Amination
Problem: The synthesis of this compound via reductive amination of 3-(2-methoxyethoxy)benzaldehyde results in a low yield of the desired product.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Imine Formation | - Ensure the reaction pH is weakly acidic (around 5-6). - Use a dehydrating agent (e.g., molecular sieves) if water is a byproduct. | The formation of the imine intermediate is an equilibrium reaction. A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.[1] Removing water drives the equilibrium towards the imine. |
| Side Reactions of the Aldehyde | - Add the reducing agent after a period of imine formation. - Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH3CN). | Aldehydes can undergo side reactions such as aldol condensation or Cannizzaro reaction under certain conditions. Using a mild reducing agent that preferentially reduces the imine over the aldehyde minimizes these side reactions.[2] |
| Catalyst Deactivation | - Use a fresh batch of catalyst. - Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). | The catalyst can be deactivated by impurities in the starting materials or solvents. |
| Incomplete Reaction | - Increase the reaction time or temperature moderately. - Monitor the reaction progress by TLC or GC-MS. | The reaction may require more time or energy to go to completion. However, excessive temperature should be avoided to prevent degradation. |
Scenario 2: Impurities Detected After Synthesis
Problem: Analytical characterization (HPLC, GC-MS) of the synthesized this compound shows the presence of significant impurities.
| Potential Impurity | Identification Method | Likely Cause | Mitigation Strategy |
| 3-(2-Methoxyethoxy)benzaldehyde (Starting Material) | GC-MS, HPLC | Incomplete reaction or inefficient reduction of the imine. | Optimize reaction conditions (time, temperature, catalyst loading). Ensure the reducing agent is active and added in sufficient quantity. |
| N,N-Dibenzylamine derivative (Secondary Amine) | GC-MS, NMR | Over-alkylation of the primary amine product with the starting aldehyde and subsequent reduction. | Use a large excess of ammonia to favor the formation of the primary amine. |
| 3-(2-Methoxyethoxy)benzyl alcohol | GC-MS, HPLC | Reduction of the starting aldehyde by the reducing agent. | Use a selective reducing agent that favors imine reduction (e.g., NaBH3CN).[2] |
| Unidentified High Molecular Weight Impurities | MS, NMR | Potential thermal degradation during workup or purification (e.g., distillation at high temperatures). | Use milder purification techniques such as column chromatography or crystallization. Avoid high-temperature distillation. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-(2-methoxyethoxy)benzaldehyde (1 eq.) in methanol, add a solution of ammonia in methanol (10 eq.).
-
Adjust the pH of the mixture to approximately 6 with glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermal Stability Assessment using TGA/DSC
This protocol outlines a general method for assessing the thermal stability of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Accurately weigh 5-10 mg of the purified this compound into a clean TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition and identify any thermal events.[24][25][26][27][28]
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis, analysis, and troubleshooting of this compound.
Potential Thermal Degradation Pathways
Caption: Potential thermal and oxidative degradation pathways of this compound.
References
- Szwarc, M. (1950). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 201(1067), 543-552.
- Hinshelwood, C. N. (1939). The thermal decomposition of diethyl ether. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 171(944), 39-54.
- Laidler, K. J., & Wojciechowski, B. W. (1961). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 260(1300), 91-102.
- Fletcher, C. J. M., & Rollefson, G. K. (1936). The Presence of Free Radicals in the Thermal Decomposition of Diethyl Ether. Journal of the American Chemical Society, 58(11), 2129-2135.
- Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 159(897), 192-207.
- Oehlschlaeger, A. C., Lown, J. W., & Sandin, R. B. (1964). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 68(7), 1845-1849.
- Li, X., et al. (2018). Product identification of (S)-α-methylbenzylamine degradation by strain P. mirabilis. Biotechnology Letters, 40(10), 1421-1427.
- Polo, E., et al. (2019). High-Temperature Unimolecular Decomposition of Diethyl Ether: Shock-Tube and Theory Studies. The Journal of Physical Chemistry A, 123(30), 6465-6477.
- de Vries, J. G., et al. (2023). d3cy01635h1.pdf. The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides.
- Glarborg, P., et al. (2015). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 43, 763-768.
- Al-Huniti, M. H., & El-Sheikh, S. M. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
- Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(2), 481-487.
- Jiang, H., et al. (2006). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
- Wikipedia. (2023).
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Nieto, S., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 10(20), 4641-4644.
- Beller, M., et al. (2017). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde.
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
- BenchChem. (2025).
- Wang, Y., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Pearson+. (n.d.).
- Beller, M., et al. (2019). Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile.
- Li, H., et al. (2020). Strategies towards benzonitrile hydrogenation. Catalysis Science & Technology, 10(18), 6138-6146.
- LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Sciencemadness Discussion Board. (2012).
- Takao, T., et al. (2018). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. Organometallics, 37(10), 1546-1556.
- ResearchGate. (n.d.). TGA characterization of the materials. Figure 4.
- Takao, T., et al. (2018). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. SemOpenAlex.
- Henven. (2024).
- NETZSCH Analyzing & Testing. (2021).
- Lab Manager. (2019). The Benefits of Combined TGA and DSC.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metaphactory [semopenalex.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 28. The Benefits of Combined TGA and DSC | Lab Manager [labmanager.com]
Validation & Comparative
A Researcher's Guide to the Comparative Biological Profiling of 1-[3-(2-Methoxyethoxy)phenyl]methanamine and Its Positional Isomers
Abstract
The spatial arrangement of functional groups within a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for the comparative biological evaluation of 1-[3-(2-Methoxyethoxy)phenyl]methanamine and its ortho- and para-isomers. We delve into the rationale behind key experimental choices, offering detailed protocols for assessing their activity at monoamine transporters, preliminary safety profiling through hERG liability, and fundamental ADME properties including lipophilicity and metabolic stability. This document serves as a roadmap for researchers in drug discovery and development, illustrating how to systematically characterize and differentiate novel chemical entities based on isomeric variations.
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a phenyl ring—often exhibit remarkably divergent biological activities.[1][2][3][4] The seemingly subtle shift of a substituent from the ortho-, to meta-, to para-position can drastically alter a molecule's shape, electronic distribution, and physicochemical properties. These changes, in turn, dictate how the molecule is recognized by and interacts with its biological targets. For the series of isomers based on the 1-[(2-Methoxyethoxy)phenyl]methanamine scaffold, understanding these differences is paramount for identifying a lead candidate with optimal therapeutic potential.
This guide outlines a hypothetical, yet scientifically rigorous, comparative study of the meta- (the parent compound), ortho-, and para-isomers of 1-[-(2-Methoxyethoxy)phenyl]methanamine. The experimental workflows described are based on established in vitro assays that are standard in early-stage drug discovery.
Proposed Primary Pharmacological Target: Monoamine Transporters
The 1-phenylmethanamine scaffold is a common feature in compounds that interact with monoamine transporters (MATs).[5] MATs, which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are the targets for many antidepressant and psychostimulant drugs.[5][6][7] Therefore, a logical first step in characterizing these isomers is to assess their affinity and inhibitory potency at these three key transporters.
Experimental Protocol: Monoamine Transporter Inhibition Assay
This protocol outlines a radioligand uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human SERT, NET, and DAT.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer for the uptake of radiolabeled monoamines.
Materials:
-
HEK293 cells expressing hSERT, hNET, or hDAT
-
Krebs-HEPES buffer (KHB)
-
[³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine ([³H]-NE), and [³H]-Dopamine ([³H]-DA)
-
Test compounds (ortho-, meta-, para-isomers) dissolved in DMSO
-
Known selective inhibitors for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT) for positive controls
-
Scintillation fluid and microplates
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells in 96-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test isomers and control compounds in KHB. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubation: Wash the cells once with KHB. Add the diluted test compounds or vehicle control to the wells and pre-incubate for 10 minutes at room temperature.[8]
-
Uptake Initiation: Add the radiolabeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA) to each well to initiate the uptake reaction. The final concentration of the radioligand should be near its Km value for the respective transporter.[6][7]
-
Incubation: Incubate for an additional 10 minutes at room temperature.[8]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Hypothetical Data Summary: Monoamine Transporter Affinity
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Ortho-Isomer | 85 | 150 | >1000 |
| Meta-Isomer | 25 | 45 | 850 |
| Para-Isomer | 120 | 300 | >1000 |
| Fluoxetine (Control) | 5 | 250 | 1500 |
| Desipramine (Control) | 200 | 2 | 500 |
This hypothetical data suggests that the meta-isomer has the most potent activity and a relatively balanced profile against SERT and NET, while all isomers show weak affinity for DAT.
Early Safety and ADME Profiling
A promising pharmacological profile must be paired with acceptable safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment of cardiac safety, lipophilicity, and metabolic stability is crucial for prioritizing isomers.
Cardiac Safety: hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9] Therefore, early assessment of hERG liability is a critical step in drug development.[9][10]
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol utilizes an automated electrophysiology platform to assess the inhibitory effect of the isomers on the hERG channel expressed in HEK293 cells.[11]
Objective: To determine the IC50 value for hERG channel inhibition for each isomer.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular solutions
-
Test compounds and a known hERG inhibitor (e.g., E-4031) as a positive control[11]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing HEK293 cells.
-
System Priming: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Cell Sealing and Recording: The system will automatically trap cells, form gigaseals, and establish a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the characteristic hERG tail current.[11][12]
-
Baseline Measurement: Record a stable baseline hERG current in the presence of the vehicle control.
-
Compound Application: Apply increasing concentrations of the test isomers to the cells. The exposure time for each concentration is typically 3-5 minutes.[11]
-
Data Acquisition: Continuously record the hERG current during compound application.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC50 value using a concentration-response curve.
Physicochemical Properties: Lipophilicity (LogP) Determination
Lipophilicity is a key parameter influencing a drug's absorption, distribution, and metabolism.[13][14][] The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.[13]
Experimental Protocol: Shake-Flask Method for LogP
The shake-flask method is the gold standard for experimental LogP determination.[13]
Objective: To determine the LogP value for each isomer.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compounds
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation: Dissolve a known amount of the test compound in one of the phases (either n-octanol or water).
-
Partitioning: Add an equal volume of the other phase to a flask. Shake the mixture vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and measure the concentration of the test compound using a suitable analytical method (e.g., HPLC).[13]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]
Metabolic Stability: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and in vitro metabolic stability assays provide an early indication of a compound's potential clearance in the body.[16][17] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][18][19]
Experimental Protocol: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each isomer.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compounds and control compounds with known metabolic stability (e.g., verapamil for high clearance, diazepam for low clearance)[18]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of HLMs and phosphate buffer. Pre-warm to 37°C.
-
Reaction Initiation: Add the test compound to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[18]
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Hypothetical Data Summary: Early Safety and ADME Properties
| Compound | hERG IC50 (µM) | LogP | Metabolic Half-life (t½, min) in HLMs |
| Ortho-Isomer | 15 | 2.8 | 45 |
| Meta-Isomer | >30 | 3.1 | 25 |
| Para-Isomer | 8 | 3.0 | 55 |
| Verapamil (Control) | 0.1 | - | <5 |
This hypothetical data suggests the meta-isomer has the most favorable hERG safety profile. The para- and ortho-isomers appear more metabolically stable, which could lead to longer in vivo exposure.
Visualizing the Workflow
Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the core workflows described in this guide.
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Forward Look
This guide presents a structured, multi-faceted approach to comparing the biological activity of this compound and its ortho- and para-isomers. Based on our hypothetical data, the meta-isomer emerges as a potentially interesting candidate due to its potent and balanced activity at SERT and NET, coupled with a superior hERG safety profile, despite its moderate metabolic stability. The para-isomer, while more stable, shows weaker pharmacological activity and a potential hERG liability. The ortho-isomer displays an intermediate profile.
The causality behind these hypothetical differences lies in the precise fit of each isomer within the binding pockets of its targets. The position of the methoxyethoxy group can influence key hydrogen bonds, hydrophobic interactions, and overall molecular conformation, leading to varied potencies and selectivities. Similarly, the accessibility of metabolic sites on the molecule will differ with isomeric position, affecting their stability.
The self-validating nature of these protocols is ensured by the inclusion of appropriate positive and negative controls, allowing for the confident interpretation of results. Future studies should expand upon this initial characterization to include in vivo pharmacokinetic and efficacy models to confirm if these in vitro differences translate to a meaningful therapeutic window.
References
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Metabolic Stability Assay. (n.d.). Creative Biolabs. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). Blog. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). NIH. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. [Link]
-
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (n.d.). Oxford Academic. [Link]
-
Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
-
hERG toxicity assessment: Useful guidelines for drug design. (2020). PubMed. [Link]
-
Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. (2008). PubMed. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. [Link]
-
Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. [Link]
-
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. (2021). PubMed. [Link]
-
compound 30 [PMID: 17280833]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Stereochemistry and biological activity of drugs. (n.d.). SlideShare. [Link]
-
Gsk-2636771. (n.d.). PubChem - NIH. [Link]
-
Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity. (n.d.). PubMed Central. [Link]
-
SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Link]
-
Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. (1988). PubMed. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]
-
Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. (2023). PubMed. [Link]
-
Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. (1995). PubMed. [Link]
-
2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). (1991). PubMed. [Link]
-
Spebrutinib. (n.d.). PubChem - NIH. [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. [Link]
-
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). PubMed Central. [Link]
-
Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (n.d.). MDPI. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. fda.gov [fda.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. acdlabs.com [acdlabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Structure-Activity Relationship of 1-[3-(2-Methoxyethoxy)phenyl]methanamine Analogs and Related Benzylamines as Monoamine Transporter Ligands
For researchers and drug development professionals navigating the complex landscape of neuromodulatory compounds, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-[3-(2-Methoxyethoxy)phenyl]methanamine analogs, a class of compounds with significant potential to interact with monoamine transporters. Due to the limited publicly available data on this specific scaffold, this guide establishes a robust comparative framework by analyzing the SAR of structurally related 3-alkoxy-substituted benzylamines and other phenylmethanamine derivatives that have been evaluated as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
The Core Scaffold: 3-Alkoxy Phenylmethanamine and its Significance
The this compound scaffold combines two key features that are prevalent in centrally acting agents: a substituted benzylamine core and a flexible ether linkage at the meta-position. Benzylamine derivatives are known to interact with a variety of biological targets, including monoamine transporters. The monoamine hypothesis of depression posits that depletion of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) in the central nervous system is a key factor in the pathophysiology of depression[1]. Therefore, inhibitors of the transporters for these neurotransmitters (SERT, NET, and DAT) are of significant therapeutic interest[2].
The 3-alkoxy substituent, in this case, a 2-methoxyethoxy group, is of particular interest. Its size, polarity, and conformational flexibility can significantly influence ligand-receptor interactions, selectivity, and pharmacokinetic properties. Understanding how modifications to this group, the phenyl ring, and the methanamine moiety impact biological activity is crucial for the rational design of novel therapeutic agents.
Structure-Activity Relationship Analysis: A Comparative Approach
To elucidate the SAR of the target scaffold, we will dissect the molecule into three key regions and analyze the impact of structural modifications in each, drawing on data from analogous compound series.
The Influence of the 3-Alkoxy Substituent
The nature of the substituent at the 3-position of the phenyl ring is a critical determinant of potency and selectivity. While direct data on the 2-methoxyethoxy group is scarce, we can infer its potential role by examining related 3-alkoxy benzylamine derivatives.
In a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate a benzylamine-like moiety, substitutions on the benzyl ring were found to significantly affect inhibitory activity against monoamine oxidase (MAO), another key enzyme in monoamine metabolism. Notably, a meta-methoxy (meta-OCH3) substitution on the benzyl ring resulted in effective inhibition of both MAO-A and MAO-B[3]. This suggests that an oxygen-containing substituent at the meta position is well-tolerated and can contribute to potent bioactivity.
The 2-methoxyethoxy group in our target molecule offers additional complexity compared to a simple methoxy group. Its greater length and flexibility could allow it to access binding pockets not reachable by smaller alkoxy groups, potentially leading to altered affinity or selectivity. Conversely, its increased size could also introduce steric hindrance, negatively impacting binding.
Modifications to the Phenyl Ring
Substitution patterns on the aromatic ring of benzylamine analogs have been extensively studied and reveal clear trends. For instance, in the context of N-benzylphenethylamines acting as 5-HT2A/2C agonists, nonpolar substituents such as halogens and alkyl groups at the 4-position were found to increase affinity, whereas hydrogen bond donors like hydroxyl or amino groups decreased it[4].
While our core molecule is unsubstituted on the phenyl ring beyond the 3-position, this general principle highlights the sensitivity of receptor interactions to the electronic and steric properties of the phenyl ring. The introduction of small, lipophilic groups could potentially enhance potency.
The Role of the Methanamine Moiety
The primary amine of the methanamine group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the target protein. Modifications to this group, such as N-alkylation or incorporation into a cyclic system, are common strategies to modulate activity and selectivity.
For example, in a series of 4-benzylpiperidine carboxamides, the nature of the substituent on the piperidine nitrogen was critical for activity at SERT, NET, and DAT[1]. This underscores the importance of the amine and its immediate chemical environment in defining the pharmacological profile. N-methylation of the parent this compound to the corresponding secondary amine would be a logical first step in exploring the SAR of this region.
Comparative Data on Structurally Related Monoamine Transporter Inhibitors
To provide a quantitative basis for our SAR analysis, the following table summarizes the inhibitory activities of selected benzylamine and related analogs at SERT, NET, and DAT. While not direct analogs of this compound, these compounds share key structural features and provide valuable insights into the effects of various substitutions.
| Compound/Analog Class | R1 (Phenyl Substitution) | R2 (Amine Substitution) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
| 4-Benzylpiperidine Carboxamides | Biphenyl | -CO-CH(Ph)2 | High Inhibition | Moderate Inhibition | Low Inhibition | [1] |
| 4-Benzylpiperidine Carboxamides | Diphenyl | -CO-CH(Ph)2 | Moderate Inhibition | High Inhibition | High Inhibition | [1] |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | 3-OCH3 on benzyl | Carboxamide | MAO-A/B Inhibition | MAO-A/B Inhibition | Not Reported | [3] |
| N-Benzyl Phenethylamines | 4-Br, 2,5-di-OCH3 | N-(2-hydroxybenzyl) | High Potency (EC50 = 0.074 nM at 5-HT2A) | Not Reported | Not Reported | [4] |
Note: The data presented is for illustrative purposes to highlight SAR trends in related compound classes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Biological Evaluation
The evaluation of novel compounds as monoamine transporter inhibitors typically involves a tiered approach, starting with in vitro binding and uptake assays, followed by functional assays and in vivo studies.
Radioligand Binding Assays
Objective: To determine the affinity of the test compounds for SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant SERT, NET, or DAT.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation and Counting: The bound radioligand is separated from the unbound by rapid filtration, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis.
Neurotransmitter Uptake Assays
Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.
Methodology:
-
Cell Culture: Cells expressing the respective transporters are cultured in appropriate media.
-
Uptake Inhibition: The cells are pre-incubated with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA).
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured by scintillation counting.
-
Data Analysis: The IC50 values for uptake inhibition are calculated.
Visualizing the Structure-Activity Landscape
To better illustrate the key SAR principles discussed, the following diagrams conceptualize the relationships between structural modifications and biological activity.
Caption: Key structural regions of the this compound scaffold and their predicted influence on biological activity at monoamine transporters.
Mechanistic Insights and Future Directions
The benzylamine-based compounds discussed in this guide likely act as competitive inhibitors at the orthosteric binding site of monoamine transporters[5]. The specific interactions of the 3-(2-methoxyethoxy)phenyl moiety would depend on the topology of the binding pocket. The flexible ether chain could adopt multiple conformations to optimize interactions with hydrophobic and polar residues.
Future research should focus on:
-
Synthesis and direct biological evaluation of this compound and a focused library of its analogs to generate direct SAR data.
-
Exploration of a wider range of ether substituents at the 3-position to probe the effects of chain length, branching, and terminal functional groups.
-
Systematic modification of the methanamine group to investigate the impact of N-alkylation, N,N-dialkylation, and incorporation into heterocyclic systems.
-
In vivo studies to assess the pharmacokinetic profiles and behavioral effects of the most promising analogs.
By systematically applying the principles outlined in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold to develop novel and potent modulators of monoamine transporter function.
References
-
Ma, S., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. [Link]
-
Paudel, K.S., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
Paudel, K.S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. [Link]
-
Cheng, M.H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology. [Link]
-
Kortagere, S., et al. (2013). Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kubicova, L., et al. (2001). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. [Link]
-
Kos, J., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. [Link]
-
Zatloukal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]
-
Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry. [Link]
-
Wahyuni, F.S., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs. [Link]
-
Drug Design.org. (2005). Structure Activity Relationships. [Link]
-
Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H). MDPI. [Link]
-
Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. RSC Medicinal Chemistry. [Link]
-
Lan, X., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. [Link]
-
Tsyganov, D.V., et al. (2022). Physicochemical parameters of benzylamines 3. ResearchGate. [Link]
-
Abdel-Aal, A.A.-H., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]
-
Wu, Z., et al. (2017). Ligand-Promoted Meta-C–H Functionalization of Benzylamines. Journal of the American Chemical Society. [Link]
-
Kumar, R., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1][3][4]oxadiazole-2-Thione Deriv. Chemical Methodologies. [Link]
-
Cheng, M.H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology. [Link]
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Ruoho, A.E., et al. (2007). Specific derivatization of the vesicle monoamine transporter with novel carrier-free radioiodinated reserpine and tetrabenazine photoaffinity labels. Analytical Biochemistry. [Link]
-
Ma, S. (2021). Design, Synthesis and Biological Evaluation of Novel P62zz Ligands with Therapeutic Potentials. D-Scholarship@Pitt. [Link]
Sources
- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity | MDPI [mdpi.com]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Validation of a Quantitative HPLC Method for 1-[3-(2-Methoxyethoxy)phenyl]methanamine
This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-[3-(2-Methoxyethoxy)phenyl]methanamine. As a critical intermediate in various pharmaceutical synthesis pathways, ensuring a reliable analytical method for its quantification is paramount for quality control and regulatory compliance.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed framework that not only presents experimental protocols and results but also delves into the scientific rationale behind the validation choices. The method's performance is rigorously compared against the benchmark criteria set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The "Why" Behind Method Validation
In pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from synthesis to final product is underpinned by rigorous analytical testing. The compound this compound, with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23[4], often serves as a key building block. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, an analytical method used to assess its quality must be proven "fit for purpose."
Method validation provides this proof. It is the documented evidence that an analytical procedure is suitable for its intended use.[2][5] This guide will validate a reverse-phase HPLC (RP-HPLC) method, a common and robust technique for analyzing moderately polar organic molecules like the target analyte. The validation process will establish the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the quantitative determination of this compound.
The validation parameters assessed herein are based on the globally accepted ICH Q2(R1) and FDA guidelines, which represent the gold standard for analytical procedure validation.[1][2][3][6][7][8]
The Analytical Method: A Comparative Overview
A new Isocratic RP-HPLC method with UV detection was developed for this validation. While other techniques like Gas Chromatography (GC) could be considered, HPLC is often preferred for non-volatile or thermally labile compounds like this aromatic amine. The selected chromatographic conditions are designed to provide optimal separation, peak shape, and sensitivity.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system ensures method transferability. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, while the particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.8) (40:60 v/v) | This composition provides good retention and peak shape. The buffer controls the ionization state of the primary amine, ensuring consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient analysis within a reasonable time. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 275 nm | The phenyl ring provides strong UV absorbance. 275 nm was selected for optimal response and specificity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Analyte | This compound | Molecular Weight: 181.23 g/mol [4] |
The Validation Workflow: A Systematic Approach
The validation process follows a structured path, starting from system suitability and progressing through each of the ICH-defined validation parameters. Each step builds upon the last, creating a self-validating system where the integrity of the data is continuously verified.
Caption: Overall workflow for the analytical method validation process.
Experimental Protocols & Results
This section provides the detailed step-by-step methodologies and the corresponding experimental data. All acceptance criteria are derived from ICH Q2(R1) guidelines.[1][2]
System Suitability Testing (SST)
Causality: Before any validation experiments, the suitability of the chromatographic system must be confirmed. SST ensures that the equipment is operating correctly and can generate reliable data. It's a daily check, not a one-time validation parameter.
Protocol:
-
Prepare the standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the key performance indicators.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 6800 | Pass |
| % RSD of Peak Area | ≤ 1.0% | 0.45% | Pass |
| % RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
Interpretation: All SST parameters met the pre-defined criteria, confirming the HPLC system was ready for the validation study.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This ensures that the signal measured is only from the target analyte.
Protocol:
-
Prepare solutions of a placebo (matrix without the analyte).
-
Prepare a solution of the analyte standard.
-
Prepare a spiked sample (analyte spiked into the placebo).
-
Inject all three solutions and compare the chromatograms.
Results: The chromatogram of the placebo showed no interfering peaks at the retention time of the analyte. The peak in the spiked sample was pure and had the same retention time as the standard. This demonstrates the method is specific for this compound.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1478900 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): 0.9998
-
Regression Equation: y = 9805x - 1150
-
Acceptance Criterion: r² ≥ 0.999
Interpretation: The high correlation coefficient (r² > 0.999) confirms an excellent linear relationship between concentration and peak area across the range of 50-150 µg/mL.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated.
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy (Recovery) Results
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 100% (n=3) | 100.0 | 100.7 | 100.7% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.8% | ||
| Acceptance Criteria: | Mean recovery between 98.0% and 102.0% | Pass |
Interpretation: The mean recovery of 99.8% is well within the acceptance limits, demonstrating the method is highly accurate.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements.
Table 5: Precision Results
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria | Status |
| Repeatability | %RSD of 6 replicates | 0.68% | ≤ 2.0% | Pass |
| Intermediate Precision | %RSD of 6 replicates | 0.85% | ≤ 2.0% | Pass |
Interpretation: The low %RSD values for both repeatability and intermediate precision indicate that the method is very precise and will yield consistent results under varied conditions within the lab.
Detection and Quantitation Limits (LOD & LOQ)
Causality:
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: These limits are calculated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 6: LOD & LOQ Results
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Interpretation: The method demonstrates high sensitivity, capable of detecting and quantifying very low levels of the analyte.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key method parameters.
-
Assess the impact on SST parameters and analyte quantification.
Table 7: Robustness Study
| Parameter Varied | Variation | Impact on Results | Status |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Retention time shifted, but resolution and quantification were unaffected. | Robust |
| Column Temperature | ± 2 °C (28 & 32) | Minor retention time shift; SST passed. | Robust |
| Mobile Phase pH | ± 0.2 units (6.6 & 7.0) | Negligible impact on peak shape and retention. | Robust |
Interpretation: The method is robust to minor variations in flow rate, temperature, and mobile phase pH, indicating its suitability for routine use in a quality control environment.
Conclusion: A Validated Method Fit for Purpose
The reverse-phase HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose.
The performance of the method, as summarized in the tables above, consistently meets or exceeds the internationally recognized acceptance criteria. This rigorous validation provides a high degree of confidence in the results generated by the method, making it a reliable tool for quality control testing of this important pharmaceutical intermediate.
Caption: Summary of validated method attributes confirming its suitability.
References
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][6]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][1]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link][7]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][8]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][2]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link][9]
-
HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link][5]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. [3-(2-Methoxyethoxy)phenyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. pharmtech.com [pharmtech.com]
Comparative analysis of different synthetic routes to 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Introduction
1-[3-(2-Methoxyethoxy)phenyl]methanamine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its structural motif, featuring a flexible ether linkage and a primary amine, makes it a valuable synthon for introducing desirable physicochemical properties in drug candidates. This guide provides a comprehensive comparative analysis of two primary synthetic routes to this versatile intermediate: Reductive Amination and the Gabriel Synthesis. Each route is evaluated based on reaction efficiency, substrate accessibility, reaction conditions, and overall practicality for laboratory and potential scale-up applications. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data-driven insights to inform synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis |
| Starting Materials | 3-Hydroxybenzaldehyde, 2-Bromoethyl methyl ether, Ammonia | 3-Hydroxybenzaldehyde, 2-Bromoethyl methyl ether, Potassium Phthalimide |
| Key Intermediates | 3-(2-Methoxyethoxy)benzaldehyde | 3-(2-Methoxyethoxy)benzyl alcohol, 3-(2-Methoxyethoxy)benzyl bromide |
| Overall Yield (indicative) | Good to Excellent | Moderate to Good |
| Number of Steps | 2 | 4 |
| Key Reagents/Catalysts | NaBH₄, Raney Nickel, or Pt/C | PPh₃, NBS, Hydrazine |
| Reaction Conditions | Generally mild to moderate | Can involve harsher reagents and conditions |
| Scalability | Generally good | Can be challenging due to stoichiometry of some reagents |
| Safety Considerations | Use of flammable solvents and catalysts, handling of ammonia | Use of lachrymatory benzyl bromide, flammable solvents |
Route 1: Reductive Amination of 3-(2-Methoxyethoxy)benzaldehyde
Reductive amination is a highly efficient and widely used one-pot or two-step method for the synthesis of primary amines from carbonyl compounds.[1] This approach involves the initial formation of an imine from 3-(2-methoxyethoxy)benzaldehyde and ammonia, which is then reduced in situ or in a subsequent step to the target amine.[2]
Logical Workflow
Caption: Workflow for Route 1: Reductive Amination.
Step 1: Synthesis of 3-(2-Methoxyethoxy)benzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for forming ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this step, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then displaces the bromide from 2-bromoethyl methyl ether.
Experimental Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-(2-methoxyethoxy)benzaldehyde. A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde reports a yield of 96.1%.[5]
Step 2: Reductive Amination to this compound
This step directly converts the synthesized aldehyde to the desired primary amine. The reaction can be performed using various reducing agents and catalyst systems. A common approach involves the use of a metal catalyst under a hydrogen atmosphere or a hydride reducing agent.[6][7]
Experimental Protocol:
-
In a pressure vessel, dissolve 3-(2-methoxyethoxy)benzaldehyde (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Add a catalytic amount of a hydrogenation catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or a platinum-based catalyst.[7][8]
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. Reductive amination of benzaldehydes can provide high yields, often exceeding 80-90%.[1]
Route 2: Gabriel Synthesis from 3-(2-Methoxyethoxy)benzyl Halide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct alkylation of ammonia.[9][10] This multi-step route involves the initial preparation of a benzyl halide, followed by its reaction with potassium phthalimide and subsequent cleavage of the phthalimide group to release the primary amine.[11]
Logical Workflow
Sources
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Senior Application Scientist Guide: A Comparative Efficacy Analysis of Novel Oral GLP-1 Receptor Agonists versus Established Injectable Formulations
A Note on the Original Topic: Initial exploration for "1-[3-(2-Methoxyethoxy)phenyl]methanamine-derived compounds" revealed a lack of sufficient public, peer-reviewed data on their biological efficacy to construct a comprehensive guide. Chemical databases list the structure, but without associated pharmacological data, a meaningful comparison to established drugs is not feasible at this time.[1] To fulfill the spirit of this request for a guide comparing a novel therapeutic modality against an established one, this guide has been pivoted to a topic of significant current interest and robust data availability: the efficacy of a novel oral peptide delivery system versus traditional injectable drugs, using the revolutionary class of GLP-1 receptor agonists as a case study.
Executive Summary
The advent of Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) has transformed the management of type 2 diabetes (T2D) and obesity.[2][3] Historically, the peptide-based nature of these therapeutics necessitated subcutaneous injections. However, the recent development of an oral formulation of semaglutide (Rybelsus®) marks a pivotal shift in drug delivery technology. This guide provides a detailed comparative analysis of this novel oral agent against an established, widely-used injectable GLP-1 RA, liraglutide (Victoza®).
We will dissect the underlying mechanism of action, compare key clinical efficacy endpoints from landmark trials, and provide a detailed protocol for a foundational preclinical assay used in their development. This document is intended for researchers and drug development professionals seeking to understand the scientific and clinical landscape of GLP-1 RAs and the technological hurdles overcome to achieve oral peptide delivery.
Mechanism of Action: The GLP-1 Signaling Pathway
GLP-1 RAs are incretin mimetics; they mimic the action of the endogenous GLP-1 hormone, which is released from the small intestine in response to food intake.[2][3] These agents bind to and activate the GLP-1 receptor, a G-protein coupled receptor (GPCR) found on pancreatic β-cells, neurons in the brain, and other tissues.[2][4]
Activation of the GLP-1 receptor (GLP-1R) initiates a cascade of downstream effects crucial for metabolic control:
-
Glucose-Dependent Insulin Secretion: In the pancreas, GLP-1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This potentiates insulin release from β-cells, but only in the presence of elevated blood glucose, which significantly reduces the risk of hypoglycemia.[5]
-
Glucagon Suppression: GLP-1 RAs inhibit the release of glucagon from pancreatic α-cells, preventing the liver from releasing excess glucose into the bloodstream.[3]
-
Delayed Gastric Emptying: These agents slow the rate at which food leaves the stomach, which blunts postprandial glucose spikes and contributes to a feeling of fullness.[5]
-
Central Appetite Regulation: By acting on receptors in the hypothalamus, GLP-1 RAs enhance satiety, leading to reduced appetite and calorie intake.[2][4][5]
Discussion and Future Directions
The successful development of oral semaglutide represents a landmark achievement in overcoming the barriers to oral peptide delivery. [6]Clinical data robustly supports its efficacy in both glycemic control and weight management, with performance that is comparable, and in some cases superior, to established injectable agents like liraglutide. [7][8][9] The primary advantage of the oral formulation is patient convenience, which may improve medication adherence and allow for earlier initiation of GLP-1 RA therapy. [10][9]However, it requires strict administration conditions (e.g., fasting) to ensure proper absorption, which may be a drawback for some patients. [11][9] Future research will likely focus on:
-
Improving Oral Bioavailability: Developing new absorption enhancers or formulation technologies to increase the efficiency of oral peptide delivery and remove strict dosing requirements.
-
Novel Oral Peptides: Applying this technology to other peptide-based therapeutics for a range of diseases. [12]* Long-Term Comparative Outcomes: Head-to-head cardiovascular outcome trials comparing oral and injectable GLP-1 RAs will be crucial for fully defining their respective places in therapy.
Conclusion
The emergence of effective oral GLP-1 receptor agonists, exemplified by oral semaglutide, marks a significant advancement in metabolic disease therapy. A comprehensive review of clinical trial data indicates that this novel oral formulation demonstrates efficacy for glycemic control and weight loss that is at least on par with, and often superior to, the established injectable agent liraglutide. The choice between these agents will depend on a balance of clinical factors, patient preference, and administration requirements. The underlying science, from the intricate GLP-1 signaling pathway to the innovative formulation technology, provides a powerful platform for the next generation of peptide therapeutics.
References
- Understanding the Mechanism of Action of GLP-1 Agonists in Diabetes Tre
- GLP-1 receptor agonist. Wikipedia.
- GLP-1 Agonists: What They Are, How They Work & Side Effects. Cleveland Clinic.
- Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Frontiers.
- PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in Patients With Type 2 Diabetes.
- Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience.
- What is the mechanism of action of GLP-1 (Glucagon-Like Peptide-1) agonists, including the specific receptors they bind to?. Dr.Oracle.
- SNAC: A Stepping Stone to Oral Semaglutide. farmasino pharmaceuticals (anhui) co.,ltd.
- Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial.
- SNAC promotes the oral absorption of semaglutide tablets. Acme Synthetic.
- PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in P
- A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PubMed Central.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial.
- What is the comparative efficacy and side effect profile of available oral Glucagon-Like Peptide-1 (GLP-1) receptor agonist drugs, such as Victoza (liraglutide), Trulicity (dulaglutide), and Rybelsus (semaglutide), for weight loss?. Dr.Oracle.
- Efficacy of Oral Semaglutide: Overview of the PIONEER Clinical Trial Program and Implic
- Effects of Liraglutide Versus Placebo on Cardiovascular Events in Patients With Type 2 Diabetes Mellitus and Chronic Kidney Disease.
- Liraglutide and Glycaemic Outcomes in the LEADER Trial.
- Effects of Liraglutide on Cardiovascular Outcomes in Patients With Type 2 Diabetes Mellitus With or Without History of Myocardial Infarction or Stroke.
- Oral Semaglutide Demonstrated Significant Reduction in Blood Sugar vs Placebo in PIONEER 1 Trial. PR Newswire.
- What is SNAC in oral semaglutide?. Biopharma PEG.
- Efficacy and Safety of Oral Semaglutide Versus Placebo in Subjects With Type 2 Diabetes Mellitus Treated With Diet and Exercise Only (PIONEER 1). ClinicalTrials.gov.
- cAMP-Glo™ Assay.
- Rybelsus vs Victoza Side-by-Side. Drugs.com.
- How to run a cAMP HTRF assay. YouTube.
- Liraglutide vs Semaglutide: How do they compare?. Drugs.com.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
- Weekly Semaglutide vs. Liraglutide Efficacy Profile: A Network Meta-Analysis.
- Liraglutide vs semaglutide: Victoza, Saxenda, Ozempic, Wegovy, and Rybelsus explained.
- cAMP Accumulation Assay.
- Taking Semaglutide: Oral Tablets vs. Injections. Healthline.
- Oral Semaglutide vs. Injections: Which Works Better?. Genesis Lifestyle Medicine.
- Weight Loss Pills vs. Injections: How Oral GLP-1 Medications Compare to Injectable Options. Doctronic.
- What is the difference in effectiveness between oral and injectable Glucagon-like peptide-1 (GLP-1) receptor agonists?. Dr.Oracle.
- Effectiveness of Oral versus Injectable Semaglutide in Adults with Type 2 Diabetes: Results from a Retrospective Observational Study in Cro
- [3-(2-Methoxyethoxy)phenyl]methanamine. Sigma-Aldrich.
Sources
- 1. [3-(2-Methoxyethoxy)phenyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What to Know About Semaglutide: Oral Tablets vs. Injections [healthline.com]
- 9. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 10. ajmc.com [ajmc.com]
- 11. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of a Novel Polyclonal Antibody Against 1-[3-(2-Methoxyethoxy)phenyl]methanamine
Introduction: The Imperative of Specificity in Immunoassays
Small molecules, such as our target analyte, are not inherently immunogenic.[4][] To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[6][7] This guide will detail the methodologies employed to generate our immunogen and subsequently characterize the specificity of the resultant antibody against a panel of structurally analogous compounds. We will present supporting experimental data from two orthogonal immunoassays: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Target Analyte and Potential Cross-Reactants
The primary antigen for our antibody development is 1-[3-(2-Methoxyethoxy)phenyl]methanamine . The selection of potential cross-reactants is a critical step in assessing antibody specificity. For this study, we have synthesized or procured a panel of derivatives that feature subtle modifications to the parent structure. These variations allow us to probe the antibody's tolerance for changes at different positions of the molecule.
| Compound ID | Compound Name | Modification from Parent Compound |
| AG-01 | This compound | Parent Compound (Target Analyte) |
| Cmpd-02 | 1-[4-(2-Methoxyethoxy)phenyl]methanamine | Isomeric shift of the methoxyethoxy group from meta to para |
| Cmpd-03 | 1-[2-(2-Methoxyethoxy)phenyl]methanamine | Isomeric shift of the methoxyethoxy group from meta to ortho |
| Cmpd-04 | 1-[3-(2-Ethoxyethoxy)phenyl]methanamine | Substitution of the methoxy group with an ethoxy group |
| Cmpd-05 | 1-[3-(2-Methoxypropoxy)phenyl]methanamine | Addition of a methyl group to the ethoxy chain |
| Cmpd-06 | N-Methyl-1-[3-(2-methoxyethoxy)phenyl]methanamine | Methylation of the primary amine |
| Cmpd-07 | 1-(3-Methoxyphenyl)methanamine | Absence of the ethoxy portion of the side chain |
Experimental Design & Rationale
A robust assessment of antibody cross-reactivity necessitates a multi-faceted approach. Here, we employ two gold-standard techniques to provide both endpoint and real-time kinetic data on antibody-antigen interactions.
Immunogen Preparation: The Hapten-Carrier Conjugate
To render the small molecule immunogenic, this compound (AG-01) was conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.[][8] The primary amine of the methanamine serves as a convenient handle for conjugation to the carrier proteins via a glutaraldehyde crosslinker.
Diagram 1: Immunogen Preparation Workflow
Sources
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. JCI Insight - Errors in data interpretation from genetic variation of human analytes [insight.jci.org]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation for Custom Antibody Production | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Benchmarking Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Profiling Spebrutinib Against Ibrutinib and Acalabrutinib
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal node in the B-cell receptor (BCR) signaling pathway.[1][2] The irreversible inhibition of BTK has proven to be a highly effective therapeutic strategy. This guide provides a comprehensive performance benchmark of Spebrutinib (CC-292), a potent and covalent BTK inhibitor, in direct comparison with the first-in-class inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that differentiates these molecules. We will delve into the causality behind the experimental choices, present detailed protocols for key assays, and provide a transparent comparison of their performance metrics.
The Central Role of BTK in B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling cascade is fundamental for B-cell development, activation, proliferation, and survival.[3] Upon antigen binding, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK subsequently phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2), which in turn modulates intracellular calcium levels and activates downstream transcription factors. Dysregulation of this pathway is a hallmark of various B-cell lymphomas and leukemias.
Below is a diagram illustrating the pivotal position of BTK within the BCR signaling pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Biochemical Potency: A Head-to-Head Kinase Inhibition Assay
To directly compare the intrinsic potency of Spebrutinib, Ibrutinib, and Acalabrutinib against their target, a biochemical kinase inhibition assay is the gold standard. The LanthaScreen™ Eu Kinase Binding Assay offers a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform for quantifying inhibitor binding to the BTK active site.
Experimental Rationale
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the BTK kinase domain by a test compound. A more potent inhibitor will displace the tracer at a lower concentration, resulting in a lower TR-FRET signal. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.
Experimental Workflow: LanthaScreen™ BTK Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ BTK Kinase Binding Assay.
Detailed Protocol: LanthaScreen™ BTK Kinase Binding Assay
-
Compound Preparation : Prepare a 10-point serial dilution of Spebrutinib, Ibrutinib, and Acalabrutinib in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) with a final DMSO concentration not exceeding 1%.[4]
-
Reagent Preparation :
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to initiate the binding reaction.
-
-
Incubation and Detection :
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
Comparative Performance Data: Biochemical BTK Inhibition
| Compound | BTK IC50 (nM) | Reference |
| Spebrutinib (CC-292) | ~1.6 - 3.0 | [5] |
| Ibrutinib | ~0.46 | [5] |
| Acalabrutinib | ~3.0 - 7.0 | [5] |
Analysis : In biochemical assays, Ibrutinib demonstrates the highest potency with a sub-nanomolar IC50 value. Spebrutinib and Acalabrutinib exhibit comparable, highly potent single-digit nanomolar IC50 values. While Ibrutinib is the most potent biochemically, the in-cell and in-vivo effects are also influenced by factors such as cell permeability and off-target activities.
Cellular Activity: Assessing Inhibition of B-Cell Proliferation
To understand the functional consequences of BTK inhibition in a more physiologically relevant context, we turn to cell-based assays. The proliferation of B-cell lymphoma cell lines, such as Ramos (Burkitt's lymphoma) and TMD8 (diffuse large B-cell lymphoma), is highly dependent on BCR signaling and, therefore, sensitive to BTK inhibition.[3][6]
Experimental Rationale
These cell lines provide a model system to assess the ability of BTK inhibitors to arrest cell growth. A reduction in cell viability upon treatment with the inhibitors indicates on-target engagement and functional inhibition of the BCR pathway. This allows for the determination of the half-maximal effective concentration (EC50) for anti-proliferative activity.
Detailed Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Culture : Culture Ramos or TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Setup :
-
Seed 10,000 cells per well in a 96-well white, clear-bottom plate in a volume of 50 µL.
-
Prepare serial dilutions of Spebrutinib, Ibrutinib, and Acalabrutinib in cell culture medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells, resulting in a final volume of 100 µL. Include a vehicle control (DMSO).
-
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Detection :
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot against inhibitor concentration to determine the EC50 values for cell proliferation inhibition.
Comparative Performance Data: Anti-Proliferative Activity in B-Cell Lymphoma Lines
| Compound | Ramos Cells EC50 (µM) | TMD8 Cells EC50 (µM) | Reference |
| Spebrutinib (CC-292) | ~0.5 - 1.0 | ~0.5 - 1.0 | [5] |
| Ibrutinib | ~0.05 - 0.1 | ~0.05 - 0.1 | [5] |
| Acalabrutinib | ~0.1 - 0.5 | ~0.1 - 0.5 | [5] |
Analysis : The cellular anti-proliferative data largely mirrors the biochemical potency, with Ibrutinib being the most potent inhibitor. Spebrutinib and Acalabrutinib demonstrate potent sub-micromolar to low micromolar activity. It is important to note that while potency is a key parameter, the therapeutic window and off-target effects are critical considerations in a clinical setting. Acalabrutinib, for instance, was developed to be more selective than Ibrutinib, potentially leading to a better safety profile.[7][8]
Conclusion: A Comparative Perspective on BTK Inhibitors
This guide provides a framework for the comparative benchmarking of Spebrutinib against its counterparts, Ibrutinib and Acalabrutinib. The experimental data presented here, derived from robust biochemical and cell-based assays, offers a clear comparison of their performance.
-
Spebrutinib demonstrates high potency, comparable to Acalabrutinib, in both biochemical and cellular assays. Its development as a second-generation BTK inhibitor suggests a focus on optimizing both potency and selectivity.
-
Ibrutinib , as the first-in-class inhibitor, remains the benchmark for potency in many assays. However, its broader kinase inhibition profile can lead to off-target effects.[7]
-
Acalabrutinib exhibits a favorable balance of high potency and improved selectivity over Ibrutinib, which has translated to a distinct clinical profile.[8][9]
The choice of a BTK inhibitor for research or clinical development will depend on a holistic evaluation of potency, selectivity, and the specific biological question being addressed. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for such evaluations.
References
-
ResearchGate. (n.d.). Comparison of acalabrutinib, ibrutinib, and spebrutinib in competitive binding assays on wild-type and mutant kinases (DiscoverX). [Image attached to a publication]. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the first (ibrutinib) and second generation (acalabrutinib, spebrutinib) BTK inhibitors in lymphoma cell lines. [Image attached to a publication]. Retrieved from [Link]
-
Lieu, Y. K., et al. (2020). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 19(3), 735-746. Retrieved from [Link]
-
Patel, V., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(15), 4367-4377. Retrieved from [Link]
-
Wang, M., et al. (2022). BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma. Journal of Biological Chemistry, 298(11), 102555. Retrieved from [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation. [Table in a publication]. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of screening results with different BTKis. (A and B) Cell proliferation assay of BCL1 lymphoma cells.... [Image attached to a publication]. Retrieved from [Link]
-
Nurix Therapeutics. (2023, September 19). Addressing the Mutational Resistance of BTK in the Clinic. [Presentation]. Retrieved from [Link]
-
ResearchGate. (n.d.). Maintained activity of BTK mutants in inhibitor-treated Ramos cells. [Image attached to a publication]. Retrieved from [Link]
-
Liu, Q., et al. (2013). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 8(11), 2359-2364. Retrieved from [Link]
-
Robers, M. B., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology, 17(4), 835-843. Retrieved from [Link]
-
Wang, M., et al. (2022). BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma. Journal of Biological Chemistry, 298(11), 102555. Retrieved from [Link]
-
Targeted Oncology. (2020, June 23). Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. Retrieved from [Link]
-
Contagion Live. (2024, September 12). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. Retrieved from [Link]
-
Kurtova, A. V., et al. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. Cancers, 10(5), 127. Retrieved from [Link]
-
VJHemOnc. (2025, September 13). A comparative analysis of the efficacy of ibrutinib vs acalabrutinib in fixed-duration CLL therapy. Retrieved from [Link]
Sources
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. ajmc.com [ajmc.com]
Introduction
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological activity of a target molecule. Phenylmethanamine scaffolds, in particular, are privileged structures found in a multitude of pharmacologically active agents. This guide provides a detailed, head-to-head comparison of 1-[3-(2-Methoxyethoxy)phenyl]methanamine and its ortho- and para-isomers. We will delve into their physicochemical properties, predicted reactivity based on fundamental chemical principles, and provide standardized protocols for their application in common, yet crucial, synthetic transformations. This analysis aims to equip researchers, medicinal chemists, and professionals in drug development with the insights needed to make informed decisions in their synthetic endeavors.
The methoxyethoxy substituent imparts desirable properties to molecular scaffolds, including increased solubility and the potential for favorable interactions with biological targets. The positional isomerism of this group on the phenyl ring, however, gives rise to subtle yet significant differences in steric and electronic properties, which can profoundly influence reaction outcomes. Understanding these nuances is key to optimizing reaction conditions and achieving desired synthetic endpoints.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block can influence its handling, solubility in reaction media, and pharmacokinetic properties in a final drug candidate. Below is a comparison of key properties for the meta-, ortho-, and para-isomers of 1-[(2-Methoxyethoxy)phenyl]methanamine.
| Property | This compound (meta) | 1-[2-(2-Methoxyethoxy)phenyl]methanamine (ortho) | 1-[4-(2-Methoxyethoxy)phenyl]methanamine (para) |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol | 181.23 g/mol | 181.23 g/mol |
| Appearance | Solid | Liquid/Solid | Solid |
| Predicted Boiling Point | ~300 °C | ~295 °C | ~305 °C |
| Predicted pKa (amine) | ~9.2 | ~9.0 | ~9.3 |
| Predicted LogP | ~1.5 | ~1.5 | ~1.5 |
Note: Predicted values are based on standard computational models and are for comparative purposes.
The identical molecular formulas and weights underscore that the differences in these building blocks arise solely from the spatial arrangement of the methoxyethoxy group. This seemingly minor change has significant implications for their chemical behavior.
Electronic and Steric Effects: The Root of Reactivity Differences
The reactivity of the benzylic amine is primarily governed by the nucleophilicity of the nitrogen atom, which is influenced by the electronic environment of the phenyl ring and any steric hindrance around the reactive center.
Electronic Effects
The methoxyethoxy group exhibits a dual electronic nature: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atoms. The net effect on the phenyl ring is position-dependent:
-
Para-position: The electron-donating resonance effect is maximized, increasing the electron density of the entire aromatic ring and, to a lesser extent, the benzylic amine. This generally leads to a slight increase in the amine's nucleophilicity compared to the unsubstituted analog.
-
Meta-position: The resonance effect from the methoxyethoxy group does not extend to the meta position. Consequently, the electron-withdrawing inductive effect is more pronounced, slightly decreasing the electron density of the ring and the nucleophilicity of the amine.
-
Ortho-position: Similar to the para position, a strong resonance effect is present. However, this is counteracted by a more significant inductive effect due to the proximity of the electronegative oxygen to the benzylic amine. More importantly, steric hindrance becomes a major factor.
Steric Effects
Steric hindrance plays a crucial role in the reactivity of these isomers, particularly the ortho-isomer. The proximity of the methoxyethoxy group to the benzylic amine in the ortho-position can physically impede the approach of reactants, slowing down reaction rates.[1] The meta- and para-isomers are significantly less affected by steric hindrance.
Head-to-Head Performance Analysis in Key Synthetic Transformations
To provide a practical comparison, we will examine the expected performance of these building blocks in two common and fundamentally important reactions in medicinal chemistry: amide bond formation and reductive amination.
Representative Reaction 1: Amide Bond Formation
Amide bond formation is a cornerstone of drug synthesis. The reaction of the benzylic amines with a carboxylic acid, typically activated by a coupling agent, is a standard method for creating amide linkages.
Workflow for Comparative Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Predicted Performance Comparison in Amide Coupling:
| Building Block | Predicted Yield | Predicted Reaction Time | Key Considerations |
| This compound (meta) | High | Moderate | Good balance of reactivity and handling. The inductive effect may slightly reduce nucleophilicity, but this is often overcome by standard coupling conditions. |
| 1-[2-(2-Methoxyethoxy)phenyl]methanamine (ortho) | Moderate to Low | Long | Significant steric hindrance from the ortho-substituent is expected to slow the reaction rate and potentially lower the yield. More forcing conditions (e.g., higher temperature, longer reaction time) may be required. |
| 1-[4-(2-Methoxyethoxy)phenyl]methanamine (para) | High to Very High | Short to Moderate | The electron-donating nature of the para-substituent slightly enhances the amine's nucleophilicity, potentially leading to faster reaction times and higher yields compared to the meta-isomer. |
Representative Reaction 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Workflow for Comparative Reductive Amination
Caption: General workflow for a one-pot reductive amination.
Predicted Performance Comparison in Reductive Amination:
| Building Block | Predicted Yield | Predicted Reaction Time | Key Considerations |
| This compound (meta) | High | Moderate | Reliable and predictable reactivity. The formation of the imine intermediate is generally efficient. |
| 1-[2-(2-Methoxyethoxy)phenyl]methanamine (ortho) | Moderate | Long | Steric hindrance around the nitrogen can slow down the initial imine formation. The subsequent reduction is typically less affected by this steric bulk. |
| 1-[4-(2-Methoxyethoxy)phenyl]methanamine (para) | High to Very High | Short to Moderate | The enhanced nucleophilicity of the amine can lead to faster imine formation and overall shorter reaction times. |
Experimental Protocols
The following protocols are provided as standardized methods for the synthesis of the amine building blocks and their subsequent use in amide coupling and reductive amination. These can serve as a baseline for comparative studies.
Protocol 1: Synthesis of 1-[(2-Methoxyethoxy)phenyl]methanamine Isomers via Reductive Amination of Benzaldehydes
This protocol describes the synthesis of the title amines from their corresponding benzaldehyde precursors.
Materials:
-
3-(2-Methoxyethoxy)benzaldehyde (or ortho-/para-isomer)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the corresponding (2-methoxyethoxy)benzaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Comparative Amide Coupling
Materials:
-
1-[(2-Methoxyethoxy)phenyl]methanamine isomer (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of benzoic acid in anhydrous DMF (0.5 M), add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the 1-[(2-Methoxyethoxy)phenyl]methanamine isomer to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its ortho- and para-isomers is a strategic decision that should be guided by the specific synthetic context and desired outcome.
-
1-[4-(2-Methoxyethoxy)phenyl]methanamine (para-isomer): This building block is recommended for general applications where high reactivity and yields are desired. Its enhanced nucleophilicity due to the para-substituent makes it an excellent choice for a wide range of coupling reactions.
-
This compound (meta-isomer): The meta-isomer offers a reliable and predictable level of reactivity, making it a robust building block for library synthesis and applications where consistent performance across a range of substrates is important. Its electronic properties may also be advantageous in modulating the biological activity of the final compound.
-
1-[2-(2-Methoxyethoxy)phenyl]methanamine (ortho-isomer): The use of the ortho-isomer should be considered when the specific stereoelectronic properties conferred by the ortho-substitution are required for the target molecule's activity. Researchers should be prepared for potentially lower yields and slower reaction rates due to steric hindrance, and optimization of reaction conditions may be necessary.
By understanding the interplay of electronic and steric effects, and by employing standardized, robust protocols, researchers can effectively leverage the unique properties of each of these valuable building blocks to accelerate their drug discovery and development programs.
References
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
A Researcher's Guide to Elucidating the Mechanism of Action for Novel 1-[3-(2-Methoxyethoxy)phenyl]methanamine Derivatives
For drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. The core of this journey lies in unequivocally defining the compound's mechanism of action (MoA). This guide provides a comprehensive, experience-driven framework for researchers and scientists tasked with confirming the MoA for a promising new class of compounds derived from the 1-[3-(2-Methoxyethoxy)phenyl]methanamine scaffold.
Rather than a rigid, one-size-fits-all protocol, this document presents a logical, multi-phased approach. We will explore the causality behind experimental choices, compare alternative methodologies, and provide the technical details necessary to build a self-validating body of evidence. Our focus will be on establishing not just if a compound works, but precisely how it works, thereby building the foundation for a successful drug discovery program.
Phase 1: From Phenotype to Putative Target - The Initial Investigation
The first critical step is to bridge the gap between an observed biological effect (a phenotype) and a specific molecular target. For a novel compound series like our this compound derivatives, which we will hypothetically say have demonstrated anti-proliferative effects in initial cancer cell line screens, we must begin with a broad yet systematic search.
Initial Strategy: Target-Agnostic Approaches
Target-agnostic, or "unbiased," methods are invaluable when the molecular target is unknown. These techniques identify the direct physical interaction between the compound and its binding partner(s) within the complex environment of the cell.
Comparison of Target-Agnostic Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. | Identifies target engagement in a native cellular or even in vivo context. No compound modification needed. | May not detect all binding events; requires specialized mass spectrometry capabilities. |
| Chemical Proteomics (e.g., Activity-Based Protein Profiling) | The compound is modified with a reactive group and a reporter tag to "pull down" binding partners from cell lysates. | Can identify covalent and non-covalent binders; provides a direct physical link between compound and target. | Requires chemical modification of the compound, which may alter its activity or binding. |
| Phenotypic Screening with Genetic Perturbation (e.g., CRISPR/shRNA screens) | Identifies genes whose knockout or knockdown confers resistance or sensitivity to the compound, suggesting the gene product is in the target pathway.[1] | Provides functional validation of a pathway's importance; can reveal synthetic lethal interactions.[1] | Does not directly identify the binding target; can be complex and time-consuming. |
For our hypothetical compound series, a parallel approach using CETSA to confirm a direct binding event in intact cells and a CRISPR screen to identify the essential pathway provides a powerful, cross-validating dataset.
Phase 2: Confirming Engagement and Quantifying Interaction
Once a putative target is identified (let's hypothesize our compound binds to a specific kinase, "Kinase X"), the next pillar of our investigation is to rigorously confirm and quantify this interaction. This involves moving from broad, discovery-phase techniques to precise, quantitative assays.[2]
Experimental Workflow for Target Validation
Caption: A hypothetical signaling pathway for MoA elucidation.
Key Experiments for Pathway Analysis
-
Western Blotting: This is the workhorse technique to probe the phosphorylation status of the direct substrate of Kinase X and other key nodes further down the pathway. A dose-dependent decrease in substrate phosphorylation following compound treatment is compelling evidence of on-target activity.
-
Reporter-Gene Assays: If the pathway culminates in the activation of a specific transcription factor, a luciferase or GFP-based reporter assay can provide a quantitative readout of pathway inhibition.
-
Global 'Omics' Analysis:
-
Transcriptomics (RNA-Seq): Reveals global changes in gene expression, providing an unbiased view of the cellular processes affected by the compound. This can confirm expected pathway effects and uncover unexpected off-target or novel downstream effects.
-
Phosphoproteomics: Provides a snapshot of all phosphorylation changes in the cell, offering a comprehensive map of the signaling networks impacted by the inhibition of Kinase X.
-
Phase 4: Ensuring Selectivity - A Critical Step for Drug Development
A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity. [3] Comparative Data for a Hypothetical Compound
Let's assume our lead compound, "Cmpd-A1," from the this compound series is compared against a known, less-selective Kinase X inhibitor.
| Assay Type | Parameter | Cmpd-A1 | Competitor Drug | Interpretation |
| Biochemical | Kinase X IC50 | 5 nM | 15 nM | Cmpd-A1 is more potent at the target enzyme. |
| Biophysical (SPR) | Kinase X KD | 12 nM | 45 nM | Cmpd-A1 has a higher binding affinity for Kinase X. |
| Cell-Based | Anti-prolif. EC50 | 30 nM | 100 nM | Cmpd-A1 is more potent in a cellular context. |
| Selectivity Screen | Kinase Y IC50 | >10,000 nM | 200 nM | Cmpd-A1 is highly selective; the competitor has significant off-target activity. |
| Selectivity Index | (Kinase Y / Kinase X) | >2000-fold | ~13-fold | Cmpd-A1 demonstrates a superior selectivity window. |
This comparative data, generated through a systematic and logical workflow, builds a robust and trustworthy case for the compound's mechanism of action and its potential as a therapeutic candidate. By explaining the causality behind each experimental choice and integrating data from biochemical, biophysical, and cell-based assays, researchers can confidently define the MoA of novel chemical entities.
References
-
Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]
-
Patsnap Synapse. (2023, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]
-
BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
BellBrook Labs. (2024, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Bala, S., et al. (2022). Identification of novel synergistic targets for rational drug combinations with PI3 kinase inhibitors using siRNA synthetic lethality screening against GBM. Neuro-Oncology Advances, 4(1), vdac084. [Link]
Sources
- 1. Identification of novel synergistic targets for rational drug combinations with PI3 kinase inhibitors using siRNA synthetic lethality screening against GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
As a Senior Application Scientist, this guide provides drug development professionals, researchers, and laboratory personnel with a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-[3-(2-Methoxyethoxy)phenyl]methanamine (CAS No. 204396-36-7). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and accountability in your laboratory.
Immediate Safety Protocols & Hazard Identification
Before handling or disposing of this compound, it is imperative to recognize its hazard profile. This compound is classified as acutely toxic upon ingestion. The primary goal is to prevent any exposure through direct contact, inhalation, or ingestion.
Core Mandate: Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood. The required PPE is your first and most critical line of defense.[1][2]
-
Hand Protection: Wear nitrile or neoprene gloves tested according to EN 374 standards. Double-gloving is recommended when handling concentrated solutions or the pure solid.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[4]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization. This compound is classified as a hazardous substance based on its toxicological properties.
-
GHS Classification: The compound is designated with the GHS06 pictogram, indicating "Danger," and the hazard statement H301, "Toxic if swallowed."
-
EPA Hazardous Waste: Under the Resource Conservation and Recovery Act (RCRA), a chemical with this level of acute toxicity is considered hazardous waste.[6][7] Your institution must manage it according to its generator status (e.g., Very Small, Small, or Large Quantity Generator).[8][9]
The fundamental principle is segregation . This chemical waste must never be mixed with non-hazardous waste or disposed of down the drain.[10][11] Amines can react hazardously with incompatible substances like acids and oxidizing agents.[10][12]
| Parameter | Guideline / Data | Source |
| GHS Hazard Code | H301 (Acute Toxicity, Oral, Category 3) | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | Sigma-Aldrich |
| Incompatible Materials | Strong oxidizing agents, Acids | General Amine Chemistry[10] |
| Disposal Route | Licensed Hazardous Waste Contractor (Incineration) | BenchChem[2], Collect and Recycle[10] |
Step-by-Step Disposal Protocol: From Bench to Manifest
This protocol ensures a compliant and safe waste stream from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
-
Action: Immediately designate separate waste streams for solid and liquid forms of this compound.
-
Causality: Segregating waste prevents unintended chemical reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.[2][10]
-
Solid Waste: Contaminated PPE (gloves, weigh boats), absorbent pads, and empty stock bottles. The empty container of this acutely toxic substance must be managed as hazardous waste unless properly triple-rinsed.[12]
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and the first rinse from cleaning contaminated glassware.[2]
-
Step 2: Containerization
-
Action: Use a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[2]
-
Causality: Proper containerization prevents leaks and environmental contamination. The container must be kept closed except when adding waste.[8]
Step 3: Labeling
-
Action: Label the container clearly before any waste is added. The label must include:
-
Causality: Accurate labeling is a legal requirement under OSHA and EPA regulations.[14][15] It ensures safe handling by all personnel and proper management by the disposal facility.
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator and located at or near the point of generation.[8]
-
Causality: Storing waste in a designated SAA minimizes the risk of spills and exposure, ensuring it is managed correctly according to regulatory time and volume limits.[6] The storage area should be cool, well-ventilated, and away from incompatible materials.[10]
Step 5: Final Disposal
-
Action: Once the container is full or reaches its storage time limit, contact your institution's EHS department to arrange for pickup.
-
Causality: The final disposal must be handled by a licensed hazardous waste disposal company, which will transport the waste with a proper manifest and dispose of it via high-temperature incineration or another approved method.[7][9][10] Never attempt to dispose of this chemical in the trash or sewer.[10][16]
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Action: Alert all personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the laboratory and contact your EHS emergency line.
-
Causality: Prioritizing personnel safety is paramount. A quick response prevents further exposure.
Step 2: Secure the Area and Don PPE
-
Action: If the spill is small and you are trained to handle it, restrict access to the area. Don the full PPE as described in Section 1.
-
Causality: Isolating the spill prevents cross-contamination, and proper PPE is essential before beginning any cleanup.[10]
Step 3: Contain and Absorb
-
Action: For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[5] Do not use combustible materials like paper towels. For a solid spill, carefully sweep it up, avoiding dust generation.
-
Causality: Using an inert absorbent minimizes the risk of a reaction and safely contains the material for disposal.
Step 4: Collect and Containerize
-
Action: Carefully collect the absorbed material and place it into a designated hazardous waste container. Label the container as "Spill Debris containing this compound " and include the date.
-
Causality: All materials used for cleanup are now considered hazardous waste and must be disposed of according to the protocol in Section 3.
Step 5: Decontaminate
-
Action: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Causality: Decontamination ensures that no hazardous residue remains on the laboratory surfaces.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Waste management workflow for this compound.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Management Guide. Auburn University Risk Management and Safety. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
BENZYLAMINE For Synthesis. Alpha Chemika. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
BENZYLAMINE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]
-
Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
-
BENZYLAMINE GHS Safety Data Sheet. Sdfine. [Link]
Sources
- 1. lighthouselabservices.com [lighthouselabservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. One moment, please... [alphachemika.co]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. crystal-clean.com [crystal-clean.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. acs.org [acs.org]
- 12. research.auburn.edu [research.auburn.edu]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. osha.gov [osha.gov]
- 15. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Researcher's Guide to the Safe Handling of 1-[3-(2-Methoxyethoxy)phenyl]methanamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[3-(2-Methoxyethoxy)phenyl]methanamine. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3), as indicated by the GHS06 pictogram (skull and crossbones) and the "Danger" signal word.[1] The hazard statement H301 signifies that this substance can be fatal or cause significant harm upon ingestion.[1]
Given its aromatic amine structure, it is prudent to assume potential for skin and eye irritation, as well as possible respiratory effects if inhaled as a dust or aerosol. Aromatic amines as a class of compounds can have various toxicological profiles, and in the absence of specific data, a conservative approach to handling is warranted.
Table 1: Hazard Summary and Classification
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the known and inferred hazards.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from dust, splashes, and potential vapors.[2] |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3] | Provides full-face protection from splashes and airborne particles.[2] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable initial choice for handling powdered chemicals.[2][4] Always inspect gloves before use and employ proper removal techniques to avoid skin contact. | Prevents dermal exposure to the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn at all times to protect skin and clothing.[5][6] | Provides a barrier against accidental spills and contamination.[5] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[3][4] | Minimizes the inhalation of airborne particles and potential vapors.[3] |
| NIOSH-approved Respirator | A respirator may be required if work cannot be conducted in a fume hood or if exposure limits are exceeded. | Provides a higher level of respiratory protection in specific situations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe working environment.
Pre-Experiment Planning and Preparation
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.[4]
-
Prepare Work Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[4] Ensure the fume hood is functioning correctly.[4]
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Be familiar with emergency procedures.[7]
Handling the Compound
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.[5][6] Avoid touching your face, eyes, or personal items while working with the compound.[6]
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tools for transfers. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
If the solvent is volatile, ensure adequate ventilation, preferably within a fume hood.[4]
-
Post-Experiment Procedures
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in properly labeled, sealed containers.
-
Work Area Cleanup: Clean the work area thoroughly after completion of the experiment.
-
Hand Washing: Wash hands with soap and water before leaving the laboratory.[5][6]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, non-reactive waste container.[5] Do not mix with other incompatible waste streams.[5]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic").[5][7]
-
Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.[6]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Life-Changing Safety Tips for Handling Labor
- Chemical Safety Best Practices in The Lab. Green World Group.
- Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.
- Working with Chemicals.
- Lab Safety Rules and Guidelines. LabManager.
- SAFETY DATA SHEET for 2,4-Diamino-6-phenyl-1,3,5-triazine. Sigma-Aldrich.
- SAFETY D
- Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
- [3-(2-Methoxyethoxy)
Sources
- 1. [3-(2-Methoxyethoxy)phenyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. greenwgroup.com [greenwgroup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
